(R)-Monlunabant
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H22ClF3N6O3S |
|---|---|
Molecular Weight |
591.0 g/mol |
IUPAC Name |
N-[(E)-N'-[(E)-C-[(4R)-5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazol-2-yl]-N-[4-(trifluoromethyl)phenyl]sulfonylcarbonimidoyl]carbamimidoyl]acetamide |
InChI |
InChI=1S/C26H22ClF3N6O3S/c1-16(37)32-24(31)33-25(35-40(38,39)21-13-9-19(10-14-21)26(28,29)30)36-15-22(17-5-3-2-4-6-17)23(34-36)18-7-11-20(27)12-8-18/h2-14,22H,15H2,1H3,(H3,31,32,33,35,37)/t22-/m0/s1 |
InChI Key |
GYJPQNPVIJXXTA-QFIPXVFZSA-N |
Isomeric SMILES |
CC(=O)N/C(=N/C(=N\S(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)/N2C[C@H](C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)/N |
Canonical SMILES |
CC(=O)NC(=NC(=NS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)N |
Origin of Product |
United States |
Foundational & Exploratory
(R)-Monlunabant: A Technical Guide to its Peripheral Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-Monlunabant (also known as INV-202 or MRI-1891) is a peripherally selective, small molecule inverse agonist of the cannabinoid receptor 1 (CB1R). Developed to mitigate the metabolic consequences of an overactive endocannabinoid system, its mechanism of action is distinguished by a pronounced bias towards the β-arrestin-2 signaling pathway over classical G-protein-mediated signaling. This technical guide provides an in-depth analysis of the preclinical data supporting its mechanism of action in peripheral tissues, detailed experimental methodologies for its characterization, and visualizations of the key signaling pathways involved. While designed for peripheral restriction to avoid the neuropsychiatric side effects of earlier CB1R antagonists, clinical findings have indicated some central nervous system effects, prompting further investigation into its brain penetrance and central receptor engagement.
Introduction
The endocannabinoid system, particularly the CB1 receptor, is a critical regulator of energy homeostasis. Its overactivation is implicated in obesity and associated metabolic disorders. First-generation CB1R antagonists, such as rimonabant, demonstrated significant therapeutic efficacy but were withdrawn from the market due to severe psychiatric side effects, a consequence of their action on central CB1 receptors.[1] this compound was engineered as a second-generation CB1R inverse agonist with physicochemical properties intended to limit its access to the central nervous system (CNS), thereby selectively targeting peripheral CB1 receptors in tissues like the liver, adipose tissue, muscle, and pancreas.[2][3]
A key feature of this compound's pharmacological profile is its functional selectivity, or biased agonism. It preferentially inhibits CB1R-agonist-induced β-arrestin-2 recruitment over G-protein activation.[2][4][5] This biased signaling is hypothesized to contribute to its metabolic benefits, such as improved insulin sensitivity, while potentially circumventing the adverse effects associated with unbiased CB1R blockade.[4][5]
Quantitative Pharmacological Profile
The following tables summarize the key in vitro and in vivo quantitative data that define the pharmacological profile of this compound.
Table 1: In Vitro Receptor Binding and Functional Activity of this compound
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | |||
| Human CB1R | 0.3 nM | Recombinant human CB1R | [2] |
| Selectivity | |||
| CB1R vs. CB2R | >2000-fold | [2] | |
| Functional Activity (IC50) | |||
| Inhibition of β-arrestin-2 Recruitment | 21 pM | hCB1R-CHO-K1 cells | [5] |
| Inhibition of G-protein Activation (GTPγS binding) | 6 nM | hCB1R-CHO-K1 cell membrane | [5] |
| Bias Calculation | |||
| Potency Ratio (G-protein IC50 / β-arrestin-2 IC50) | 286 | [5] |
Table 2: In Vivo Pharmacokinetics and Brain Penetrance of this compound in Mice
| Parameter | Value | Dose | Species | Reference |
| Brain/Plasma Ratio | 7% | 3 mg/kg (acute, oral) | Wild-type mice | [4] |
| Unbound Drug in Brain | 0.3% of total brain levels | Not specified | CB1R-knockout mice | [4] |
Table 3: Clinical Efficacy of Monlunabant in a Phase 2a Trial (Obesity and Metabolic Syndrome)
| Parameter | 10 mg/day Monlunabant | Placebo | Duration | Patient Population | Reference |
| Mean Weight Loss | 7.1 kg | 0.7 kg | 16 weeks | 243 individuals | [3][6][7][8] |
Mechanism of Action: Biased Signaling at the CB1 Receptor
This compound functions as an inverse agonist at the CB1 receptor, meaning it not only blocks the receptor from being activated by endogenous cannabinoids but also reduces its basal level of activity. Its most defining characteristic is its profound bias towards the β-arrestin-2 signaling pathway.
Upon agonist binding, a typical G-protein coupled receptor (GPCR) like the CB1R activates heterotrimeric G-proteins (primarily Gαi/o for CB1R), leading to downstream effects such as the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Concurrently, the activated receptor is phosphorylated by G-protein coupled receptor kinases (GRKs), which promotes the binding of β-arrestins. β-arrestins were initially known for their role in receptor desensitization and internalization, effectively "arresting" G-protein signaling. However, it is now understood that β-arrestins can also act as signal transducers themselves, initiating G-protein-independent signaling cascades, for instance, through the activation of mitogen-activated protein kinase (MAPK) pathways like ERK1/2.
This compound preferentially stabilizes a conformation of the CB1R that is favored by β-arrestin-2, while having a much lower potency for inhibiting G-protein activation. This results in a strong inhibition of β-arrestin-2 recruitment with a potency approximately 286-fold greater than its effect on G-protein signaling.[5] This biased antagonism is thought to be the molecular basis for its distinct therapeutic profile, where it may selectively modulate pathways involved in metabolic regulation without fully blocking the G-protein-mediated signaling that could be associated with some of the centrally-mediated side effects. For instance, in muscle cells, CB1R-mediated insulin resistance has been shown to be dependent on β-arrestin-2 signaling, and this is selectively mitigated by this compound.[4]
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of in vitro and in vivo assays. Below are detailed methodologies for the key experiments.
CB1 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the CB1 receptor.
Materials:
-
Membrane preparations from cells expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]CP-55,940 or [³H]SR141716A.
-
Non-specific binding control: A high concentration of a non-labeled CB1R ligand (e.g., 10 µM WIN 55,212-2).
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4.
-
This compound at various concentrations.
-
GF/C glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
For total binding wells, only membrane and radioligand are added.
-
For non-specific binding wells, membrane, radioligand, and the non-specific binding control are added.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through the GF/C filters using a cell harvester. This separates bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay (G-Protein Activation)
Objective: To measure the effect of this compound on agonist-induced G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Materials:
-
CB1R-expressing cell membranes.
-
CB1R agonist (e.g., CP-55,940).
-
[³⁵S]GTPγS.
-
GDP.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
This compound at various concentrations.
Procedure:
-
Pre-incubate cell membranes with this compound at various concentrations.
-
Add a fixed concentration of the CB1R agonist (typically at its EC80 for G-protein activation).
-
Initiate the binding reaction by adding [³⁵S]GTPγS and GDP.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Determine the IC50 of this compound for the inhibition of agonist-stimulated [³⁵S]GTPγS binding.
β-Arrestin-2 Recruitment Assay
Objective: To quantify the effect of this compound on agonist-induced recruitment of β-arrestin-2 to the CB1 receptor.
Methodology: A common method is a cell-based assay using enzyme fragment complementation (EFC), such as the PathHunter assay.
Principle: The CB1 receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin-2 is fused to a larger, inactive fragment of the enzyme (Enzyme Acceptor). When an agonist induces the interaction of β-arrestin-2 with the CB1R, the two enzyme fragments are brought into proximity, forming an active enzyme that converts a substrate to a chemiluminescent signal.
Procedure:
-
Plate PathHunter CHO-K1 cells stably expressing the tagged human CB1R and β-arrestin-2 constructs in a 384-well plate.
-
Add this compound at various concentrations.
-
Add a fixed concentration of a CB1R agonist (e.g., CP-55,940 at its EC80 for β-arrestin-2 recruitment).
-
Incubate at 37°C for 90 minutes.
-
Add the detection reagents containing the enzyme substrate.
-
Incubate at room temperature for 60 minutes.
-
Measure the chemiluminescent signal using a plate reader.
-
Determine the IC50 of this compound for the inhibition of agonist-induced β-arrestin-2 recruitment.
In Vivo Biodistribution Study
Objective: To determine the concentration of this compound in peripheral tissues and the brain to assess its peripheral restriction.
Materials:
-
This compound.
-
Experimental animals (e.g., mice).
-
Vehicle for drug administration.
-
LC-MS/MS system for drug quantification.
Procedure:
-
Administer a single oral dose of this compound to a cohort of mice.
-
At various time points post-administration, collect blood samples.
-
At the same time points, euthanize subsets of animals and harvest tissues of interest (e.g., brain, liver, adipose tissue, muscle).
-
Process the blood to obtain plasma.
-
Homogenize the tissue samples.
-
Extract this compound from the plasma and tissue homogenates.
-
Quantify the concentration of this compound in each sample using a validated LC-MS/MS method.
-
Calculate the tissue-to-plasma concentration ratios at each time point. The brain-to-plasma ratio is a key indicator of CNS penetrance.
Discussion and Future Directions
The preclinical data for this compound strongly support a mechanism of action centered on peripherally-selective, β-arrestin-2 biased inverse agonism at the CB1 receptor. The high potency for inhibiting β-arrestin-2 recruitment compared to G-protein activation provides a molecular rationale for its observed metabolic benefits, particularly the improvement in insulin sensitivity, which appears to be mediated through this G-protein-independent pathway.
However, the emergence of mild to moderate neuropsychiatric side effects in Phase 2a clinical trials, despite its design for peripheral restriction, highlights the complexity of translating preclinical biodistribution data to human outcomes.[6][8][9] The reported 7% brain-to-plasma ratio in mice, while low, may still result in sufficient CNS receptor occupancy to elicit central effects, especially at higher doses. Furthermore, one study has suggested that the appetite-suppressing effects of this compound may be centrally mediated. This warrants further investigation into the precise levels of unbound drug in the brain and the degree of CB1R occupancy required to trigger neuropsychiatric adverse events.
Future research should focus on:
-
Refining the therapeutic window: Further dose-ranging studies are needed to optimize the balance between efficacy and safety.
-
Human biodistribution studies: Positron Emission Tomography (PET) imaging studies in humans could provide a definitive measure of brain receptor occupancy at clinical doses.
-
Elucidating downstream β-arrestin-2 signaling: A deeper understanding of the specific downstream effectors of the CB1R/β-arrestin-2 complex in various peripheral tissues will be crucial for fully understanding its therapeutic effects and identifying potential biomarkers.
References
- 1. MRI-1891 (Monlunabant, INV-202) | CB1R antagonist | Probechem Biochemicals [probechem.com]
- 2. Efficacy and safety of monlunabant in adults with obesity and metabolic syndrome: a double-blind, randomised, placebo-controlled, phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Functional Selectivity of a Biased Cannabinoid-1 Receptor (CB1R) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novo Nordisk A/S: Monlunabant phase 2a trial in obesity successfully completed - Inderes [inderes.dk]
- 6. Novo Nordisk Releases Phase 2a Obesity Treatment Data [synapse.patsnap.com]
- 7. Questions over Novo Nordisk $1bn weight loss drug after Phase IIa trial [clinicaltrialsarena.com]
- 8. Discovery of β-arrestin-biased β2-adrenoceptor agonists from 2-amino-2-phenylethanol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novo’s Next-Gen CB1 Drug Leads to Weight Loss in Phase II, but Neuropsychiatric Events Reported - BioSpace [biospace.com]
(R)-Monlunabant: A Technical Guide to its Discovery and Synthesis
(R)-Monlunabant (INV-202) is a peripherally selective, small molecule inverse agonist of the cannabinoid receptor 1 (CB1). Developed to mitigate the neuropsychiatric side effects associated with first-generation CB1 antagonists, it has been investigated for the treatment of metabolic disorders, including obesity and diabetic kidney disease. This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical and clinical evaluation of this compound.
Discovery and Lead Optimization
This compound was discovered through a ligand-based virtual screening approach, building upon the well-established pharmacophore of 1,5-diarylpyrazole CB1 receptor antagonists, such as Rimonabant. The research aimed to develop a peripherally restricted agent to avoid the central nervous system (CNS) effects that led to the withdrawal of earlier CB1 blockers.
The core structure of this compound features a 1,5-diaryl-4-phenyl-3,4-dihydropyrazole scaffold. Structure-activity relationship (SAR) studies emphasized the critical role of the stereochemistry at the C4 position of the dihydropyrazole ring. The (R)-enantiomer of Monlunabant demonstrates significantly higher binding affinity for the CB1 receptor compared to its (S)-enantiomer, highlighting the stereospecificity of the receptor's binding pocket.
Synthesis Pathway
The synthesis of this compound involves a multi-step process culminating in the formation of the chiral dihydropyrazole core and subsequent elaboration to the final compound. While the precise, proprietary details of the manufacturing process are not fully disclosed, the general synthetic strategy can be inferred from patent literature and the synthesis of analogous compounds.
A plausible synthetic route is outlined below:
Step 1: Chalcone Formation: The synthesis likely begins with a Claisen-Schmidt condensation between a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) and a substituted acetophenone in the presence of a base to form a chalcone intermediate.
Step 2: Pyrazoline Formation: The chalcone is then reacted with a substituted hydrazine (e.g., phenylhydrazine) in the presence of an acid catalyst to yield the racemic 1,3,5-trisubstituted pyrazoline ring system.
Step 3: Chiral Resolution: The crucial step of separating the enantiomers is achieved through chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, allowing for the isolation of the desired (R)-enantiomer.
Step 4 & 5: Functionalization and Final Coupling: The isolated (R)-pyrazoline intermediate undergoes further functionalization, followed by coupling with the appropriate side chain to yield this compound.
Preclinical and Clinical Data
This compound has undergone extensive preclinical and clinical evaluation to characterize its efficacy and safety profile.
In Vitro Data
| Parameter | Value | Receptor | Assay Type |
| Binding Affinity (IC50) | 12 nM | Human CB1 | Radioligand Binding Assay |
| Binding Affinity (IC50) | 85 nM | Human CB1 | Radioligand Binding Assay ((S)-enantiomer) |
In Vivo Data (Animal Models)
Preclinical studies in animal models of obesity demonstrated that this compound reduces food intake and body weight. These studies were crucial in establishing the proof-of-concept for its therapeutic potential in metabolic disorders.
Clinical Data (Phase 2a in Obesity)
A Phase 2a clinical trial investigated the efficacy and safety of once-daily oral doses of this compound (10 mg, 20 mg, and 50 mg) compared to placebo in individuals with obesity.
| Endpoint | 10 mg Dose | Placebo |
| Mean Weight Loss (16 weeks) | 7.1 kg | 0.7 kg |
The trial met its primary endpoint, demonstrating statistically significant weight loss. However, the study also reported dose-dependent, mild-to-moderate neuropsychiatric side effects, including anxiety, irritability, and sleep disturbances, suggesting some level of brain penetration.
Experimental Protocols
CB1 Receptor Binding Assay
This protocol outlines a representative radioligand binding assay to determine the affinity of test compounds for the CB1 receptor.
Materials:
-
Cell membranes expressing human CB1 receptors
-
[3H]-CP55,940 (radioligand)
-
This compound (test compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, 0.05% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
Procedure:
-
In a 96-well plate, add cell membranes, [3H]-CP55,940, and varying concentrations of this compound to the assay buffer.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol describes a representative functional assay to measure the effect of this compound on cAMP levels, determining its inverse agonist activity.
Materials:
-
Cells expressing human CB1 receptors (e.g., CHO or HEK293 cells)
-
This compound (test compound)
-
Forskolin
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Cell culture medium and reagents
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with serum-free medium containing varying concentrations of this compound.
-
Incubate for a predetermined time.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for an additional period.
-
Lyse the cells and measure the intracellular cAMP concentration according to the assay kit manufacturer's instructions.
-
Plot the cAMP concentration against the log of the this compound concentration to determine the IC50 value for the inhibition of forskolin-stimulated cAMP accumulation.
Signaling Pathway
This compound acts as an inverse agonist at the CB1 receptor, which is a G-protein coupled receptor (GPCR). In its basal state, the CB1 receptor exhibits some level of constitutive activity. Agonists increase this activity, while inverse agonists like this compound bind to the receptor and stabilize it in an inactive conformation, thereby reducing its basal signaling.
The primary signaling pathway modulated by the CB1 receptor involves the inhibition of adenylyl cyclase through the Gi/o protein. This leads to a decrease in intracellular cyclic AMP (cAMP) levels. As an inverse agonist, this compound enhances this inhibitory effect by reducing the basal activity of the CB1 receptor, further suppressing cAMP production.
Conclusion
This compound represents a significant effort in the development of peripherally restricted CB1 receptor inverse agonists for metabolic diseases. Its discovery was driven by a rational, structure-based approach, and its synthesis involves a stereospecific route to obtain the active (R)-enantiomer. While clinical data have shown promise in terms of efficacy for weight loss, the occurrence of neuropsychiatric side effects, albeit milder than first-generation compounds, underscores the challenge of achieving complete peripheral selectivity. Further research and development in this area will likely focus on refining the molecular properties of CB1 receptor modulators to maximize therapeutic benefits while minimizing CNS-related adverse events.
(R)-Monlunabant: A Comprehensive Technical Review of CB1 Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Monlunabant, the R-enantiomer of the peripherally restricted cannabinoid receptor 1 (CB1) inverse agonist Monlunabant (also known as INV-202 or MRI-1891), has garnered significant interest within the scientific community for its potential therapeutic applications. A comprehensive understanding of its interaction with the CB1 receptor, particularly its binding affinity and selectivity, is paramount for advancing drug development efforts. This technical guide provides an in-depth analysis of the available data on this compound's CB1 receptor binding profile, details the experimental methodologies used for its characterization, and visualizes the associated biological pathways and experimental workflows.
Introduction to this compound and the Endocannabinoid System
The endocannabinoid system (ECS) is a complex cell-signaling system that plays a crucial role in regulating a wide range of physiological and cognitive processes. The CB1 receptor, a key component of the ECS, is primarily expressed in the central nervous system but is also found in various peripheral tissues. Dysregulation of the ECS has been implicated in numerous pathological conditions, making the CB1 receptor a prominent target for therapeutic intervention.
Monlunabant and its enantiomers are designed as peripherally restricted CB1 receptor inverse agonists, aiming to mitigate the psychoactive side effects associated with first-generation CB1 receptor antagonists that readily cross the blood-brain barrier. The stereochemistry of a molecule can significantly influence its pharmacological properties, including receptor binding affinity and selectivity. This guide focuses specifically on the (R)-enantiomer of Monlunabant.
Quantitative Binding Affinity and Selectivity Data
The binding affinity of a ligand for its receptor is a critical determinant of its potency and potential therapeutic efficacy. This is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that will occupy 50% of the receptors in the presence of a radioligand. Selectivity refers to the preferential binding of a ligand to one receptor subtype over others.
The available data indicates a significant difference in the binding affinity of the (S) and (R) enantiomers of Monlunabant for the CB1 receptor.
| Compound | Receptor | Species | Binding Affinity (Ki) | Selectivity (CB1 vs. CB2) | Reference |
| (S)-Monlunabant | Human CB1 | Human | 0.3 nM | >2000-fold over CB2 | [1] |
| Mouse Brain CB1 | Mouse | 0.46 nM | Not Reported | [2] | |
| This compound | Mouse Brain CB1 | Mouse | 460 nM | Data Not Available | [2] |
| Human CB2 | Human | Data Not Available | Data Not Available |
Note: The Ki value for (S)-Monlunabant at the human CB2 receptor is not explicitly stated but is inferred from the reported >2000-fold selectivity.
The data clearly demonstrates that the (S)-enantiomer possesses sub-nanomolar affinity for the CB1 receptor, whereas the (R)-enantiomer exhibits a significantly lower affinity, with a Ki value approximately three orders of magnitude higher.[2] Currently, the binding affinity of this compound for the CB2 receptor has not been reported in the reviewed literature, precluding the calculation of its selectivity profile.
Experimental Protocols: Radioligand Competition Binding Assay
The determination of CB1 and CB2 receptor binding affinities for this compound is typically achieved through radioligand competition binding assays. The following is a generalized yet detailed protocol based on established methodologies.
Materials and Reagents
-
Membrane Preparations: Crude membrane preparations from cells stably expressing human CB1 or CB2 receptors (e.g., CHO-K1 cells) or from brain tissue (for mouse CB1).
-
Radioligand: A high-affinity cannabinoid receptor agonist or antagonist labeled with a radioisotope, most commonly [³H]CP-55,940.
-
Test Compound: this compound at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled, high-affinity cannabinoid receptor ligand (e.g., WIN 55,212-2 or unlabeled CP-55,940) to determine the amount of radioligand binding to non-receptor components.
-
Assay Buffer: Typically a Tris-HCl buffer containing divalent cations (e.g., MgCl₂, CaCl₂) and a protein carrier like bovine serum albumin (BSA) to reduce non-specific binding to surfaces.
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C) to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity retained on the filters.
Assay Procedure
-
Incubation Setup: The assay is typically performed in 96-well plates. Each well contains the cell membrane preparation, the radioligand at a fixed concentration (usually near its Kd value), and varying concentrations of the test compound (this compound).
-
Total and Non-specific Binding:
-
Total Binding: Wells containing only membranes and radioligand.
-
Non-specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of a non-labeled competitor.
-
-
Incubation: The plates are incubated for a specific time (e.g., 60-90 minutes) at a controlled temperature (e.g., 30-37°C) to allow the binding to reach equilibrium.
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Radioactivity Measurement: The filters are collected, and the amount of bound radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is then plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Cannabinoid Receptor Signaling Pathway
Caption: Simplified CB1 receptor signaling pathway.
Experimental Workflow for Radioligand Competition Binding Assay
Caption: Radioligand competition binding assay workflow.
Discussion and Future Directions
The significant difference in binding affinity between the (S) and (R) enantiomers of Monlunabant underscores the critical role of stereochemistry in ligand-receptor interactions. The high affinity of (S)-Monlunabant for the CB1 receptor, coupled with its peripheral restriction, makes it a promising candidate for therapeutic development. In contrast, the much lower affinity of this compound for the CB1 receptor suggests it is less likely to be the primary active enantiomer for CB1-mediated effects.
A crucial gap in the current knowledge is the binding affinity of this compound for the CB2 receptor. Determining this value is essential for a complete understanding of its pharmacological profile and to definitively assess its selectivity. Future research should prioritize conducting radioligand competition binding assays for this compound against the CB2 receptor.
Furthermore, functional assays are necessary to characterize the intrinsic activity of this compound at both CB1 and CB2 receptors. These assays, such as GTPγS binding or cAMP accumulation assays, will determine whether this compound acts as an inverse agonist, antagonist, or has any partial agonist activity at these receptors.
Conclusion
This technical guide has synthesized the available data on the CB1 receptor binding affinity and selectivity of this compound. The evidence strongly indicates that the (S)-enantiomer is significantly more potent at the CB1 receptor. While a detailed experimental protocol for determining binding affinities has been provided, a key data point – the CB2 receptor binding affinity of this compound – remains elusive. Future investigations focused on elucidating the complete pharmacological profile of this compound are warranted to fully understand its therapeutic potential and guide further drug development efforts in the field of peripherally restricted cannabinoid receptor modulators.
References
(R)-Monlunabant vs. Rimonabant: A Comparative Analysis of Central Nervous System Effects
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The therapeutic targeting of the cannabinoid type-1 (CB1) receptor has been a field of intense investigation, particularly for metabolic disorders. Rimonabant, the first-in-class CB1 receptor antagonist/inverse agonist, demonstrated significant efficacy in treating obesity but was withdrawn from the market due to severe psychiatric adverse effects stemming from its action on the central nervous system (CNS).[1][2][3] This has led to the development of second and third-generation CB1 receptor antagonists, such as (R)-Monlunabant (also known as INV-202 or MRI-1891), designed to be peripherally restricted to avoid these CNS-mediated side effects.[4][5][6] This technical guide provides a detailed comparison of the CNS effects of this compound and rimonabant, presenting quantitative data, experimental methodologies, and an examination of their underlying mechanisms of action.
Introduction to CB1 Receptor Antagonism
The endocannabinoid system, primarily through the CB1 receptor, is a critical regulator of energy balance, appetite, and metabolism. CB1 receptors are densely expressed in the CNS, particularly in brain regions associated with appetite, mood, and memory, but are also present in peripheral tissues like adipose tissue, the liver, and skeletal muscle.[7][8] Antagonism of the CB1 receptor has been a validated strategy for weight loss and improvement of metabolic parameters.[9][10]
Rimonabant was the first selective CB1 receptor antagonist approved for the treatment of obesity.[11] However, its unhindered access to the CNS led to significant psychiatric side effects, including depression, anxiety, and suicidal ideation, ultimately resulting in its market withdrawal.[1][3][12][13] This experience highlighted the critical need for peripherally selective CB1 receptor antagonists that could deliver the metabolic benefits without the detrimental CNS effects. This compound is a next-generation, peripherally acting CB1 receptor inverse agonist developed to meet this need.[4][5]
Mechanism of Action
Rimonabant
Rimonabant acts as a potent and selective antagonist or inverse agonist at the CB1 receptor.[7][14] As an inverse agonist, it not only blocks the receptor from being activated by endogenous cannabinoids but also reduces its basal level of signaling activity.[14][15] Rimonabant is a lipophilic molecule that readily crosses the blood-brain barrier, leading to high receptor occupancy in the brain.[16] This central action is responsible for both its appetite-suppressant effects and its adverse psychiatric profile.[2][16]
This compound (INV-202)
This compound is also a CB1 receptor inverse agonist but was specifically designed for peripheral selectivity to limit brain penetration.[4][5] A key distinguishing feature is its functional selectivity, or "biased agonism." this compound is highly biased toward inhibiting CB1 receptor-induced β-arrestin-2 (βArr2) recruitment over G-protein activation.[6][17] This unique signaling profile is hypothesized to contribute to its improved safety profile, potentially separating the metabolic benefits from the adverse CNS effects associated with unbiased G-protein inhibition.[6][17] However, studies indicate that at higher doses, this compound can achieve sufficient CNS penetration to exert central effects on appetite.[18][19]
Quantitative Data Comparison
The following tables summarize the available quantitative data comparing the pharmacological properties and clinical effects of rimonabant and this compound.
Table 1: Pharmacological Profile
| Parameter | Rimonabant | This compound (INV-202) | References |
| Mechanism | CB1 Antagonist / Inverse Agonist | Peripherally Restricted CB1 Inverse Agonist (β-arrestin-2 biased) | [4][6][7][14][17] |
| CB1 Affinity (IC50 / Ki) | IC50: 3.3 nM - 48 nM | Not explicitly stated, but potent | [20] |
| CNS Penetration | High | Limited, but dose-dependent | [16][18][19] |
Table 2: Clinical and Preclinical CNS Effects
| Effect | Rimonabant | This compound (INV-202) | References |
| Appetite Suppression | Yes, centrally mediated | Yes, demonstrated at doses that achieve central receptor occupancy | [18][19] |
| Anxiogenic Effects | Significant anxiety reported in clinical trials and preclinical models | Anxiogenic behavior not observed in preclinical models at doses up to 30 mg/kg. Dose-dependent anxiety reported in Phase 2a trial. | [17][21][22] |
| Depressive Symptoms | Increased risk of depressive mood disorders | Not highlighted as a primary adverse event in recent trials. | [3] |
| Suicidal Ideation | Increased risk cited as reason for market withdrawal | Two cases of low-risk suicidal ideation reported in Phase 2a trial; no severe cases. | [1][21][22] |
| Other Psychiatric AEs | Insomnia, sleep disorders | Sleep disturbances, irritability reported. | [21][22] |
| Dose for Effect (Preclinical) | 3 mg/kg induces anxiety | 3 mg/kg did not induce anxiety | [6][17] |
| Dose for Effect (Clinical) | 20 mg/day for weight loss | 10-50 mg/day for weight loss | [3][22] |
Experimental Protocols
Cannabinoid Receptor Radioligand Binding Assay
This protocol outlines a standard method for determining the binding affinity of a compound for the CB1 receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of test compounds by measuring their ability to displace a radiolabeled ligand from the CB1 receptor.
-
Materials:
-
Membrane preparations from cells expressing CB1 receptors (e.g., rat cortex homogenates or CHO-CB1 cells).
-
Radioligand: [3H]CP-55,940 or [3H]SR141716A (rimonabant).
-
Test compounds: this compound, rimonabant.
-
Incubation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 2.5 mM EGTA, and 0.1% w/v fatty acid-free BSA.[23]
-
Non-specific binding control: High concentration of an unlabeled CB1 ligand (e.g., 5,000 nM CP-55,940).
-
Glass fiber filters (e.g., Unifilter GF/B).
-
Scintillation counter.
-
-
Procedure:
-
Dilute test compounds to a range of concentrations (e.g., 10⁻¹² to 10⁻⁴ M).
-
In a 96-well plate, combine the membrane preparation (e.g., 5 µg protein), a fixed concentration of the radioligand, and varying concentrations of the test compound in incubation buffer.
-
Incubate the plate at 30°C for 60-120 minutes with gentle shaking to reach equilibrium.[23]
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold washing buffer to remove any non-specifically bound ligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Use non-linear regression analysis (e.g., using GraphPad Prism) to calculate the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.[23]
-
[³⁵S]GTPγS Functional Binding Assay
This assay measures the functional activity of a compound as an agonist, antagonist, or inverse agonist by quantifying its effect on G-protein activation.
-
Objective: To determine if this compound and rimonabant act as inverse agonists (decrease basal G-protein activation) or neutral antagonists.
-
Materials:
-
CB1 receptor-expressing membrane preparations.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, and GDP (e.g., 30 µM).
-
Test compounds.
-
-
Procedure:
-
Pre-incubate membranes with test compounds at various concentrations.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration, similar to the binding assay.
-
Measure the amount of bound [³⁵S]GTPγS via scintillation counting.
-
Data Analysis: An inverse agonist will cause a concentration-dependent decrease in basal [³⁵S]GTPγS binding.[15] A neutral antagonist will not affect basal binding but will block the increase in binding caused by a CB1 agonist.
-
In Vivo Assessment of Anxiety (Elevated Plus Maze)
This is a standard behavioral test to assess anxiety-like behavior in rodents.
-
Objective: To compare the anxiogenic potential of rimonabant and this compound.
-
Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Administer the test compound (e.g., rimonabant 3 mg/kg, this compound 3-30 mg/kg) or vehicle to mice.
-
After a set pre-treatment time, place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for a fixed period (e.g., 5 minutes).
-
Record the time spent in the open arms versus the closed arms and the number of entries into each arm type using video tracking software.
-
Data Analysis: An anxiogenic compound will cause the animal to spend significantly less time in the open arms and make fewer entries into the open arms compared to the vehicle-treated group.[6][17]
-
Signaling Pathways and Experimental Workflows
Conclusion
The comparison between this compound and rimonabant provides a clear illustration of the evolution of CB1 receptor antagonist development. Rimonabant established the therapeutic potential of central CB1 blockade for obesity but failed due to an unacceptable psychiatric safety profile directly linked to this central mechanism.[3]
This compound represents a rational drug design approach to mitigate these risks by restricting action to the periphery.[4][5] Preclinical data strongly support its reduced potential for CNS side effects like anxiety compared to rimonabant.[6][17] However, clinical findings suggest a more complex picture. While this compound achieves significant weight loss, this is accompanied by dose-dependent psychiatric and gastrointestinal adverse events, indicating that the separation between peripheral efficacy and central side effects is not absolute.[21][22] Studies suggest that the appetite-suppressant effects of this compound are, like rimonabant's, mediated by central CB1 receptors, which requires sufficient brain penetration.[18][19]
For researchers and drug developers, the key takeaway is that achieving purely peripheral CB1 antagonism while retaining robust anti-obesity effects remains a significant challenge. The experience with this compound suggests that even with peripherally-designed antagonists, a therapeutic window must be carefully established where metabolic benefits can be achieved at exposures that do not lead to intolerable CNS effects. The unique biased signaling profile of this compound may yet offer a safer alternative to rimonabant, but careful dose optimization and patient monitoring are critical. Future development in this area will continue to focus on refining peripheral selectivity and exploring novel signaling pathways to finally unlock the full, safe therapeutic potential of the endocannabinoid system.
References
- 1. Overcoming the psychiatric side effects of the cannabinoid CB1 receptor antagonists: current approaches for therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rimonabant: From RIO to Ban - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Monlunabant - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 8. Design and Synthesis of Cannabinoid Receptor 1 Antagonists for Peripheral Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rimonabant: more than an anti-obesity drug? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What are the side effects of Rimonabant? [synapse.patsnap.com]
- 13. scielo.br [scielo.br]
- 14. Rimonabant, a potent CB1 cannabinoid receptor antagonist, is a Gαi/o protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Monlunabant suppresses appetite through a central mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pharmacological Evaluation of Cannabinoid Receptor Modulators Using GRABeCB2.0 Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Monlunabant induces clinically meaningful weight loss, raises questions over tolerability | springermedicine.com [springermedicine.com]
- 22. Efficacy and safety of monlunabant in adults with obesity and metabolic syndrome: a double-blind, randomised, placebo-controlled, phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubcompare.ai [pubcompare.ai]
Preclinical In Vivo Profile of (R)-Monlunabant: A Dual-Mechanism Therapeutic Agent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Monlunabant, a compound with a notable dual-investigational history, has been the subject of preclinical in vivo studies under two distinct identities, targeting different therapeutic areas. As AMG 073 (Cinacalcet) , it is a calcimimetic agent that modulates the calcium-sensing receptor (CaSR) and is approved for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease. In a separate line of investigation, as Monlunabant (INV-202) , it has been developed as a peripherally restricted cannabinoid receptor 1 (CB1) inverse agonist for the potential treatment of obesity and metabolic disorders.[1] This guide provides a comprehensive overview of the key preclinical in vivo findings, methodologies, and associated signaling pathways for both applications of this compound.
Part 1: this compound as a Calcimimetic (AMG 073/Cinacalcet)
Mechanism of Action: Allosteric Modulation of the Calcium-Sensing Receptor
AMG 073 acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR), a G-protein coupled receptor predominantly expressed in the parathyroid glands. By increasing the sensitivity of the CaSR to extracellular calcium, AMG 073 mimics the effect of high calcium levels, thereby suppressing the synthesis and secretion of parathyroid hormone (PTH). This reduction in PTH leads to a decrease in serum calcium and phosphorus levels, addressing the hallmark biochemical abnormalities of secondary hyperparathyroidism.
Preclinical In Vivo Studies: Summary of Findings
Preclinical development of AMG 073 involved a range of in vivo studies in various animal models to establish its pharmacodynamic effects, pharmacokinetics, and safety profile.
In normal and hyperparathyroid rats, single oral doses of AMG 073 demonstrated a dose-dependent decrease in serum PTH and calcium levels, accompanied by an increase in calcitonin. In a rat model of secondary hyperparathyroidism (5/6 nephrectomy), repeated dosing of cinacalcet was shown to prevent or reduce parathyroid gland hyperplasia. Furthermore, in one study with this model, a 15 mg/kg dose suppressed bone turnover, decreased bone fibrosis and cortical porosity, and enhanced cortical bone mineral density and toughness.
Extensive toxicology and safety pharmacology studies were conducted in mice, rats, dogs, and monkeys. The dose-limiting toxicities observed were related to the drug's primary pharmacological effect, namely hypocalcemia, and gastrointestinal effects.
Table 1: Summary of Selected Preclinical Toxicology Studies of AMG 073 (Cinacalcet)
| Species | Study Duration | Dosing Regimen | Key Findings |
| Rat | 6 months | Oral, daily | Myocardial damage observed, potentially related to KATP channel blockage or hypocalcemia. Kidney pelvis mineralization at 1.5x human AUC. |
| Mouse | 2 years | Dietary | Decreased body weight and effects related to hypocalcemia and hyperphosphatemia. No significant tumor findings. |
| Dog | 1 month | Oral, daily | Dose-limited by GI toxicity and hypocalcemia. |
| Monkey | 1 year | Oral, daily | Increased QT(c) interval, likely mediated by reduced serum calcium. Decreased serum testosterone levels. Kidney weight increase and slight tubular changes at 2x human AUC. |
Data sourced from FDA review documents.
Experimental Protocols
This surgical model is a standard method for inducing chronic kidney disease and subsequent secondary hyperparathyroidism in rats.
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Surgical Procedure: The procedure is typically performed in two stages. In the first surgery, two of the three branches of the left renal artery are ligated, or the upper and lower poles of the left kidney are removed, resulting in a 2/3 reduction in the mass of the left kidney. One week later, a second surgery is performed to remove the entire right kidney (contralateral nephrectomy).
-
Post-operative Care: Animals are monitored for recovery and provided with appropriate analgesia. They are often fed a special diet, such as a high-phosphate diet, to accelerate the development of hyperparathyroidism.
-
Confirmation of Disease Model: The development of secondary hyperparathyroidism is confirmed by measuring serum levels of creatinine, blood urea nitrogen (BUN), PTH, calcium, and phosphorus.
-
Drug Administration: AMG 073 is typically administered orally via gavage.
-
Sample Collection: Following the treatment period, animals are euthanized, and long bones (e.g., tibia or femur) are collected.
-
Sample Processing: The bones are fixed, dehydrated, and embedded in a resin such as methyl methacrylate. Undecalcified bone sections are then cut using a microtome.
-
Staining: Sections are stained with specific histological stains, such as Von Kossa to identify mineralized bone and toluidine blue to visualize osteoid.
-
Analysis: A specialized image analysis system is used to quantify various static and dynamic parameters of bone remodeling, including bone volume, osteoid volume, osteoblast and osteoclast surface, and mineral apposition rate (requires prior in vivo labeling with fluorochromes like calcein and tetracycline).
Part 2: this compound as a CB1 Inverse Agonist (Monlunabant/INV-202)
Mechanism of Action: Inverse Agonism at the Cannabinoid Receptor 1
As Monlunabant (INV-202), the compound acts as an inverse agonist at the cannabinoid receptor 1 (CB1). The CB1 receptor is a key component of the endocannabinoid system and is involved in regulating appetite, energy metabolism, and other physiological processes. By binding to the CB1 receptor, Monlunabant is designed to preferentially block these receptors in peripheral tissues, such as the gastrointestinal tract, liver, and adipose tissue, with the aim of reducing the neuropsychiatric side effects associated with first-generation, centrally-acting CB1 antagonists.[1] This peripheral blockade is intended to reduce appetite and improve metabolic parameters.
Preclinical In Vivo Studies: Summary of Findings
Preclinical studies with INV-202 have focused on its potential in metabolic and inflammatory diseases.
Table 2: Summary of Selected Preclinical In Vivo Studies of Monlunabant (INV-202)
| Animal Model | Disease Model | Dosing Regimen | Key Findings |
| Mouse | House dust mite-induced asthma | 3 mg/kg, oral, daily | Improved airway compliance and reduced airway reactivity.[2] |
| Mouse | Streptozotocin-induced diabetic nephropathy | 0.3 and 3 mg/kg, oral, daily | Reduced albuminuria, renal fibrosis, and glomerular injury.[3] |
Experimental Protocols
This model is used to study allergic airway inflammation and hyperresponsiveness, which are characteristic features of asthma.
-
Animal Model: BALB/c or C57BL/6 mice are commonly used.
-
Induction Protocol:
-
Sensitization: Mice are sensitized by intraperitoneal injection of HDM extract, often with an adjuvant like aluminum hydroxide, on specific days (e.g., day 0 and day 10).
-
Challenge: Following sensitization, mice are challenged intranasally with HDM extract for several consecutive days (e.g., daily from day 17 for a week).[4]
-
-
Drug Administration: INV-202 is administered, for example, by oral gavage daily during the challenge phase.[2]
-
Endpoint Analysis:
-
Airway Hyperresponsiveness (AHR): Measured using techniques like whole-body plethysmography or the FlexiVent system to assess the response to bronchoconstrictors like methacholine.
-
Bronchoalveolar Lavage (BAL): Collection of BAL fluid to analyze inflammatory cell infiltrates (e.g., eosinophils, neutrophils) and cytokine levels (e.g., IL-4, IL-5, IL-13).
-
Lung Histology: Lungs are collected, fixed, and sectioned for histological staining (e.g., H&E for inflammation, PAS for mucus production).
-
STZ is a chemical that is toxic to pancreatic beta cells, leading to insulin deficiency and hyperglycemia, which in turn causes kidney damage resembling human diabetic nephropathy.
-
Animal Model: C57BL/6J mice are a commonly used strain.
-
Induction Protocol: Diabetes is induced by intraperitoneal injections of STZ. A multiple low-dose protocol (e.g., 50-55 mg/kg daily for 5 consecutive days) is often preferred to a single high dose to reduce mortality. Blood glucose levels are monitored to confirm the onset of diabetes.
-
Disease Progression: Mice are typically aged for several weeks (e.g., 12 weeks) after STZ injection to allow for the development of diabetic nephropathy.[5]
-
Drug Administration: INV-202 is administered by daily oral gavage.
-
Endpoint Analysis:
-
Renal Function: 24-hour urine collection using metabolic cages to measure urinary albumin excretion and the albumin-to-creatinine ratio (ACR).
-
Blood Chemistry: Measurement of blood glucose, HbA1c, and markers of renal function.
-
Kidney Histology: Kidneys are harvested for histological analysis to assess glomerular hypertrophy, mesangial expansion, and tubulointerstitial fibrosis using stains such as PAS and Masson's trichrome.
-
References
(R)-Monlunabant: A Technical Overview of Preclinical Pharmacokinetics and Pharmacodynamics
(R)-Monlunabant , also known as INV-202 and MRI-1891, is a peripherally selective cannabinoid receptor 1 (CB1) inverse agonist that has been under investigation for the treatment of metabolic disorders, including obesity and diabetic nephropathy.[1][2][3] Its design aims to mitigate the central nervous system (CNS) side effects that plagued first-generation CB1 receptor antagonists by limiting its penetration into the brain.[4][5][6] This technical guide provides a comprehensive overview of the available preclinical pharmacokinetic and pharmacodynamic data for this compound in various animal models, detailing experimental methodologies and key findings.
Pharmacokinetics
Preclinical studies have established that this compound possesses a favorable pharmacokinetic profile, characterized by good oral bioavailability and limited brain penetration.[3][6]
Bioavailability and Brain Penetration
In mice, this compound has demonstrated a brain/plasma ratio of 7% following a 3 mg/kg oral dose, indicating restricted access to the central nervous system.[6][7] Further preclinical research in mice has shown that brain levels of this compound were significantly lower compared to other compounds administered at the same dose.[3] This limited brain penetration is a key feature designed to avoid the neuropsychiatric side effects associated with earlier, non-selective CB1 receptor blockers.[4][6]
While comprehensive tabular data on pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life across multiple species remains limited in publicly available literature, preclinical data has been sufficient to inform models predicting peripheral and central exposure.[8]
Pharmacodynamics
The pharmacodynamic effects of this compound have been evaluated in several animal models of metabolic disease, primarily focusing on its impact on obesity and diabetic kidney disease.
Effects on Metabolic Parameters in Diet-Induced Obesity Models
In mouse models of diet-induced obesity (DIO), this compound has shown efficacy in reducing body weight and improving metabolic parameters.[6][9]
Table 1: Summary of Key Pharmacodynamic Findings in Diet-Induced Obesity Mouse Models
| Parameter | Animal Model | Dose(s) | Key Findings | Reference(s) |
| Body Weight | C57BL/6J mice on a high-fat diet | Not specified | Reduction in body weight | [6] |
| Food Intake | C57BL/6J mice on a high-fat diet | Not specified | Reduction in food intake | [6] |
| Insulin Resistance | C57BL/6J mice on a high-fat diet | Not specified | Improvement in insulin sensitivity | [9] |
Reno-protective Effects in Diabetic Nephropathy Models
Studies in a streptozotocin (STZ)-induced diabetic nephropathy mouse model have demonstrated the reno-protective effects of this compound.[10][11]
Table 2: Summary of Key Pharmacodynamic Findings in a Diabetic Nephropathy Mouse Model
| Parameter | Animal Model | Dose(s) | Key Findings | Reference(s) |
| Albuminuria | STZ-induced diabetic C57BL/6J mice | 0.3 mg/kg and 3 mg/kg (oral, daily for 4 weeks) | Marked, dose-dependent reduction | [10][11] |
| Albumin-to-Creatinine Ratio | STZ-induced diabetic C57BL/6J mice | 0.3 mg/kg and 3 mg/kg (oral, daily for 4 weeks) | Significant reduction | [10] |
| Urinary Urea | STZ-induced diabetic C57BL/6J mice | 0.3 mg/kg and 3 mg/kg (oral, daily for 4 weeks) | Reduction | [10] |
| Glomerular Filtration Rate | STZ-induced diabetic C57BL/6J mice | 0.3 mg/kg and 3 mg/kg (oral, daily for 4 weeks) | Improvement | [10] |
| Renal Hypertrophy | STZ-induced diabetic C57BL/6J mice | 0.3 mg/kg and 3 mg/kg (oral, daily for 4 weeks) | Reduction | [10] |
| Renal Fibrosis | STZ-induced diabetic C57BL/6J mice | 0.3 mg/kg and 3 mg/kg (oral, daily for 4 weeks) | Marked anti-fibrotic effect | [10] |
CB1 Receptor Occupancy
Positron Emission Tomography (PET) imaging studies in mice have confirmed the peripheral selectivity of this compound. Acute oral doses of 1 mg/kg and 10 mg/kg did not lead to significant occupancy of CB1 receptors in the brain.[6][7] Even at a high dose of 30 mg/kg, the compound did not elicit anxiogenic behavior, further supporting its reduced CNS activity.[6][7]
Experimental Protocols
Streptozotocin (STZ)-Induced Diabetic Nephropathy Mouse Model
This model is used to investigate the therapeutic potential of compounds for diabetic kidney disease.[10][11]
Protocol Details:
-
Animal Model: Male C57BL/6J mice are typically used.[10][12]
-
Induction of Diabetes: Diabetes is induced by intraperitoneal injections of streptozotocin (STZ) dissolved in a citrate buffer.[10][12] A multiple low-dose regimen is often employed to reduce mortality.
-
Disease Progression: Following STZ administration, mice are monitored for the development of hyperglycemia. The progression to diabetic nephropathy is allowed to occur over a period of approximately 12 weeks.[10][11]
-
Treatment: Animals are then randomized to receive daily oral doses of this compound (e.g., 0.3 mg/kg and 3 mg/kg) or vehicle for a specified duration, such as 4 weeks.[10]
-
Endpoint Analysis: At the end of the treatment period, various parameters are assessed, including urinary albumin and creatinine levels, blood urea nitrogen, and glomerular filtration rate. Kidneys are collected for histological analysis to evaluate glomerular and tubular morphology and the extent of fibrosis.[10]
Diet-Induced Obesity (DIO) Mouse Model
This model is a common preclinical tool to evaluate the efficacy of anti-obesity compounds.[13][14][15][16][17]
Protocol Details:
-
Animal Model: Male C57BL/6J mice are frequently used as they are susceptible to developing obesity and metabolic syndrome on a high-fat diet.[15][17]
-
Diet: Mice are fed a high-fat diet, typically containing 45% to 60% of calories from fat, for a period of several weeks to induce obesity, insulin resistance, and other metabolic abnormalities.[15][16] A control group is fed a standard chow diet.
-
Treatment: Once the obese phenotype is established, mice are treated with this compound or vehicle, usually via oral gavage, for a defined period.
-
Endpoint Analysis: Throughout the study, key parameters such as body weight, food and water intake, and body composition are monitored. At the end of the treatment period, metabolic assessments like glucose tolerance tests and insulin tolerance tests are performed. Blood samples are collected to measure plasma levels of glucose, insulin, lipids, and other relevant biomarkers.
CB1 Receptor Occupancy via PET Imaging
Positron Emission Tomography (PET) is a non-invasive imaging technique used to quantify receptor occupancy in the brain and peripheral tissues.[4][18][19]
Protocol Details:
-
Radioligand: A specific radiolabeled ligand for the CB1 receptor, such as [11C]MePPEP, is used.[4][20]
-
Baseline Scan: A baseline PET scan is performed on the animal to measure the initial binding of the radioligand to CB1 receptors in the brain and/or peripheral tissues.
-
Drug Administration: The animal is then treated with this compound at a specific dose and route of administration.
-
Post-treatment Scan: After a predetermined time to allow for drug distribution, a second PET scan is conducted with the same radioligand.
-
Data Analysis: The reduction in radioligand binding in the post-treatment scan compared to the baseline scan is used to calculate the percentage of CB1 receptor occupancy by this compound.
Signaling Pathway
This compound acts as an inverse agonist at the CB1 receptor. This means that it not only blocks the receptor from being activated by endogenous cannabinoids (like an antagonist) but also reduces the receptor's basal level of activity.
Activation of the CB1 receptor by endogenous cannabinoids typically leads to the inhibition of adenylyl cyclase via the Gαi/o protein, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound, by binding to the CB1 receptor, prevents this signaling cascade and reduces the receptor's intrinsic activity, thereby modulating various physiological processes, including appetite, metabolism, and pain perception.
References
- 1. Monlunabant by Inversago Pharma for Diabetic Nephropathy: Likelihood of Approval [pharmaceutical-technology.com]
- 2. inversago.com [inversago.com]
- 3. medcitynews.com [medcitynews.com]
- 4. Low brain CB1 receptor occupancy by a second generation CB1 receptor antagonist TM38837 in comparison with rimonabant in nonhuman primates: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. inversago.com [inversago.com]
- 6. Functional Selectivity of a Biased Cannabinoid-1 Receptor (CB1R) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Functional Selectivity of a Biased Cannabinoid-1 Receptor (CB1R) Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. inversago.com [inversago.com]
- 12. Induction of experimental diabetes and diabetic nephropathy using anomer-equilibrated streptozotocin in male C57Bl/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Diet-induced obesity murine model [protocols.io]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mmpc.org [mmpc.org]
- 17. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A PET study comparing receptor occupancy by five selective cannabinoid 1 receptor antagonists in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A PET study comparing receptor occupancy by five selective cannabinoid 1 receptor antagonists in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The PET radioligand [11C]MePPEP binds reversibly and with high specific signal to cannabinoid CB1 receptors in nonhuman primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effects of (R)-Monlunabant on Lipid Metabolism and Glucose Homeostasis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
(R)-Monlunabant (also known as INV-202) is an investigational, peripherally acting, small molecule inverse agonist of the cannabinoid type-1 receptor (CB1R). Developed to mitigate the neuropsychiatric side effects associated with earlier centrally-acting CB1R antagonists, this compound is being evaluated for its therapeutic potential in metabolic disorders. This technical guide provides a comprehensive analysis of the current preclinical and clinical data on the effects of this compound on lipid metabolism and glucose homeostasis.
Mechanism of Action: Peripheral CB1 Receptor Blockade
The endocannabinoid system, particularly the CB1 receptor, is a key regulator of energy balance. Overactivation of CB1 receptors in peripheral tissues—including the liver, adipose tissue, pancreas, and skeletal muscle—is associated with the pathogenesis of obesity, dyslipidemia, and insulin resistance. This compound is designed to selectively block these peripheral CB1 receptors, thereby aiming to improve metabolic parameters without adversely affecting the central nervous system.[1]
Blockade of peripheral CB1 receptors is understood to influence several key metabolic pathways:
-
In the liver: CB1R activation promotes de novo lipogenesis through the upregulation of sterol regulatory element-binding protein-1c (SREBP-1c). By inhibiting this pathway, this compound is expected to reduce hepatic fat accumulation.
-
In adipose tissue: CB1R activation can increase fat storage. Inverse agonism at this receptor may promote lipid mobilization.
-
In the pancreas: CB1R is expressed in pancreatic β-cells, and its overactivation may impair insulin secretion. Blockade of this receptor could potentially enhance β-cell function.[1]
-
Insulin Signaling: Preclinical evidence suggests that hepatic CB1R blockade can enhance insulin signaling through the PI3K/AKT/mTORC1 pathway.
Preclinical Data
Streptozotocin-Induced Diabetic Nephropathy Mouse Model
A key preclinical study evaluated the efficacy of this compound in a mouse model of diabetic nephropathy induced by streptozotocin (STZ). This model is characterized by hyperglycemia and progressive kidney damage.
Experimental Protocol:
-
Animal Model: 8-week-old C57BL6/J male mice.
-
Induction of Diabetes: Intraperitoneal injection of STZ (45 mg/kg/day for 5 days).
-
Treatment Groups:
-
Non-diabetic control
-
Diabetic + Vehicle
-
Diabetic + this compound (0.3 mg/kg/day, oral gavage)
-
Diabetic + this compound (3 mg/kg/day, oral gavage)
-
-
Treatment Duration: 28 days, initiated 12 weeks after STZ injection to allow for the development of nephropathy.
-
Key Assessments: 24-hour urine collection for albumin and urea analysis, blood glucose measurements, and kidney weight.
Quantitative Preclinical Data on Renal Function and Glycemia
| Parameter | Non-Diabetic Control | Diabetic + Vehicle | Diabetic + this compound (0.3 mg/kg) | Diabetic + this compound (3 mg/kg) |
| Urinary Albumin Excretion (µ g/24h ) | 3.06 ± 0.38 | 850.08 ± 170.50 | 290.65 ± 88.70 | 111.29 ± 33.47 |
| Urinary Urea Excretion (mg/24h) | 30.77 ± 14.93 | 189.81 ± 31.49 | 127.76 ± 20 | 93.70 ± 24.97 |
| Kidney Weight (relative to body weight) | Lower | Increased | Decreased vs. Vehicle | Decreased vs. Vehicle |
| Body Weight | No significant change | No significant change | No significant change | No significant change |
Data presented as mean ± SEM.
In this model, this compound demonstrated a dose-dependent reduction in urinary albumin and urea excretion, indicating a protective effect on kidney function. Notably, these effects were observed without significant changes in body weight, suggesting a direct renal mechanism of action.
Obese Asthma Mouse Model
While the primary focus of this study was on airway hyperresponsiveness, it also provided data on weight loss in a diet-induced obesity model.
Experimental Protocol:
-
Animal Model: Mice fed either a low-fat diet (LFD) or a high-fat diet (HFD).
-
Induction of Asthma: Intranasal delivery of house dust mite extract.
-
Treatment: this compound administered by oral gavage.
-
Key Assessments: Body weight.
Quantitative Preclinical Data on Body Weight
| Animal Group | Treatment | Average Body Weight Loss |
| Low-Fat Diet (LFD) | This compound | 11% |
| High-Fat Diet (HFD) | This compound | 27% |
This study demonstrated that this compound induces significant weight loss in both lean and obese mice.
Clinical Data
This compound has been evaluated in several clinical trials, primarily in populations with obesity and metabolic syndrome.
Phase 2a Study in Obesity and Metabolic Syndrome
Experimental Protocol:
-
Study Design: Randomized, double-blind, placebo-controlled.
-
Participants: 243 individuals with obesity and metabolic syndrome.
-
Treatment Arms:
-
Placebo
-
This compound 10 mg/day
-
This compound 20 mg/day
-
This compound 50 mg/day
-
-
Treatment Duration: 16 weeks.
-
Primary Endpoint: Change in body weight.
Quantitative Clinical Data from Phase 2a Study
| Parameter | Placebo | This compound (10 mg/day) | This compound (20 mg/day) | This compound (50 mg/day) |
| Mean Weight Loss (kg) | 0.7 | 7.1 | 7.7 | 8.0 |
| Baseline Body Weight (kg) | ~110.1 | ~110.1 | ~110.1 | ~110.1 |
| Waist Circumference Reduction (ETD vs. Placebo, cm) | - | 3.8 | - | 5.4 |
| HbA1c Reduction (ETD vs. Placebo, % points) | - | 0.16 | - | 0.17 |
ETD: Estimated Treatment Difference
The study demonstrated a statistically significant and dose-dependent weight loss with this compound compared to placebo.[2] A modest but significant reduction in HbA1c was also observed. However, there were no significant improvements in most lipid measurements, insulin, or C-peptide levels.[2]
Phase 1b Study in Metabolic Syndrome
Experimental Protocol:
-
Study Design: Randomized, double-blind, placebo-controlled.
-
Participants: 37 individuals with features of metabolic syndrome.
-
Treatment Arms:
-
Placebo
-
This compound 25 mg/day
-
-
Treatment Duration: 28 days.
-
Key Assessments: Body weight, waist circumference, lipid profile.
Quantitative Clinical Data from Phase 1b Study
| Parameter | Placebo | This compound (25 mg/day) |
| Mean Weight Change (kg) | +0.6 | -3.5 |
| Mean Weight Change (%) | +0.5% | -3.3% |
| Triglycerides Change (mmol/L) | +0.095 | -0.179 |
| LDL-C Change (mmol/L) | +0.02 | -0.50 |
This earlier phase study showed rapid and significant weight loss, along with positive trends in lipid profiles, including reductions in triglycerides and LDL cholesterol.
Signaling Pathways and Experimental Workflows
To visualize the proposed mechanism of action and experimental designs, the following diagrams are provided in DOT language.
Caption: Signaling pathway of this compound in hepatic lipid metabolism.
Caption: Workflow for the preclinical diabetic nephropathy mouse model study.
Summary and Future Directions
This compound, a peripherally restricted CB1R inverse agonist, has demonstrated significant weight loss in both preclinical and clinical settings. The effects on glucose homeostasis appear modest, with a small reduction in HbA1c observed in a Phase 2a trial. The impact on lipid metabolism is less clear, with some positive trends in triglycerides and LDL-C in a Phase 1b study, but no significant improvements in a larger Phase 2a trial.
The preclinical data in a diabetic nephropathy model are promising, suggesting a direct protective effect on the kidneys independent of significant changes in body weight. This highlights a potential therapeutic avenue beyond weight management.
Further research is needed to fully elucidate the effects of this compound on lipid and glucose metabolism, particularly at the tissue and molecular level in preclinical models of metabolic disease. The ongoing and planned larger Phase 2b trials will be crucial in determining the optimal therapeutic window that balances efficacy with the observed dose-dependent gastrointestinal and neuropsychiatric side effects. These studies will provide a more definitive picture of the potential of this compound as a novel treatment for obesity and related metabolic complications.
References
(R)-Monlunabant: A Technical Whitepaper on its Molecular Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Monlunabant, also known as INV-202 and MRI-1891, is a peripherally restricted, second-generation cannabinoid receptor 1 (CB1) inverse agonist.[1] Developed to mitigate the neuropsychiatric side effects observed with first-generation, brain-penetrant CB1 antagonists, this compound is under investigation for the treatment of obesity and metabolic diseases.[2][3] Its design incorporates polar chemical groups to limit its passage across the blood-brain barrier. This document provides a comprehensive overview of the molecular structure, chemical properties, and relevant experimental methodologies associated with this compound.
Molecular Structure and Chemical Properties
This compound is a complex small molecule with a 1,5-diaryl-4,5-dihydro-1H-pyrazole core structure. Its chemical and physical properties are summarized in the tables below.
Chemical Identity
| Property | Value | Reference |
| IUPAC Name | N-[(E)-N'-[(E)-C-[(4R)-5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazol-2-yl]-N-[4-(trifluoromethyl)phenyl]sulfonylcarbonimidoyl]carbamimidoyl]acetamide | [1] |
| Synonyms | INV-202, (R)-MRI-1891 | [1][4] |
| CAS Number | 2765579-76-6 | [5] |
| Molecular Formula | C26H22ClF3N6O3S | [1][5] |
| Canonical SMILES | CC(=O)NC(=NC(=NS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)N | [1] |
| Isomeric SMILES | CC(=O)N/C(=N/C(=N\S(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)/N2C--INVALID-LINK--C4=CC=CC=C4)/N | [1] |
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 591.0 g/mol | [1][6] |
| XLogP3-AA | 5.4 | [6] |
| Hydrogen Bond Donor Count | 2 | [6] |
| Hydrogen Bond Acceptor Count | 8 | [6] |
| Rotatable Bond Count | 7 | [6] |
| Exact Mass | 590.1114719 Da | [6] |
| Solubility | Soluble in DMSO | [4] |
Mechanism of Action and Signaling Pathway
This compound functions as an inverse agonist at the cannabinoid receptor 1 (CB1). The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. As an inverse agonist, this compound not only blocks the action of agonists but also reduces the basal, constitutive activity of the CB1 receptor.[1]
The overactivation of the endocannabinoid system, particularly through CB1 receptors, is implicated in promoting appetite and the development of metabolic disorders.[7][8] By inhibiting the CB1 receptor, this compound aims to counteract these effects. Its peripheral restriction is a key design feature to avoid the psychiatric side effects associated with first-generation CB1 antagonists that could cross the blood-brain barrier.[1][7]
Below is a diagram illustrating the signaling pathway of the CB1 receptor and the inhibitory effect of this compound.
Caption: CB1 Receptor Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not publicly available in a step-by-step format. However, based on the literature for similar compounds and assays, the following sections outline the general methodologies.
Synthesis of this compound
The synthesis of this compound involves a multi-step process that can be broadly divided into three key stages:
-
Formation of the Racemic Pyrazoline Core: This typically involves the condensation of a substituted chalcone (e.g., 1-(4-chlorophenyl)-3-phenylprop-2-en-1-one) with hydrazine to form the racemic 5-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazole.
-
Chiral Separation of Enantiomers: The racemic pyrazoline intermediate is then resolved into its individual (R) and (S) enantiomers. This is commonly achieved using chiral high-performance liquid chromatography (HPLC).
-
Functionalization of the (R)-Enantiomer: The purified (R)-pyrazoline is then reacted with an appropriate reagent to introduce the N-acetyl-N'-[4-(trifluoromethyl)phenyl]sulfonylcarbonimidoyl carbamimidoyl moiety at the N1 position of the pyrazole ring to yield this compound.
A generalized workflow for the synthesis and purification is depicted below.
Caption: Generalized Synthesis and Purification Workflow for this compound.
CB1 Receptor Binding Assay ([³⁵S]GTPγS Binding Assay)
This assay is used to determine the ability of a compound to modulate G-protein activation by the CB1 receptor. As an inverse agonist, this compound is expected to decrease the basal level of [³⁵S]GTPγS binding and inhibit agonist-stimulated binding.
Materials:
-
Membranes from cells expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells)
-
[³⁵S]GTPγS (radioligand)
-
GDP (Guanosine diphosphate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4)
-
This compound and a known CB1 agonist (e.g., CP-55,940)
-
Scintillation cocktail
-
Glass fiber filters
General Protocol:
-
Prepare dilutions of this compound and the CB1 agonist.
-
In a microplate, add the cell membranes, assay buffer, GDP, and the test compounds.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, and then add scintillation cocktail.
-
Quantify the radioactivity bound to the filters using a scintillation counter.
-
Data is analyzed to determine the IC₅₀ value of this compound, which is the concentration that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding. For this compound, an IC50 of 6 nM for the inhibition of agonist-induced G-protein activation has been reported.[1]
Functional Assay (cAMP Accumulation Assay)
This assay measures the functional consequence of CB1 receptor activation or inhibition on the downstream signaling molecule, cyclic AMP (cAMP). Since the CB1 receptor is coupled to Gi/o, its activation typically leads to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. As an inverse agonist, this compound would be expected to increase basal cAMP levels.
Materials:
-
Cells expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells)
-
Forskolin (an activator of adenylyl cyclase)
-
This compound and a known CB1 agonist
-
Cell lysis buffer
-
cAMP detection kit (e.g., HTRF, ELISA, or radioligand binding assay)
General Protocol:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with this compound or the CB1 agonist for a defined period.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for an appropriate time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the amount of cAMP in the cell lysates using a suitable detection kit according to the manufacturer's instructions.
-
The effect of this compound on both basal and forskolin-stimulated cAMP levels is determined.
Conclusion
This compound is a promising peripherally restricted CB1 receptor inverse agonist with potential therapeutic applications in metabolic disorders. Its molecular design aims to provide the therapeutic benefits of CB1 receptor blockade while minimizing central nervous system side effects. The experimental methodologies outlined in this document provide a foundational understanding for researchers involved in the development and characterization of similar compounds. Further publication of detailed protocols specific to this compound will be beneficial for the scientific community.
References
- 1. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
(R)-Monlunabant for the Treatment of Non-Alcoholic Fatty Liver Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Non-alcoholic fatty liver disease (NAFLD) represents a growing global health crisis, with a significant unmet need for effective pharmacological therapies. The endocannabinoid system, particularly the cannabinoid receptor 1 (CB1R), has emerged as a key player in the pathophysiology of liver diseases. Overactivation of peripheral CB1Rs is implicated in hepatic steatosis, inflammation, and fibrosis, the hallmarks of NAFLD and its progressive form, non-alcoholic steatohepatitis (NASH). (R)-Monlunabant (also known as INV-202) is a peripherally restricted, orally available small molecule inverse agonist of the CB1R. By selectively blocking CB1R in peripheral tissues like the liver, this compound aims to provide therapeutic benefits for metabolic and fibrotic diseases without the neuropsychiatric side effects associated with first-generation, centrally acting CB1R antagonists. This document provides a comprehensive technical overview of the current state of knowledge regarding this compound for the potential treatment of NAFLD.
Introduction: The Rationale for Peripheral CB1R Blockade in NAFLD
The CB1R is a G-protein coupled receptor that is upregulated in the livers of patients with NAFLD and NASH. Its activation in hepatocytes promotes de novo lipogenesis and inhibits fatty acid oxidation, contributing to hepatic steatosis. In hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver, CB1R activation promotes their transdifferentiation into myofibroblasts, leading to excessive extracellular matrix deposition and fibrosis.
This compound is designed to preferentially block these peripheral CB1Rs, thereby aiming to reverse or attenuate the pathological processes in the liver associated with NAFLD.[1][2] Its restricted access to the central nervous system is intended to avoid the adverse psychiatric effects that led to the withdrawal of earlier CB1R antagonists like rimonabant.[3] Inversago Pharma, the original developer of this compound, has indicated that the compound is being investigated for a range of metabolic and fibrotic conditions, including NASH, and has mentioned the existence of supportive preclinical findings.[2][4][5]
Mechanism of Action and Signaling Pathways
This compound acts as an inverse agonist at the CB1 receptor. This means that it not only blocks the receptor from being activated by endogenous cannabinoids (like anandamide and 2-arachidonoylglycerol) but also reduces its basal level of signaling activity. The downstream signaling effects of peripheral CB1R blockade in the liver are multifaceted and involve the modulation of key pathways in hepatocytes and hepatic stellate cells.
Signaling in Hepatocytes
In hepatocytes, the blockade of CB1R is expected to counteract the lipogenic effects of endocannabinoids. This is hypothesized to occur through the modulation of several signaling cascades that regulate lipid metabolism. One proposed pathway involves the p53/microRNA-22/SIRT1/PPARα axis.[6] CB1R activation can increase p53 expression and activity, leading to the upregulation of miR-22, which in turn suppresses Sirtuin 1 (SIRT1) and Peroxisome Proliferator-Activated Receptor alpha (PPARα), key regulators of fatty acid oxidation. By blocking this pathway, this compound may restore fatty acid oxidation and reduce hepatic fat accumulation.[6]
Signaling in Hepatic Stellate Cells (HSCs)
In HSCs, CB1R activation is a pro-fibrotic signal. While the specific downstream signaling of this compound in HSCs has not been detailed, the general mechanism of CB1R antagonists involves the inhibition of HSC activation, proliferation, and collagen production. This is thought to occur through the modulation of pathways such as the TGF-β signaling cascade, a central driver of liver fibrosis.
Preclinical Data
While Inversago Pharma has stated that this compound demonstrated encouraging results in preclinical models, specific data from NAFLD/NASH animal studies have not been publicly released.[2][5] Research on other peripherally restricted CB1R antagonists in diet-induced animal models of NAFLD has shown reductions in hepatic steatosis, inflammation, and fibrosis. It is anticipated that this compound would exhibit similar efficacy.
Clinical Data
This compound has been evaluated in Phase 1 and Phase 2a clinical trials in subjects with metabolic syndrome and obesity. While these studies were not specifically in a NAFLD population, the metabolic improvements observed are highly relevant to the treatment of NAFLD.
Table 1: Summary of Phase 1b Clinical Trial Results in Subjects with Metabolic Syndrome[2][7]
| Parameter | This compound (25 mg/day, 28 days) | Placebo (28 days) | p-value |
| Weight Change | -3.50 kg | +0.55 kg | <0.01 |
| Waist Circumference Change | -1.91 cm | +0.02 cm | 0.03 |
| Triglycerides Change | -0.179 mmol/L | +0.095 mmol/L | 0.09 |
| LDL-C Change | -0.50 mmol/L | +0.02 mmol/L | 0.004 |
| HbA1c Change | -0.005% | +0.065% | 0.08 |
Table 2: Summary of Phase 2a Clinical Trial Results in Adults with Obesity and Metabolic Syndrome[1][8][9]
| Parameter | This compound (10 mg/day, 16 weeks) | Placebo (16 weeks) |
| Weight Loss | 7.1 kg | 0.7 kg |
Experimental Protocols
Detailed experimental protocols for preclinical studies of this compound in NAFLD models are not publicly available. However, a standard protocol for evaluating a peripherally restricted CB1R antagonist in a diet-induced mouse model of NAFLD would typically involve the following steps, based on published studies with similar compounds.[6]
Representative Experimental Workflow for Preclinical NAFLD Study
Animal Model: Male C57BL/6J mice are commonly used and fed a high-fat, high-fructose diet for 12-16 weeks to induce a NASH phenotype with steatosis, inflammation, and fibrosis.[6]
Drug Administration: this compound would be administered orally, once daily, for a period of 4 to 8 weeks. A vehicle control group and multiple dose groups would be included to assess dose-response effects.
Endpoints:
-
Primary Endpoints:
-
Liver histology: NAFLD Activity Score (NAS) for steatosis, lobular inflammation, and ballooning, and fibrosis staging.
-
Hepatic triglyceride content.
-
-
Secondary Endpoints:
-
Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Body weight and food intake.
-
Oral glucose tolerance test (OGTT) to assess insulin sensitivity.
-
Gene and protein expression analysis of key targets in the liver (e.g., markers of lipogenesis, inflammation, and fibrosis).
-
Conclusion and Future Directions
This compound, a peripherally restricted CB1 receptor inverse agonist, holds significant promise as a therapeutic agent for NAFLD. Its mechanism of action directly targets key pathogenic pathways in the liver, and clinical data from related metabolic conditions are encouraging. However, the lack of publicly available preclinical data specifically in NAFLD models is a current limitation. Future publications and conference presentations from Novo Nordisk, who acquired Inversago Pharma, are anticipated to provide more detailed insights into the efficacy and mechanism of this compound in NAFLD. Further clinical development in a dedicated NAFLD/NASH population will be crucial to fully elucidate its therapeutic potential for this widespread and serious liver disease.
References
- 1. inversago.com [inversago.com]
- 2. inversago.com [inversago.com]
- 3. Peripherally Restricted CB1 Receptor Inverse Agonist JD5037 Treatment Exacerbates Liver Injury in MDR2-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adMare Portfolio Company, Inversago Pharma Initiates a Phase 1 Clinical Trial on INV-202, a Next Generation Peripherally-acting CB1 Blocker [admarebio.com]
- 5. inversago.com [inversago.com]
- 6. Reversal of diet-induced hepatic steatosis by peripheral CB1 receptor blockade in mice is p53/miRNA-22/SIRT1/PPARα dependent - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (R)-Monlunabant in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Monlunabant, also known as INV-202, is an investigational small molecule that acts as a peripherally selective cannabinoid receptor 1 (CB1) inverse agonist. It has been evaluated in clinical trials for its potential therapeutic effects in metabolic disorders, including obesity and diabetic kidney disease. As an inverse agonist, this compound binds to the CB1 receptor and promotes an inactive conformational state, thereby reducing the receptor's constitutive activity. This mechanism is being explored for its potential to modulate appetite, energy metabolism, and other physiological processes regulated by the endocannabinoid system.
These application notes provide a summary of the available data on the dosage and administration of this compound in recent clinical trials, along with detailed experimental protocols based on publicly available information.
Data Presentation: Summary of Clinical Trial Dosage and Efficacy
The following tables summarize the key quantitative data from Phase 2a clinical trials of this compound.
Table 1: this compound Phase 2a Clinical Trial in Obesity (NCT05891834)[1][2][3][4][5][6]
| Parameter | Placebo | 10 mg this compound | 20 mg this compound | 50 mg this compound |
| Number of Participants | 61 | 61 | 61 | 60 |
| Dosage and Administration | Once daily oral tablet | Once daily oral tablet | Once daily oral tablet | Once daily oral tablet |
| Treatment Duration | 16 weeks | 16 weeks | 16 weeks | 16 weeks |
| Mean Baseline Body Weight | ~110.1 kg | ~110.1 kg | ~110.1 kg | ~110.1 kg |
| Mean Weight Loss from Baseline | 0.7 kg | 7.1 kg | Limited additional weight loss compared to 10 mg | Limited additional weight loss compared to 10 mg |
| Adverse Events | - | Mild to moderate gastrointestinal and neuropsychiatric (anxiety, irritability, sleep disturbances) events; dose-dependent increase | More frequent mild to moderate gastrointestinal and neuropsychiatric events than 10 mg | Most frequent mild to moderate gastrointestinal and neuropsychiatric events |
Table 2: this compound Phase 2a Clinical Trial in Diabetic Kidney Disease (NCT05514548)[7][8][9][10][11]
| Parameter | Placebo | 10 mg this compound | 25 mg this compound |
| Number of Participants | Approx. 85 | Approx. 85 | Approx. 84 |
| Dosage and Administration | Once daily oral tablet | Once daily oral tablet | Once daily oral tablet |
| Treatment Duration | 16 weeks | 16 weeks | 16 weeks |
| Primary Endpoint | Change in Urine Albumin-to-Creatinine Ratio (UACR) | Did not meet primary endpoint | Did not meet primary endpoint |
| Adverse Events | - | More frequent mild to moderate neuropsychiatric side effects than placebo. Most common adverse events were gastrointestinal. | More frequent mild to moderate neuropsychiatric side effects than placebo. Most common adverse events were gastrointestinal. |
Experimental Protocols
The following are generalized experimental protocols for the Phase 2a clinical trials of this compound based on available information. These protocols are intended for informational purposes and are not a substitute for the official, detailed study protocols.
Protocol 1: Phase 2a Study in Obesity (NCT05891834)[1][2][3][4][5][6]
1. Study Design:
-
A multicenter, randomized, double-blind, placebo-controlled, dose-ranging study.
2. Participant Population:
-
Adults with obesity and metabolic syndrome.
3. Intervention:
-
Participants were randomized in a 1:1:1:1 ratio to receive one of the following treatments for 16 weeks:
-
This compound 10 mg, oral, once daily.
-
This compound 20 mg, oral, once daily.
-
This compound 50 mg, oral, once daily.
-
Placebo, oral, once daily.
-
4. Primary Endpoint:
-
The primary outcome measure was the mean change in body weight from baseline at week 16.
5. Key Assessments:
-
Screening: Informed consent, medical history, physical examination, vital signs, ECG, and laboratory tests to determine eligibility.
-
Baseline: Randomization, dispensing of study medication, and baseline assessments of body weight, and other relevant metabolic parameters.
-
Follow-up Visits: Regular visits for safety and efficacy assessments, including monitoring of adverse events and changes in body weight.
-
End of Treatment: Final efficacy and safety assessments.
6. Statistical Analysis:
-
The primary efficacy analysis was a comparison of the mean change in body weight from baseline to week 16 between each this compound dose group and the placebo group.
Protocol 2: Phase 2a Study in Diabetic Kidney Disease (NCT05514548)[7][8][9][10][11]
1. Study Design:
-
A multicenter, randomized, double-blind, placebo-controlled study.
2. Participant Population:
-
254 adults with diabetic kidney disease.
3. Intervention:
-
Participants were randomized to receive one of the following treatments for 16 weeks:
-
This compound 10 mg, oral, once daily.
-
This compound 25 mg, oral, once daily.
-
Placebo, oral, once daily.
-
4. Primary Endpoint:
-
The primary outcome measure was the change in the urine albumin-to-creatinine ratio (UACR) from baseline.
5. Key Assessments:
-
Screening: Informed consent, medical history, physical examination, and laboratory tests including UACR to confirm eligibility.
-
Baseline: Randomization, dispensing of study medication, and baseline measurement of UACR.
-
Follow-up Visits: Regular monitoring for safety, tolerability, and changes in kidney function parameters.
-
End of Treatment: Final assessment of UACR and other safety parameters.
6. Statistical Analysis:
-
The primary efficacy analysis compared the change in UACR from baseline between the this compound treatment groups and the placebo group. The trial did not meet its primary endpoint.
Mandatory Visualizations
Signaling Pathway of this compound
Application Notes and Protocols for the Quantification of (R)-Monlunabant in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of (R)-Monlunabant, a selective cannabinoid CB1 receptor antagonist, in biological matrices. The protocols described herein are based on established methods for the structurally related compound rimonabant and are intended to serve as a comprehensive guide for bioanalytical method development and validation.
This compound is the R-enantiomer of rimonabant. While the analytical methods for rimonabant are well-documented, specific validation for this compound is crucial. If the scientific question requires distinguishing between the R and S enantiomers, an enantioselective chromatographic method would be necessary.
Overview of Analytical Techniques
The quantification of this compound in biological samples such as plasma, serum, and tissue homogenates can be achieved with high sensitivity and selectivity using liquid chromatography-tandem mass spectrometry (LC-MS/MS). High-performance liquid chromatography (HPLC) with UV detection is also a viable, though generally less sensitive, alternative.
LC-MS/MS is the preferred method for bioanalysis due to its superior sensitivity, specificity, and high-throughput capabilities, allowing for the accurate measurement of low concentrations of the analyte in complex biological matrices.[1][2]
Experimental Protocols
LC-MS/MS Method for this compound in Human Plasma
This protocol is adapted from validated methods for rimonabant and is recommended as a starting point for the quantification of this compound.[1][3]
2.1.1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., AM251 or a stable isotope-labeled this compound[2][3]
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or ammonium acetate
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Diethylether or other suitable extraction solvent[3]
2.1.2. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 1 mL of diethylether.[3]
-
Vortex for 5 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex to dissolve the residue.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
2.1.3. Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent |
| Column | C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 5 µm)[3] |
| Mobile Phase | Acetonitrile and 10 mM Ammonium Acetate with 0.1% Formic Acid (Gradient or Isocratic) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
2.1.4. Mass Spectrometric Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: m/z 463.1 → 363.1[1]; IS (AM251): m/z 555.1 → 455.1[2] (To be optimized) |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Collision Gas | Nitrogen |
2.1.5. Method Validation
The method should be validated according to FDA or other relevant regulatory guidelines, assessing parameters such as:[4][5][6]
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Matrix Effect
-
Recovery
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
HPLC-UV Method for this compound in Human Plasma
This method is suitable for applications where high sensitivity is not a primary requirement.[7]
2.2.1. Sample Preparation: Protein Precipitation (PPT)
-
To 200 µL of plasma, add 400 µL of acetonitrile containing the internal standard.
-
Vortex for 2 minutes.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute in 100 µL of mobile phase for HPLC analysis.
2.2.2. Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Waters Alliance or equivalent |
| Column | Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm)[7] |
| Mobile Phase | 10 mM Phosphate Buffer : Acetonitrile (30:70, v/v)[7] |
| Flow Rate | 1.0 mL/min[7] |
| Detection | UV at 220 nm[7] |
| Injection Volume | 20 µL |
Quantitative Data Summary
The following tables summarize typical performance characteristics of bioanalytical methods for rimonabant, which can be expected to be similar for this compound upon validation.
Table 1: LC-MS/MS Method Performance
| Parameter | Typical Value | Reference |
| Linearity Range | 0.1 - 1000 ng/mL | [1][3] |
| Lower Limit of Quant. | 0.1 ng/mL | [1] |
| Accuracy | 85 - 115% | [3] |
| Precision (CV%) | < 15% | [3] |
| Recovery | > 80% |
Table 2: HPLC-UV Method Performance
| Parameter | Typical Value | Reference |
| Linearity Range | 20 - 400 ng/mL | [7] |
| Lower Limit of Quant. | 20 ng/mL | [7] |
| Accuracy | 88.13 - 106.48% | [7] |
| Precision (CV%) | 0.13 - 3.61% | [7] |
| Recovery | 84.17 - 92.64% | [7] |
Visualizations
Signaling Pathway
This compound acts as an antagonist at the cannabinoid receptor 1 (CB1), which is a G-protein coupled receptor (GPCR). In its natural state, the CB1 receptor is activated by endogenous cannabinoids (like anandamide and 2-AG) or exogenous agonists. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and modulation of ion channels. As an antagonist, this compound binds to the CB1 receptor but does not activate it, thereby blocking the effects of agonists.
Caption: CB1 Receptor Antagonist Signaling Pathway.
Experimental Workflow
The following diagram illustrates the major steps in the bioanalytical workflow for the quantification of this compound in plasma samples.
Caption: Bioanalytical Workflow for this compound.
References
- 1. Liquid chromatography tandem mass spectrometry method for the quantification of rimonabant, a CB1 receptor antagonist, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Determination of Endocannabinoid Receptor Antagonist SR141716 (Rimonab" by Melissa McCulloch, Xiang Zhou et al. [engagedscholarship.csuohio.edu]
- 3. Determination of rimonabant in human plasma and hair by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 6. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 7. Development and validation of a high-performance liquid chromatographic method for bioanalytical application with rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Screen (R)-Monlunabant Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Monlunabant, also known as INV-202 or MRI-1891, is a potent and peripherally selective inverse agonist of the cannabinoid type-1 receptor (CB1R).[1][2][3] CB1R, a G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system but also in peripheral tissues, and it plays a crucial role in regulating energy metabolism.[3][4] As an inverse agonist, this compound not only blocks the receptor but also reduces its basal, constitutive activity.[1] Notably, this compound exhibits bias towards the β-arrestin-2 signaling pathway over G-protein activation.[5] This application note provides detailed protocols for three key cell-based assays to screen and characterize the activity of this compound: a cAMP accumulation assay, a β-arrestin recruitment assay, and a GTPγS binding assay.
Signaling Pathway of CB1R and the Effect of this compound
The CB1 receptor primarily couples to the Gi/o family of G proteins. In its constitutively active state, CB1R tonically inhibits adenylyl cyclase, leading to low basal levels of cyclic AMP (cAMP). An agonist would further decrease cAMP levels. Conversely, an inverse agonist like this compound will inhibit this basal activity, resulting in an increase in intracellular cAMP concentration. Additionally, GPCR activation can trigger the recruitment of β-arrestin, which is involved in receptor desensitization and can also initiate G protein-independent signaling. The biased nature of this compound suggests it preferentially modulates the β-arrestin pathway.
Experimental Protocols
cAMP Accumulation Assay
This assay quantifies the inverse agonist activity of this compound by measuring the increase in intracellular cAMP levels.
Materials:
-
HEK293 or CHO cells stably expressing human CB1R (e.g., from ATCC, MilliporeSigma)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, 0.5 mM IBMX)
-
This compound
-
Forskolin (positive control)
-
cAMP assay kit (e.g., HTRF-based from Cisbio, or luminescence-based from Promega)
Protocol:
-
Cell Culture: Culture HEK293-hCB1R or CHO-hCB1R cells in T75 flasks until they reach 80-90% confluency.
-
Cell Seeding: Harvest cells and seed them in a 384-well white opaque plate at a density of 5,000-10,000 cells/well. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Assay Procedure:
-
Remove culture medium from the wells.
-
Add 20 µL of assay buffer to each well.
-
Add 20 µL of the this compound serial dilutions to the respective wells.
-
For the positive control, add Forskolin (e.g., 10 µM final concentration).
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Detection: Follow the instructions of the chosen cAMP assay kit to measure cAMP levels. This typically involves adding lysis buffer and detection reagents.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the CB1R upon ligand binding, which is particularly relevant for characterizing the biased agonism of this compound. The DiscoverX PathHunter® assay is a common platform for this.[6]
Materials:
-
CHO-K1 cells stably co-expressing human CB1R fused to a ProLink™ tag and β-arrestin-2 fused to an Enzyme Acceptor (EA) (e.g., from DiscoverX)
-
Cell culture medium
-
Assay buffer
-
This compound
-
A known CB1R agonist (e.g., CP55,940) as a control
-
PathHunter® detection reagents
Protocol:
-
Cell Culture and Seeding: Follow the manufacturer's protocol for culturing and seeding the PathHunter® cells in a 384-well white opaque plate.
-
Compound Preparation: Prepare serial dilutions of this compound and the control agonist in assay buffer.
-
Assay Procedure:
-
Add the diluted compounds to the wells.
-
To measure inverse agonism, incubate the plate for 6 hours at 37°C.[2]
-
To measure antagonism, pre-incubate with this compound for 30 minutes, then add the control agonist and incubate for a further 90 minutes.
-
-
Signal Detection: Add the PathHunter® detection reagents according to the manufacturer's protocol and incubate for 60 minutes at room temperature.
-
Measurement: Read the chemiluminescent signal using a plate reader.
-
Data Analysis: For inverse agonism, plot the signal against the log of the this compound concentration to determine the EC50. For antagonism, determine the IC50 by plotting the inhibition of the agonist response against the log of the this compound concentration.
[³⁵S]GTPγS Binding Assay
This functional assay directly measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation. For an inverse agonist, a decrease in basal [³⁵S]GTPγS binding is expected.
Materials:
-
Membranes from cells expressing high levels of human CB1R (e.g., HEK293 or CHO cells)
-
Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, pH 7.4)
-
GDP
-
[³⁵S]GTPγS
-
This compound
-
A known CB1R agonist (e.g., CP55,940) as a positive control
-
Scintillation cocktail and a scintillation counter
Protocol:
-
Membrane Preparation: Prepare cell membranes from CB1R-expressing cells using standard homogenization and centrifugation techniques.
-
Assay Setup: In a 96-well plate, combine the cell membranes (10-20 µg of protein per well), GDP (e.g., 10 µM final concentration), and serial dilutions of this compound in assay buffer.
-
Initiation of Reaction: Add [³⁵S]GTPγS (e.g., 0.1 nM final concentration) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of basal [³⁵S]GTPγS binding against the log of the this compound concentration to determine the IC50 value for the inhibition of basal G protein activity.
Data Presentation
The following tables summarize representative quantitative data for CB1R inverse agonists in the described assays. While specific data for this compound in all these functional assays is not publicly available, data for the well-characterized CB1R inverse agonists Rimonabant and AM251 are provided as a reference. The high binding affinity of this compound (Ki = 0.3 nM) suggests it would be potent in these functional assays.[7]
Table 1: cAMP Accumulation Assay Data for CB1R Inverse Agonists
| Compound | Cell Line | EC50 (nM) | Reference |
| Rimonabant | HEK293-hCB1R | 17.3 | [8] |
| AM251 | CHO-hCB1R | ~70 | [9] |
| This compound | HEK293/CHO-hCB1R | Expected: < 50 |
Table 2: β-Arrestin Recruitment Assay Data for CB1R Inverse Agonists
| Compound | Assay System | IC50 (nM) | Reference |
| Rimonabant | PathHunter® | 42 | [1] |
| AM251 | PathHunter® | ~50 | [1] |
| This compound | PathHunter® | Expected: < 50 (as an antagonist) |
Table 3: [³⁵S]GTPγS Binding Assay Data for CB1R Inverse Agonists
| Compound | Membrane Source | IC50 (nM) | Reference |
| Rimonabant | HEK293-hCB1R | 13.6 | [8] |
| AM251 | Mouse brain | ~8 | [10] |
| This compound | HEK293/CHO-hCB1R | Expected: < 20 |
Conclusion
The described cell-based assays provide a robust framework for screening and characterizing the activity of this compound as a CB1R inverse agonist. The cAMP accumulation assay is ideal for primary screening of inverse agonist efficacy. The β-arrestin recruitment assay is crucial for confirming the biased nature of this compound's signaling. The GTPγS binding assay offers a direct measure of the compound's effect on G protein activation. Together, these assays will provide a comprehensive pharmacological profile of this compound, aiding in its development as a therapeutic agent.
References
- 1. Pharmacological Evaluation of Cannabinoid Receptor Modulators Using GRABeCB2.0 Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. Requiem for Rimonabant: Therapeutic Potential for Cannabinoid CB1 Receptor Antagonists after the Fall [mdpi.com]
- 4. umb.edu.pl [umb.edu.pl]
- 5. Cannabinoid (CB)1 receptor antagonist, AM 251, causes a sustained reduction of daily food intake in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Benchchem [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. AM251 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. medchemexpress.com [medchemexpress.com]
Protocol for In Vivo Efficacy Testing of (R)-Monlunabant in Mouse Models of Inflammatory Pain
Application Note
(R)-Monlunabant (also known as INV-202 or MRI-1891) is a potent and highly selective cannabinoid receptor 1 (CB1) inverse agonist, with a selectivity of over 2000-fold for the CB1 receptor compared to the CB2 receptor. [1][2] Its primary mechanism of action is through the blockade of CB1 receptors, which are predominantly located in the central and peripheral nervous systems and are involved in regulating appetite, metabolism, and pain.[3][4][5] Due to its high selectivity, this compound is not a suitable tool compound for investigating the in vivo effects of CB2 receptor inverse agonism.
This document provides a detailed protocol for evaluating the in vivo efficacy of this compound based on its established mechanism as a CB1 receptor inverse agonist. The protocol is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of CB1 receptor modulation in inflammatory pain. The chosen model, carrageenan-induced inflammatory pain in mice, is a well-established and reproducible assay for assessing the anti-inflammatory and analgesic properties of novel compounds.[6][7][8]
Introduction to this compound
This compound is a second-generation, peripherally restricted CB1 receptor inverse agonist.[1][2] By primarily acting on peripheral CB1 receptors, it is designed to minimize the neuropsychiatric side effects associated with first-generation CB1 antagonists that readily cross the blood-brain barrier.[3] The endocannabinoid system, including the CB1 receptor, is a key modulator of pain and inflammation. While CB2 receptors, primarily found on immune cells, are a classical target for anti-inflammatory therapies, the role of peripheral CB1 receptors in these processes is also an area of significant research interest. This protocol will assess the ability of this compound to modulate inflammatory pain responses in mice.
Signaling Pathway of CB1 Receptor Inverse Agonism
Experimental Protocol: Carrageenan-Induced Inflammatory Pain in Mice
This protocol details the induction of localized inflammation in the mouse hind paw using carrageenan and the subsequent assessment of thermal and mechanical hypersensitivity.
Materials and Reagents
| Material/Reagent | Supplier | Catalog Number (Example) |
| This compound | Inversago Pharma (Acquired by Novo Nordisk) | N/A (Research Compound) |
| λ-Carrageenan | Sigma-Aldrich | C3889 |
| Vehicle (e.g., 5% DMSO, 5% Cremophor EL, 90% Saline) | Various | N/A |
| Isoflurane | Piramal Critical Care | 66794-017-25 |
| Sterile Saline (0.9% NaCl) | Baxter | 2F7124 |
| C57BL/6 mice (male, 8-10 weeks old) | The Jackson Laboratory | 000664 |
| Von Frey Filaments | Stoelting Co. | 58011 |
| Plantar Test (Hargreaves) Apparatus | Ugo Basile | 37370 |
| Plethysmometer / Calipers | Ugo Basile / Fisher Scientific | 7140 / 14-648-17 |
Experimental Workflow
Detailed Methodologies
3.3.1. Animal Handling and Acclimation
-
House male C57BL/6 mice (n=8-10 per group) in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Allow at least one week of acclimation to the facility before any experimental procedures.
-
For 2-3 days prior to the experiment, habituate the mice to the testing chambers (e.g., Plexiglas enclosures on a wire mesh for von Frey testing) for 1-2 hours each day to minimize stress-induced variability.
3.3.2. Drug Preparation and Administration
-
Prepare a stock solution of this compound in 100% DMSO.
-
On the day of the experiment, prepare the final dosing solution by diluting the stock in a vehicle such as 5% DMSO, 5% Cremophor EL, and 90% sterile saline. The final DMSO concentration should be kept low (≤5%) to avoid toxicity.
-
Administer this compound or vehicle via oral gavage at a volume of 10 mL/kg. A typical dose range to explore could be 1, 3, and 10 mg/kg.
3.3.3. Induction of Inflammation
-
Thirty minutes after drug or vehicle administration, briefly anesthetize the mice with isoflurane.
-
Inject 20 µL of 1% (w/v) λ-carrageenan in sterile saline into the plantar surface of the right hind paw using a 30-gauge needle. The left hind paw can serve as an uninjected control.
3.3.4. Assessment of Mechanical Allodynia (Von Frey Test)
-
Place mice in individual compartments on an elevated wire mesh platform and allow them to acclimate for at least 30 minutes.[9][10]
-
Apply calibrated von Frey filaments to the plantar surface of the carrageenan-injected paw with sufficient force to cause the filament to bend.[11]
-
Begin with the 0.4g or 0.6g filament and use the "up-down" method to determine the 50% paw withdrawal threshold.[9][12]
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Record the withdrawal threshold at baseline (before drug administration) and at 1, 2, 4, and 6 hours post-carrageenan injection.
3.3.5. Assessment of Thermal Hyperalgesia (Hargreaves Test)
-
Place mice in individual Plexiglas chambers on a glass floor and allow them to acclimate.
-
Position a radiant heat source underneath the paw and apply a thermal stimulus.[13][14][15]
-
The time taken for the mouse to withdraw its paw (paw withdrawal latency) is automatically recorded. A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.[13][14]
-
Perform measurements at baseline and at 1, 2, 4, and 6 hours post-carrageenan injection.
-
Average the latency of three measurements per time point for each animal.[13]
3.3.6. Measurement of Paw Edema
-
Paw volume can be measured using a plethysmometer or paw thickness can be measured with a digital caliper.[6]
-
Measure the volume/thickness of the carrageenan-injected paw at baseline and at 1, 2, 4, and 6 hours post-carrageenan injection.
-
The increase in paw volume or thickness is calculated as the difference between the measurement at each time point and the baseline measurement.[6]
Data Presentation and Analysis
All quantitative data should be presented as the mean ± standard error of the mean (SEM). Statistical analysis can be performed using a two-way analysis of variance (ANOVA) with post-hoc tests (e.g., Dunnett's or Tukey's) to compare treatment groups to the vehicle control group at each time point. A p-value of <0.05 is typically considered statistically significant.
Table 1: Effect of this compound on Mechanical Withdrawal Threshold (g)
| Treatment Group | Baseline | 1 hr Post-Carrageenan | 2 hr Post-Carrageenan | 4 hr Post-Carrageenan | 6 hr Post-Carrageenan |
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (1 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (3 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (10 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Positive Control (e.g., Indomethacin) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Effect of this compound on Thermal Withdrawal Latency (s)
| Treatment Group | Baseline | 1 hr Post-Carrageenan | 2 hr Post-Carrageenan | 4 hr Post-Carrageenan | 6 hr Post-Carrageenan |
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (1 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (3 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (10 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Positive Control (e.g., Indomethacin) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 3: Effect of this compound on Paw Edema (Change in Volume, mL or Thickness, mm)
| Treatment Group | 1 hr Post-Carrageenan | 2 hr Post-Carrageenan | 4 hr Post-Carrageenan | 6 hr Post-Carrageenan |
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (1 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (3 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (10 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Positive Control (e.g., Indomethacin) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Conclusion
This protocol provides a comprehensive framework for the in vivo evaluation of the CB1 receptor inverse agonist this compound in a mouse model of inflammatory pain. By measuring its effects on mechanical allodynia, thermal hyperalgesia, and paw edema, researchers can effectively assess its potential as an analgesic and anti-inflammatory agent acting through peripheral CB1 receptor modulation. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data suitable for preclinical drug development.
References
- 1. MRI-1891 (Monlunabant, INV-202) | CB1R antagonist | Probechem Biochemicals [probechem.com]
- 2. Functional Selectivity of a Biased Cannabinoid-1 Receptor (CB1R) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novo Nordisk Completes Phase 2a Clinical Study of New Weight Loss Product [synapse.patsnap.com]
- 4. Novo Nordisk A/S: Monlunabant phase 2a trial in obesity [globenewswire.com]
- 5. Genesys Capital | Novo Nordisk A/S: Monlunabant phase 2a trial in obesity successfully completed [genesyscapital.com]
- 6. inotiv.com [inotiv.com]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 9. The von Frey Test. [bio-protocol.org]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 12. media.jax.org [media.jax.org]
- 13. mmpc.org [mmpc.org]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. [repository.cam.ac.uk]
Application of (R)-Monlunabant in Metabolic Syndrome Research Models: Application Notes and Protocols
(R)-Monlunabant , also known as INV-202, is a peripherally restricted cannabinoid receptor 1 (CB1) inverse agonist that has shown potential in the treatment of metabolic syndrome.[1][2] Its mechanism of action focuses on blocking CB1 receptors in peripheral tissues such as the liver, adipose tissue, and gastrointestinal tract, thereby mitigating the metabolic dysregulations associated with this condition, while aiming to reduce the neuropsychiatric side effects observed with first-generation CB1 antagonists.[3][4]
These application notes provide a comprehensive overview of the use of this compound in preclinical and clinical research models of metabolic syndrome, including detailed experimental protocols and a summary of key quantitative data.
Mechanism of Action
This compound is an inverse agonist of the CB1 receptor. In metabolic syndrome, the endocannabinoid system is often overactive, contributing to increased appetite, fat storage (lipogenesis), and insulin resistance.[5] By binding to and inactivating CB1 receptors in peripheral tissues, this compound helps to reverse these pathological effects. This leads to reduced food intake, decreased body weight, and improved glucose and lipid metabolism.[6][7]
Data Presentation
Preclinical Data: High-Fat Diet-Induced Obesity Mouse Model
| Parameter | Vehicle Control | This compound (3 mg/kg/day) | Outcome | Reference |
| Body Weight | Increased | Significant reduction | Weight loss | [7] |
| Insulin Resistance | Present | Improved | Enhanced insulin sensitivity | [7] |
Clinical Data: Phase 2a Trial in Humans with Obesity and Metabolic Syndrome
| Parameter | Placebo | This compound (10 mg/day) | This compound (20 mg/day) | This compound (50 mg/day) | Reference |
| Baseline Body Weight (kg) | 110.1 (mean) | 110.1 (mean) | 110.1 (mean) | 110.1 (mean) | [8] |
| Mean Weight Loss at 16 Weeks (kg) | 0.7 | 7.1 | 7.7 | 8.0 | [8] |
| Mean Waist Circumference Reduction (cm) | - | 3.8 - 5.4 (range across doses) | 3.8 - 5.4 (range across doses) | 3.8 - 5.4 (range across doses) | [9] |
| HbA1c Reduction (percentage points) | - | 0.16 - 0.17 (range across doses) | 0.16 - 0.17 (range across doses) | 0.16 - 0.17 (range across doses) | [9] |
| Common Adverse Events | - | Mild to moderate gastrointestinal and psychiatric disorders (dose-dependent) | Mild to moderate gastrointestinal and psychiatric disorders (dose-dependent) | Mild to moderate gastrointestinal and psychiatric disorders (dose-dependent) | [10] |
Experimental Protocols
Preclinical Model: Diet-Induced Obesity (DIO) in Mice
This protocol outlines the induction of metabolic syndrome in mice through a high-fat diet and subsequent treatment with this compound.
1. Animal Model and Housing:
-
Species and Strain: C57BL/6J male mice, 8 weeks old.
-
Housing: House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.[11] Provide ad libitum access to water.
2. Diet-Induced Obesity Protocol:
-
Acclimatization: Acclimatize mice for one week with standard chow.
-
Dietary Regimen:
-
Monitoring: Monitor body weight and food intake weekly.[11]
3. This compound Treatment:
-
Treatment Groups:
-
Vehicle control (e.g., appropriate vehicle for oral gavage).
-
This compound (e.g., 3 mg/kg/day, administered by oral gavage).[7]
-
-
Duration: Treat for a specified period (e.g., 4-8 weeks).
4. Measurement of Metabolic Parameters:
-
Body Composition: Analyze body composition (fat and lean mass) using techniques like qNMR or EchoMRI.
-
Glucose Homeostasis:
-
Fasting Blood Glucose and Insulin: Measure after a 6-hour fast.[11]
-
Glucose Tolerance Test (GTT): Administer an intraperitoneal injection of glucose (e.g., 2 g/kg) after an overnight fast and measure blood glucose at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Insulin Tolerance Test (ITT): Administer an intraperitoneal injection of insulin (e.g., 0.75 U/kg) and measure blood glucose at various time points.
-
-
Serum and Tissue Lipids: Measure levels of triglycerides, total cholesterol, HDL, and LDL in serum and liver tissue.
Clinical Trial Protocol (Phase 2a Synopsis)
This protocol is a synopsis of the design for a Phase 2a clinical trial investigating the efficacy and safety of this compound in adults with obesity and metabolic syndrome.
1. Study Design:
-
Randomized, double-blind, placebo-controlled, dose-ranging trial.[13]
2. Participant Population:
3. Treatment Arms:
-
Placebo.
-
This compound 10 mg, once daily.[13]
-
This compound 20 mg, once daily.[13]
-
This compound 50 mg, once daily.[13]
4. Treatment Duration:
-
16 weeks.[13]
5. Primary Endpoint:
-
Mean change in body weight from baseline to week 16.[13]
6. Secondary Endpoints:
-
Change in waist circumference.
-
Change in HbA1c.
-
Assessment of lipid profile.
-
Safety and tolerability, including monitoring of adverse events.
7. Exclusion Criteria:
-
History of significant psychiatric disorders.[8]
References
- 1. inversago.com [inversago.com]
- 2. Inversago begins dosing with INV-202 in Phase Ib metabolic syndrome trial [clinicaltrialsarena.com]
- 3. Novo Nordisk Completes Phase 2a Clinical Study of New Weight Loss Product [synapse.patsnap.com]
- 4. Novo’s Next-Gen CB1 Drug Leads to Weight Loss in Phase II, but Neuropsychiatric Events Reported - BioSpace [biospace.com]
- 5. Peripheral CB1 cannabinoid receptor blockade improves cardiometabolic risk in mouse models of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. waltersport.com [waltersport.com]
- 8. Monlunabant induces clinically meaningful weight loss, raises questions over tolerability | springermedicine.com [springermedicine.com]
- 9. medscape.com [medscape.com]
- 10. ml-eu.globenewswire.com [ml-eu.globenewswire.com]
- 11. Diet-induced obesity murine model [protocols.io]
- 12. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of monlunabant in adults with obesity and metabolic syndrome: a double-blind, randomised, placebo-controlled, phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. inversago.com [inversago.com]
Application Notes and Protocols for (R)-Monlunabant in In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
(R)-Monlunabant, also known as (R)-MRI-1891, is a modulator of the Cannabinoid Receptor 1 (CB1) and is utilized in research related to obesity and metabolic diseases.[1][2] Proper dissolution and handling are critical for obtaining reliable and reproducible results in in vitro experiments.
This document provides detailed protocols for the dissolution of this compound, summarizes its solubility in common laboratory solvents, and illustrates its mechanism of action and experimental workflow.
Data Presentation: Solubility of this compound
For in vitro experiments, this compound is typically dissolved in an organic solvent to create a concentrated stock solution, which is then further diluted in aqueous media to the final working concentration. It is important to note that direct dissolution in aqueous buffers is challenging due to the compound's low water solubility.[3][4]
| Solvent | Solubility (In Vitro) | Concentration (Molar Equivalent) | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 169.20 mM | Ultrasonic treatment may be needed to aid dissolution. It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1][5] |
| Ethanol | 25 mg/mL | 42.30 mM | No specific notes provided, but purging with an inert gas is a good practice for organic solvents.[4] |
| Water | Insoluble | N/A | [4] |
Molecular Weight of this compound: 591.00 g/mol [1]
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 100 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weigh the desired amount of (R)--Monlunabant powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL. For example, to prepare 1 mL of stock solution, add 1 mL of DMSO to 100 mg of this compound.
-
Vortex the mixture thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a water bath sonicator and sonicate until the solution is clear.[1][5] Gentle heating can also be applied if necessary.[1]
-
Once completely dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[5]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol details the dilution of the DMSO stock solution into an aqueous cell culture medium for in vitro experiments. It is crucial to ensure that the final concentration of DMSO in the cell culture is non-toxic (typically ≤ 0.1%).
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile polypropylene tubes
Procedure:
-
Thaw the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations.
-
It is recommended to first prepare an intermediate dilution in the cell culture medium before making the final dilutions.
-
For example, to prepare a 100 µM working solution from a 100 mM stock, you can perform a 1:1000 dilution. Add 1 µL of the 100 mM stock solution to 999 µL of cell culture medium.
-
Vortex the working solution gently before adding it to the cell cultures.
-
Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the compound.
Mandatory Visualizations
Signaling Pathway of this compound
This compound acts as an antagonist or inverse agonist at the Cannabinoid Receptor 1 (CB1), a G-protein coupled receptor (GPCR).[1][2][4] By blocking this receptor, it inhibits downstream signaling pathways that are typically activated by endocannabinoids.
Caption: this compound blocks the CB1 receptor, preventing its inhibitory effect on adenylyl cyclase.
Experimental Workflow for In Vitro Dissolution
The following diagram outlines the logical steps for preparing this compound for use in in vitro experiments.
References
Application Notes and Protocols for (R)-Monlunabant in Cannabinoid Receptor Signaling Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing (R)-Monlunabant, a peripherally restricted cannabinoid receptor 1 (CB1) inverse agonist, for studying cannabinoid receptor signaling. This document includes detailed protocols for key experiments, quantitative data for reference, and visualizations of relevant signaling pathways and workflows.
Introduction
This compound (also known as INV-202 or MRI-1891) is a second-generation, peripherally selective inverse agonist of the CB1 receptor.[1][2] Its design was a strategic response to the neuropsychiatric side effects observed with first-generation, brain-penetrant CB1 antagonists.[1] this compound exhibits a bias towards inhibiting β-arrestin-2 (βArr2) recruitment over G-protein activation, making it a valuable tool for dissecting the distinct roles of these two major signaling arms downstream of the CB1 receptor.[2] This compound has been investigated in clinical trials for obesity and metabolic syndrome.[3][4][5][6]
Mechanism of Action
This compound acts as an inverse agonist at the CB1 receptor, meaning it not only blocks the effects of agonists but also reduces the receptor's basal, constitutive activity.[1] The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, upon activation, the CB1 receptor can recruit β-arrestin-2, which mediates G-protein-independent signaling and receptor desensitization and internalization. This compound is characterized by its biased antagonism, showing a preference for inhibiting the β-arrestin-2 pathway.[2]
Data Presentation
The following tables summarize the quantitative data for this compound, providing key values for its binding affinity, selectivity, and functional activity.
Table 1: Binding Affinity and Selectivity of this compound
| Parameter | Receptor | Value | Reference |
| Ki | Human CB1 | 0.3 nM | [1] |
| Selectivity | CB1 vs. CB2 | >2000-fold | [1] |
| IC50 ((R)-enantiomer) | CB1 | 12 nM | [1] |
| IC50 ((S)-enantiomer) | CB1 | 85 nM | [1] |
Table 2: Functional Activity of this compound
| Assay | Parameter | Value | Reference |
| [35S]GTPγS Binding | IC50 (inhibition of agonist-induced G-protein activation) | 6 nM | [1] |
Experimental Protocols
Detailed methodologies for key experiments to characterize the interaction of this compound with cannabinoid receptors are provided below.
Protocol 1: Radioligand Binding Assay for CB1 Receptor
This protocol is designed to determine the binding affinity (Ki) of this compound for the CB1 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Membrane preparations from cells expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells)
-
[3H]CP55,940 or other suitable radiolabeled CB1 receptor agonist/antagonist
-
This compound
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EGTA, 0.1% (w/v) fatty acid-free BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EGTA, 0.5% (w/v) BSA, pH 7.4
-
Unlabeled CP55,940 for determining non-specific binding
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation fluid
-
Scintillation counter
-
Plate shaker
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of [3H]CP55,940 (at a concentration near its Kd), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of unlabeled CP55,940 (at a high concentration, e.g., 10 µM), 50 µL of [3H]CP55,940, and 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of this compound dilution, 50 µL of [3H]CP55,940, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[7]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Accumulation Assay
This protocol measures the effect of this compound on adenylyl cyclase activity by quantifying intracellular cAMP levels. As an inverse agonist of the Gi/o-coupled CB1 receptor, this compound is expected to increase cAMP levels from the basal state or reverse the agonist-induced decrease in cAMP.
Materials:
-
Cells expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells)
-
This compound
-
CB1 receptor agonist (e.g., CP55,940 or WIN55,212-2)
-
Forskolin (to stimulate adenylyl cyclase and establish a maximal response)
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with 0.1% BSA and 0.5 mM IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the CB1-expressing cells in a 96-well plate and grow to 80-90% confluency.
-
Compound Preparation: Prepare dilutions of this compound and the CB1 agonist in stimulation buffer.
-
Assay:
-
To measure inverse agonism:
-
Remove the culture medium and add stimulation buffer.
-
Add different concentrations of this compound.
-
Incubate for 30 minutes at 37°C.
-
-
To measure antagonism:
-
Pre-incubate the cells with different concentrations of this compound for 15-30 minutes.
-
Add a fixed concentration of a CB1 agonist (e.g., EC80).
-
Incubate for an additional 30 minutes at 37°C.
-
-
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis:
-
For inverse agonism, plot the cAMP concentration against the concentration of this compound to determine the EC50.
-
For antagonism, plot the inhibition of the agonist response against the concentration of this compound to determine the IC50.
-
Visualizations
The following diagrams illustrate the signaling pathways and experimental workflows described in these application notes.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. Monlunabant - Wikipedia [en.wikipedia.org]
- 3. Cannabinoid receptor targeting agent yields significant weight loss in metabolic syndrome trial | epocrates [epocrates.com]
- 4. mims.com [mims.com]
- 5. Efficacy and safety of monlunabant in adults with obesity and metabolic syndrome: a double-blind, randomised, placebo-controlled, phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novo Nordisk A/S: Monlunabant phase 2a trial in obesity [globenewswire.com]
- 7. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for (R)-Monlunabant Phase 2a Clinical Trial in Non-Alcoholic Steatohepatitis (NASH)
Introduction
(R)-Monlunabant (formerly INV-202) is a peripherally selective cannabinoid receptor 1 (CB1) inverse agonist.[1][2] The overactivity of the endocannabinoid system, particularly through the CB1 receptor, is implicated in the pathogenesis of metabolic disorders.[3] In peripheral tissues such as the liver, adipose tissue, and pancreas, CB1 receptor activation promotes lipogenesis, inflammation, and fibrosis.[4][5] this compound is designed to preferentially block these peripheral CB1 receptors, thereby aiming to provide therapeutic benefits for metabolic diseases while minimizing the neuropsychiatric side effects that led to the withdrawal of first-generation, brain-penetrant CB1 antagonists.[4][6]
Recent Phase 2a clinical data in obesity demonstrated that this compound can produce significant weight loss.[5][7] However, dose-dependent gastrointestinal and mild-to-moderate neuropsychiatric side effects were observed, suggesting some central nervous system exposure at higher doses.[8][9] Given the critical role of hepatic CB1 signaling in the progression of non-alcoholic fatty liver disease (NAFLD) to non-alcoholic steatohepatitis (NASH), this document outlines a comprehensive experimental design for a Phase 2a clinical trial to evaluate the efficacy, safety, and tolerability of this compound in patients with biopsy-confirmed NASH.
Signaling Pathway of CB1 Receptor and this compound's Mechanism of Action
The diagram below illustrates the signaling pathway of the CB1 receptor and the proposed mechanism of action for this compound. Endocannabinoids like anandamide (AEA) and 2-arachidonoylglycerol (2-AG) activate the CB1 receptor, a G-protein-coupled receptor (GPCR). This activation leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and modulates other downstream pathways that collectively promote lipogenesis, inflammation, and fibrosis in hepatocytes. This compound acts as an inverse agonist, binding to the CB1 receptor to block its activity and reduce basal signaling, thereby aiming to reverse these pathological processes.
Phase 2a Clinical Trial Protocol
1. Study Title: A Phase 2a, Randomized, Double-Blind, Placebo-Controlled, Dose-Ranging Study to Evaluate the Efficacy, Safety, and Tolerability of this compound in Adult Patients with Biopsy-Confirmed Non-Alcoholic Steatohepatitis (NASH).
2. Study Objectives
-
Primary Objective: To assess the efficacy of different doses of this compound compared to placebo in improving liver histology in adults with NASH.
-
Secondary Objectives:
-
To evaluate the effect of this compound on markers of liver injury and function.
-
To assess the effect of this compound on non-invasive markers of liver fibrosis and steatosis.
-
To evaluate the effect of this compound on metabolic parameters.
-
To characterize the safety and tolerability profile of this compound.
-
To determine the pharmacokinetic (PK) profile of this compound and its metabolites.
-
To explore the pharmacodynamic (PD) effects of this compound on relevant biomarkers.
-
3. Study Design
This is a multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging Phase 2a study.[10][11] Eligible patients will be randomized in a 1:1:1:1 ratio to one of three dose cohorts of this compound or a matching placebo. The treatment duration will be 24 weeks, followed by a 4-week safety follow-up period.
| Parameter | Description |
| Study Phase | 2a |
| Design | Randomized, Double-Blind, Placebo-Controlled, Parallel-Group |
| Patient Population | Adults (18-75 years) with biopsy-confirmed NASH and fibrosis stage F2-F3 |
| Sample Size | Approximately 160 patients (40 per arm) |
| Treatment Arms | 1. This compound 10 mg (oral, once daily)[5] 2. This compound 20 mg (oral, once daily)[5] 3. This compound 50 mg (oral, once daily)[5] 4. Placebo (oral, once daily) |
| Treatment Duration | 24 Weeks |
| Follow-up | 4 Weeks |
Table 1: High-Level Study Design Summary.
4. Patient Population
-
Inclusion Criteria:
-
Male or female, age 18 to 75 years.
-
Body Mass Index (BMI) ≥ 25 kg/m ².
-
Liver biopsy within 6 months of screening confirming NASH with a NAFLD Activity Score (NAS) ≥ 4 (with at least one point in each component: steatosis, lobular inflammation, and ballooning).
-
Liver fibrosis stage F2 or F3 according to the NASH CRN classification.
-
Stable body weight (± 5%) for at least 3 months prior to screening.
-
-
Exclusion Criteria:
-
Other causes of chronic liver disease (e.g., viral hepatitis, alcoholic liver disease).
-
Cirrhosis (fibrosis stage F4).
-
History of or current significant psychiatric conditions, including major depressive disorder, anxiety disorders requiring medication, or suicidal ideation.
-
Type 1 diabetes or poorly controlled Type 2 diabetes (HbA1c > 9.0%).
-
Significant cardiovascular disease.
-
Use of medications known to affect NASH within the last 6 months (e.g., GLP-1 agonists, pioglitazone).
-
5. Efficacy and Safety Endpoints
| Endpoint Type | Endpoint | Assessment Timepoint |
| Primary Efficacy | Percentage of patients with resolution of NASH (NAS of 0-1 for inflammation and 0 for ballooning) without worsening of liver fibrosis. | Week 24 |
| Key Secondary Efficacy | Percentage of patients with at least a one-stage improvement in liver fibrosis without worsening of NASH. | Week 24 |
| Change from baseline in NAS. | Week 24 | |
| Change from baseline in serum ALT, AST, GGT levels. | Weeks 4, 8, 12, 16, 24 | |
| Change from baseline in non-invasive fibrosis scores (e.g., FIB-4, APRI) and imaging markers (e.g., MRI-PDFF for steatosis, MRE for stiffness). | Baseline, Week 12, Week 24 | |
| Change from baseline in metabolic parameters (HbA1c, fasting glucose, lipid profile, body weight). | Weeks 12, 24 | |
| Safety | Incidence and severity of Adverse Events (AEs) and Serious Adverse Events (SAEs). | Throughout the study |
| Vital signs, ECGs, and clinical laboratory tests. | Throughout the study | |
| Assessment of neuropsychiatric status using scales like the Columbia-Suicide Severity Rating Scale (C-SSRS) and Beck Anxiety Inventory (BAI). | Baseline and monthly |
Table 2: Primary and Secondary Endpoints.
Experimental Protocols
Liver Biopsy and Histological Assessment Protocol
-
Procedure: Liver biopsies will be obtained at screening (or within 6 months prior) and at the end of treatment (Week 24). Biopsies will be performed using a standard-of-care percutaneous approach, guided by ultrasound. A minimum sample length of 1.5 cm is required.
-
Sample Handling: The tissue will be fixed in formalin and embedded in paraffin.
-
Staining: Sections will be stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome for fibrosis assessment.
-
Histological Reading: Two independent, central pathologists blinded to treatment allocation will score the biopsies using the NASH Clinical Research Network (CRN) system for NAS and fibrosis staging. Any discrepancies will be resolved by a third adjudicating pathologist.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis Protocol
-
PK Sample Collection: Whole blood samples (for plasma) will be collected at pre-dose and at 1, 2, 4, 8, and 12 hours post-dose on Day 1 and at Week 12. Trough samples will be collected at Weeks 4, 8, 16, and 24.
-
PK Analysis: Plasma concentrations of this compound and its major metabolites will be quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. PK parameters (Cmax, Tmax, AUC, t1/2) will be calculated using non-compartmental analysis.[12]
-
PD/Biomarker Sample Collection: Serum and plasma samples will be collected at baseline and at specified time points for biomarker analysis.
-
PD/Biomarker Analysis:
-
Target Engagement: While direct CB1 receptor occupancy in peripheral tissues is challenging to measure in a clinical setting, downstream biomarkers will be assessed.[13] This includes measuring changes in plasma levels of endocannabinoids (AEA, 2-AG) and related lipids.
-
Inflammatory Markers: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines (e.g., MCP-1) will be measured using multiplex immunoassays.
-
Fibrosis Markers: Serum levels of established fibrosis markers (e.g., Pro-C3, TIMP-1, Hyaluronic Acid) will be quantified.
-
Safety Monitoring Protocol
-
Adverse Event Monitoring: All AEs will be recorded and graded for severity and relationship to the study drug. Special attention will be paid to two categories based on previous trial data[5][7]:
-
Gastrointestinal Events: Nausea, diarrhea, vomiting.
-
Neuropsychiatric Events: Anxiety, irritability, sleep disturbances, depression, and suicidal ideation. Standardized questionnaires (e.g., C-SSRS, BAI) will be administered at each visit to systematically capture these events.
-
-
Clinical Laboratory Monitoring: A comprehensive metabolic panel, complete blood count, and coagulation panel will be assessed at each study visit.
-
Cardiovascular Monitoring: 12-lead ECGs will be performed at screening, baseline, and specified post-dose time points to monitor for any cardiac effects.
Visualizations
Clinical Trial Workflow
The diagram below outlines the logical flow of a patient through the clinical trial, from initial screening to the final follow-up visit.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Monlunabant - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. inversago.com [inversago.com]
- 5. Novo Nordisk A/S: Monlunabant phase 2a trial in obesity [globenewswire.com]
- 6. medcitynews.com [medcitynews.com]
- 7. Efficacy and safety of monlunabant in adults with obesity and metabolic syndrome: a double-blind, randomised, placebo-controlled, phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medscape.com [medscape.com]
- 9. Novo Obesity Drug Shows Mild to Moderate Neuropsychiatric Side Effects in Phase 2 [synapse.patsnap.com]
- 10. Two-stage designs for Phase 2 dose-finding trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Overview of Phase 2 Clinical Trial Designs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A population pharmacokinetic-pharmacodynamic and logistic regression analysis of lotrafiban in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. raybiotech.com [raybiotech.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Solubility of (R)-Monlunabant in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of (R)-Monlunabant.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in aqueous solutions?
A1: this compound is a lipophilic (fat-loving) molecule with a high octanol-water partition coefficient (XLogP3-AA = 5.4), indicating its preference for non-polar environments over water. Its chemical structure lacks a sufficient number of polar groups that can interact favorably with water molecules, leading to its characterization as practically insoluble in water.[1]
Q2: What is the expected aqueous solubility of this compound?
Q3: Can I just use sonication or heating to dissolve this compound in my buffer?
A3: While sonication and gentle heating can assist in the dissolution process, especially when using co-solvents, these methods alone are unlikely to be sufficient to dissolve this compound in a purely aqueous medium.[4] These techniques can help break down particle agglomerates and increase the rate of dissolution but do not change the fundamental low equilibrium solubility of the compound in water.[2]
Q4: What are the most common strategies to improve the solubility of this compound for in vitro experiments?
A4: The most common and effective strategy is the use of a co-solvent system. This typically involves preparing a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol, and then diluting this stock into your aqueous experimental medium.[2] It is crucial to ensure the final concentration of the organic solvent is low enough to not affect your experimental system.
Q5: Are there other, more advanced methods for solubilization if co-solvents are not suitable for my experiment?
A5: Yes, several other techniques can be employed to enhance the aqueous solubility of poorly soluble drugs.[2] These include the use of surfactants to form micelles, complexation with cyclodextrins, or creating amorphous solid dispersions.[2][3] These methods can provide more stable formulations and may be necessary for in vivo studies or when the use of organic solvents is not permissible.
Troubleshooting Guide
Problem: I added this compound directly to my aqueous buffer, and it won't dissolve, even with vortexing and sonication.
-
Cause: This is expected behavior due to the compound's high lipophilicity and poor aqueous solubility.[1]
-
Solution: You must use a solubility enhancement technique. The most straightforward approach is to first prepare a concentrated stock solution in an appropriate organic solvent.
Problem: My this compound precipitated out of solution after I diluted my DMSO stock into my aqueous buffer.
-
Cause: This often occurs when the final concentration of the compound in the aqueous medium exceeds its solubility limit, even with the presence of a small amount of co-solvent. The "shock" of the aqueous environment can cause the compound to crash out.
-
Solutions:
-
Decrease the Final Concentration: Try preparing a more dilute final solution.
-
Increase the Co-solvent Percentage: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO may keep the compound in solution. Always run a vehicle control to ensure the solvent itself is not causing an effect.
-
Use Pluronic F-68 or Tween-80: Adding a small amount of a biocompatible surfactant like Tween-80 (as seen in in vivo formulations) to your final aqueous medium can help stabilize the compound and prevent precipitation.[4]
-
Stepwise Dilution: Instead of a single large dilution, try adding the stock solution to the buffer in smaller increments while vortexing continuously.
-
Problem: I am seeing inconsistent results in my biological assays.
-
Cause: Poor solubility and precipitation can lead to inconsistent effective concentrations of this compound between experiments. The undissolved compound is not biologically available to interact with its target.
-
Solution: Before starting your assay, visually inspect your final solution for any signs of precipitation (cloudiness, particulates). If possible, centrifuge your solution and measure the concentration in the supernatant to confirm the amount of dissolved compound. Always prepare fresh dilutions from your stock solution for each experiment to ensure consistency.
Quantitative Data Presentation
The following tables summarize the known solubility of this compound in various solvents and provide examples of formulation strategies.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| Water | Insoluble | [2] |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (169.2 mM) | Use of fresh, non-hygroscopic DMSO is recommended. Ultrasonic assistance may be needed.[2] |
| Ethanol | 25 mg/mL | [2] |
Table 2: Example Formulation Strategies for this compound
| Formulation Type | Components | Final Concentration | Application | Reference |
| Co-solvent System (Injectable) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL | In Vivo | [4] |
| Co-solvent System (Injectable) | 10% DMSO, 90% Corn Oil | 2.5 mg/mL | In Vivo | [3] |
| Suspension (Oral) | 0.5% Carboxymethyl cellulose sodium (CMC-Na) in water | 2.5 mg/mL | In Vivo | [3] |
Experimental Protocols
Protocol 1: Preparation of a Solubilized Stock Solution using a Co-Solvent System
This protocol is suitable for preparing a concentrated stock solution for subsequent dilution in in vitro assays.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve a concentration of 100 mg/mL.[2]
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If particles are still visible, place the tube in an ultrasonic bath for 5-10 minutes until the solution is clear.[4] Gentle warming to 37°C can also be applied if necessary.
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4]
Protocol 2: Preparation of a Working Solution for In Vitro Assays
This protocol describes the dilution of the DMSO stock solution into an aqueous buffer.
-
Pre-warm Buffer: Warm your aqueous cell culture medium or assay buffer to the desired experimental temperature (e.g., 37°C).
-
Calculate Dilution: Determine the volume of the 100 mg/mL DMSO stock solution needed to reach your final target concentration. Ensure the final DMSO concentration is kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced artifacts.
-
Dilution: While gently vortexing the aqueous buffer, add the calculated volume of the DMSO stock solution dropwise. This gradual addition helps to prevent immediate precipitation.
-
Final Mix and Inspection: Vortex the final solution for another 30 seconds. Visually inspect the solution for any signs of cloudiness or precipitate. The solution should remain clear. Use this freshly prepared working solution immediately.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Mechanism of co-solvency for solubility enhancement.
References
Mitigating gastrointestinal side effects of (R)-Monlunabant in studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-Monlunabant. The focus is on mitigating the gastrointestinal side effects observed in preclinical and clinical studies.
Troubleshooting Guide: Managing Gastrointestinal Side Effects
Issue: Participant reports nausea after administration of this compound.
| Potential Cause | Suggested Action |
| Dose-dependent effect | The gastrointestinal side effects of this compound are dose-dependent.[1][2][3][4] Consider reducing the dose to the lowest effective level. A larger Phase IIb trial is anticipated to further investigate optimal dosing.[2][4] |
| Individual sensitivity | Monitor the participant closely. If nausea persists or worsens, consider dose reduction or discontinuation of the study drug for that participant. |
| Food-drug interaction | Investigate the effect of administering this compound with food. While specific data for this compound is not available, co-administration with food can sometimes mitigate gastrointestinal upset with oral medications. |
| Concomitant medications | Review all concomitant medications for potential interactions that could exacerbate nausea. |
Issue: Participant experiences diarrhea during the study.
| Potential Cause | Suggested Action |
| CB1 receptor inverse agonism | This compound, as a CB1 receptor inverse agonist, can increase gastrointestinal motility, potentially leading to diarrhea. This is a known class effect. |
| Dose-related effect | Similar to nausea, the incidence of diarrhea is likely dose-dependent. Evaluate if a dose reduction is feasible without compromising the study's primary endpoints. |
| Dehydration risk | Ensure the participant maintains adequate hydration. Advise on the intake of clear fluids. For persistent or severe diarrhea, supportive care measures should be implemented according to the study protocol. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind the gastrointestinal side effects of this compound?
A1: this compound is a cannabinoid receptor 1 (CB1) inverse agonist.[1][4][5] The endocannabinoid system plays a crucial role in regulating gastrointestinal motility and the sensation of nausea.[6] CB1 receptor activation generally inhibits gastrointestinal motility. By acting as an inverse agonist, this compound can counteract this effect, leading to increased gut transit and side effects such as diarrhea. Furthermore, the complex interplay of the endocannabinoid system in both the gut and the central nervous system can lead to nausea.[6]
Q2: Are the gastrointestinal side effects of this compound severe?
A2: Based on the Phase IIa clinical trial data, the gastrointestinal adverse events associated with this compound were predominantly mild to moderate in severity.[1][2][3][4] However, these side effects were dose-dependent and did lead to a higher rate of study withdrawal at higher doses.[1]
Q3: What are the reported rates of gastrointestinal side effects in clinical trials?
A3: Please refer to the data summary table below from the Phase IIa trial (NCT05891834) for detailed information on the incidence of adverse events and study withdrawals.
Q4: How can we monitor and grade the severity of gastrointestinal side effects in our study?
A4: It is recommended to use a standardized grading system such as the Common Terminology Criteria for Adverse Events (CTCAE). This will ensure consistent and objective assessment of side effects like nausea and diarrhea. A detailed experimental protocol for this is provided in this document.
Q5: Have any formulation strategies been explored to reduce the gastrointestinal side effects of this compound?
A5: Specific information regarding formulation changes for this compound is not publicly available. However, for oral drugs with gastrointestinal side effects, various formulation strategies can be considered. These include the development of controlled-release or delayed-release formulations to reduce the peak concentration of the drug in the gastrointestinal tract. Such approaches could potentially minimize local irritation and systemic side effects.
Data Presentation
Table 1: Summary of Adverse Events and Withdrawals in the Phase IIa Trial of this compound (NCT05891834)
| Dosage Group | Number of Participants | Participants with any Adverse Event (%) | Gastrointestinal Adverse Events | Withdrawals due to Adverse Events (%) |
| Placebo | 61 | 42 (69%) | N/A | 0 (0%) |
| 10 mg this compound | 61 | 42 (69%) | Most common, mild to moderate | 8 (13%) |
| 20 mg this compound | 60 | 47 (78%) | Most common, mild to moderate | 16 (27%) |
| 50 mg this compound | 60 | 55 (92%) | Most common, mild to moderate | 25 (42%) |
Data compiled from published results of the Phase IIa trial. Gastrointestinal events were reported as the most common, with the majority being mild to moderate and dose-dependent.[1][2]
Experimental Protocols
Protocol for the Assessment and Grading of Gastrointestinal Adverse Events
1. Objective: To systematically assess and grade the severity of nausea and diarrhea in participants receiving this compound, using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
2. Materials:
- Participant diary or electronic data capture tool.
- CTCAE v5.0 grading scale for nausea and diarrhea.
- Standard Operating Procedure (SOP) for adverse event reporting.
3. Procedure:
Visualizations
Caption: Mechanism of this compound Induced GI Side Effects.
Caption: Decision Workflow for Managing GI Adverse Events.
References
- 1. inversago.com [inversago.com]
- 2. Questions over Novo Nordisk $1bn weight loss drug after Phase IIa trial [clinicaltrialsarena.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Novo Nordisk Completes Phase 2a Clinical Study of New Weight Loss Product [synapse.patsnap.com]
- 5. What are CB1 inverse agonists and how do they work? [synapse.patsnap.com]
- 6. Cannabis hyperemesis syndrome: an update on the pathophysiology and management - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (R)-Monlunabant Analogs and Neuropsychiatric Adverse Events
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving (R)-Monlunabant and its analogs. The focus is on addressing and mitigating potential neuropsychiatric adverse events observed with CB1R inverse agonists.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known neuropsychiatric adverse effects?
This compound (also known as INV-202) is a peripherally restricted cannabinoid receptor 1 (CB1R) inverse agonist.[1][2] It was developed to treat metabolic disorders by preferentially blocking CB1 receptors in peripheral tissues, thereby aiming to avoid the central nervous system (CNS) side effects that led to the withdrawal of the first-generation CB1R antagonist, rimonabant.[3][4][5] However, clinical trials with monlunabant have reported mild to moderate neuropsychiatric side effects, including anxiety, irritability, and sleep disturbances.[6][7][8][9][10] These events were observed to be dose-dependent.[6][8][10]
Q2: What is the proposed mechanism behind the neuropsychiatric adverse events of CB1R inverse agonists?
CB1 receptors in the brain have a degree of constitutive (basal) activity that is important for maintaining cellular homeostasis.[4] Inverse agonists, like this compound and rimonabant, not only block the effects of endogenous cannabinoids (agonists) but also reduce this basal activity of the receptor.[4][11] It is hypothesized that this reduction in the basal signaling of CB1 receptors in the CNS contributes to the observed neuropsychiatric side effects such as anxiety and depression.[3][4]
Q3: How can the neuropsychiatric adverse effects of this compound analogs be mitigated?
Several strategies are being explored to reduce or eliminate the neuropsychiatric side effects associated with CB1R blockade:
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Developing Neutral Antagonists: Unlike inverse agonists, neutral antagonists block the receptor from being activated by agonists without affecting its basal activity.[4][11] This approach is expected to reduce the psychiatric side effects while still being effective in conditions with excessive endocannabinoid signaling.[4]
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Increasing Peripheral Restriction: Designing analogs with physicochemical properties that limit their ability to cross the blood-brain barrier can minimize their central effects.[4]
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Biased Signaling: Developing ligands that are "biased" towards or away from certain signaling pathways (e.g., G-protein signaling vs. β-arrestin recruitment) may help to separate the therapeutic metabolic effects from the adverse neuropsychiatric effects.
Quantitative Data on this compound and Analogs
The following tables summarize key quantitative data for this compound and related compounds to facilitate comparison.
Table 1: In Vitro Pharmacological Data
| Compound | Target | Assay Type | Ki (nM) | Selectivity (CB1 vs. CB2) | Functional Activity | Reference |
| This compound | Human CB1R | Radioligand Displacement | 0.3 | >2000-fold | Inverse Agonist | [12] |
| Rimonabant | Human CB1R | Radioligand Binding | ~2 | >500-fold | Inverse Agonist | |
| AM4113 | CB1R | Not Specified | Not Specified | Not Specified | Neutral Antagonist | [11] |
| AM6527 | CB1R | Not Specified | Not Specified | Not Specified | Neutral Antagonist |
Table 2: Phase 2a Clinical Trial Data for this compound in Obesity
| Treatment Group | Mean Weight Loss (kg) | Placebo-Adjusted Weight Loss (kg) | Common Adverse Events | Reference |
| Placebo | 0.7 | - | - | [10] |
| 10 mg this compound | 7.1 | 6.4 | GI issues, anxiety, irritability, sleep disturbances | [10] |
| 20 mg this compound | Limited additional weight loss | Limited additional weight loss | GI issues, anxiety, irritability, sleep disturbances | [10] |
| 50 mg this compound | Limited additional weight loss | Limited additional weight loss | GI issues, anxiety, irritability, sleep disturbances | [10] |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the study of this compound analogs.
In Vitro Assays
1. CB1R Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of test compounds for the CB1 receptor.
-
Materials:
-
Human recombinant Chem-1 cells expressing CB1R
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[3H]SR141716A (radioligand)
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CP-55,940 (for non-specific binding)
-
Assay buffer (20 mM HEPES, pH 7.0, 0.5% BSA)
-
Test compounds
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, incubate the cell membranes with the radioligand (e.g., 2 nM [3H]SR141716A) and varying concentrations of the test compound for 90 minutes at 37°C.
-
To determine non-specific binding, a parallel set of incubations should include a high concentration of an unlabeled ligand (e.g., 10 µM CP-55,940).
-
Terminate the binding reaction by rapid filtration through a filter plate, followed by four washes with ice-cold wash buffer.
-
Allow the filters to dry, then add a scintillation cocktail.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate IC50 values using non-linear regression and convert to Ki values using the Cheng-Prusoff equation.[13]
-
2. [35S]GTPγS Binding Assay
-
Objective: To assess the functional activity of test compounds as agonists, inverse agonists, or neutral antagonists at the CB1R.
-
Materials:
-
Cell membranes expressing CB1R
-
[35S]GTPγS (radiolabeled non-hydrolyzable GTP analog)
-
Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4)
-
GDP
-
Test compounds
-
-
Procedure:
-
Incubate cell membranes with the test compound and GDP in assay buffer for a pre-incubation period.
-
Initiate the binding reaction by adding [35S]GTPγS.
-
Incubate for a defined period (e.g., 60 minutes) at 30°C.
-
Terminate the reaction by rapid filtration and wash the filters with ice-cold buffer.
-
Quantify the amount of bound [35S]GTPγS using a scintillation counter.
-
Agonists will stimulate [35S]GTPγS binding, inverse agonists will decrease basal [35S]GTPγS binding, and neutral antagonists will have no effect on their own but will block agonist-stimulated binding.[8][14]
-
3. β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)
-
Objective: To measure the ability of a ligand to promote the interaction between CB1R and β-arrestin.
-
Materials:
-
Cells co-expressing CB1R fused to a β-galactosidase fragment and β-arrestin fused to the complementing fragment.
-
Test compounds
-
Assay medium
-
Detection reagents
-
-
Procedure:
-
Plate the engineered cells in a 384-well plate.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate for 90 minutes at 37°C.
-
Add the detection reagents, which contain a substrate for β-galactosidase.
-
Incubate for 60 minutes at room temperature.
-
Measure the chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment.[2][15]
-
In Vivo Behavioral Assays
1. Elevated Plus Maze (EPM)
-
Objective: To assess anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure:
-
Administer the test compound or vehicle to the animal at a predetermined time before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (typically 5 minutes).
-
Record the time spent in and the number of entries into the open and closed arms using a video tracking system.
-
Anxiogenic compounds typically decrease the time spent in and the number of entries into the open arms.[1][3][4][6]
-
2. Forced Swim Test (FST)
-
Objective: To assess depression-like behavior (behavioral despair) in rodents.
-
Apparatus: A cylinder filled with water from which the animal cannot escape.
-
Procedure:
-
Administer the test compound or vehicle to the animal.
-
Place the animal in the water-filled cylinder for a 6-minute session.
-
Record the animal's behavior, specifically the time spent immobile (making only movements necessary to keep its head above water).
-
An increase in immobility time is interpreted as a depression-like phenotype.[9][16][17][18][19]
-
Visualizations
Signaling Pathways
Caption: CB1R signaling by different ligand types.
Experimental Workflow
Caption: Preclinical workflow for this compound analogs.
Troubleshooting Guides
In Vitro Assay Troubleshooting
Caption: Troubleshooting radioligand binding assays.
In Vivo Behavioral Assay Troubleshooting
References
- 1. Solid phase synthesis of 1,5-diarylpyrazole-4-carboxamides: discovery of antagonists of the CB-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cg.tuwien.ac.at [cg.tuwien.ac.at]
- 6. melp.nl [melp.nl]
- 7. Investigating selectivity and bias for G protein subtypes and β-arrestins by synthetic cannabinoid receptor agonists at the cannabinoid CB1 receptor [phfscience.nz]
- 8. Characterization of Structurally Novel G Protein Biased CB1 Agonists: Implications for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Biased β-Arrestin-Mediated Signaling Downstream from the Cannabinoid 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, biological properties, and molecular modeling investigations of novel 3,4-diarylpyrazolines as potent and selective CB(1) cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rimonabant: a novel selective cannabinoid-1 receptor antagonist for treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differential effects of CB1 neutral antagonists and inverse agonists on gastrointestinal motility in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 15. Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Cannabinoid CB1 and CB2 Receptor-Mediated Arrestin Translocation: Species, Subtype, and Agonist-Dependence [frontiersin.org]
- 18. bioconductor.org [bioconductor.org]
- 19. pubs.acs.org [pubs.acs.org]
Optimizing (R)-Monlunabant dosage to maximize efficacy and minimize side effects
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of (R)-Monlunabant in experimental settings. It includes frequently asked questions and troubleshooting guides to maximize efficacy and minimize potential side effects during your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, also known as INV-202, is a peripherally acting inverse agonist of the cannabinoid type-1 receptor (CB1R).[1][2] CB1 receptors are G-protein coupled receptors (GPCRs) linked to Gi/o proteins.[3] Agonist binding to CB1R typically inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[3][4] As an inverse agonist, this compound preferentially binds to and stabilizes the inactive state of the CB1 receptor.[3] This action blocks the constitutive activity of the receptor, leading to an increase in cAMP production and preventing the activation of the signaling pathway by endocannabinoids.[3][4] While designed to be peripherally selective, some studies suggest it may also exert effects through central CB1 receptors to suppress appetite.[5][6]
Q2: What is the rationale for using a peripherally selective CB1R inverse agonist?
A2: The endocannabinoid system, particularly the CB1 receptor, is a key regulator of appetite and metabolism.[7] First-generation CB1R antagonists, like rimonabant, were effective for weight loss but were withdrawn from the market due to serious neuropsychiatric side effects, including anxiety and depression, which were linked to their action on CB1 receptors in the central nervous system (CNS).[8][9] this compound was specifically designed to preferentially block CB1 receptors in peripheral tissues (e.g., gastrointestinal tract, liver, kidneys, adipose tissue) to achieve therapeutic effects on metabolism and weight while minimizing brain exposure and associated CNS side effects.[9][10]
Q3: What efficacy has been observed in recent clinical trials for obesity?
A3: In a 16-week, Phase 2a clinical trial involving 243 participants with obesity and metabolic syndrome, this compound demonstrated statistically significant weight loss at all tested doses compared to placebo.[7][11] The 10 mg once-daily dose resulted in a 7.1 kg weight loss from a baseline of 110.1 kg, compared to a 0.7 kg reduction with placebo.[7][12] However, increasing the dose to 20 mg and 50 mg provided limited additional weight loss.[7][11]
Q4: What are the known side effects associated with this compound and are they dose-dependent?
A4: Yes, the observed side effects appear to be dose-dependent.[7][11] The most common adverse events reported in the Phase 2a obesity trial were gastrointestinal.[12][13] Mild to moderate neuropsychiatric side effects, primarily anxiety, irritability, and sleep disturbances, were also reported more frequently with this compound than with placebo and their incidence increased with the dose.[7][8][12] These side effects led to dose-dependent withdrawals from the study.[11] No serious neuropsychiatric adverse events were reported.[7][12]
Q5: Has this compound shown efficacy in other indications?
A5: A Phase 2 trial investigating this compound for diabetic kidney disease did not meet its primary endpoint for improving the urine albumin-creatinine ratio after 16 weeks.[14]
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from the 16-week Phase 2a clinical trial (NCT05891834) in adults with obesity and metabolic syndrome.[11][12]
Table 1: Efficacy Results (Weight Loss) at 16 Weeks
| Treatment Group | Mean Weight Loss (kg) | Placebo-Adjusted Weight Loss (kg) |
| Placebo (n=61) | 0.7 | N/A |
| This compound 10 mg (n=61) | 7.1 | 6.4 |
| This compound 20 mg (n=60) | 7.6 | 6.9 |
| This compound 50 mg (n=60) | 8.7 | 8.0 |
Data sourced from references[11][12]. Weight loss for 20mg and 50mg calculated from least squares mean difference vs placebo.
Table 2: Key Safety and Tolerability Findings
| Treatment Group | Participants with Adverse Events (%) | Withdrawals due to Adverse Events (%) | Primary Adverse Event Types |
| Placebo (n=61) | 69% | 0% | N/A |
| This compound 10 mg (n=61) | 69% | 13% | Gastrointestinal, Psychiatric |
| This compound 20 mg (n=60) | 78% | 27% | Gastrointestinal, Psychiatric |
| This compound 50 mg (n=60) | 92% | 42% | Gastrointestinal, Psychiatric |
Data sourced from reference[11].
Troubleshooting Guides
Issue 1: High variability or poor reproducibility in in vitro cell-based assay results.
-
Question: My cAMP accumulation or reporter gene assay shows high well-to-well variability when testing this compound. What could be the cause?
-
Answer:
-
Cell Health and Passage Number: Ensure you are using a consistent and low passage number for your CB1R-expressing cell line. Cells at high passage numbers can have altered receptor expression and signaling capacity.
-
Cell Density: Inconsistent cell seeding density is a common cause of variability. Optimize and strictly control the number of cells plated per well.
-
Compound Solubility: this compound is soluble in DMSO.[1] Ensure the final DMSO concentration is consistent across all wells (typically <0.1%) and does not affect cell viability or assay performance. Precipitated compound can lead to inaccurate concentrations.
-
Incubation Times: Adhere strictly to optimized incubation times for both compound treatment and substrate/reagent addition.
-
Reagent Preparation: Prepare fresh reagents and compound dilutions for each experiment to avoid degradation.
-
Issue 2: Unexpected cell viability or cytotoxicity in culture.
-
Question: I'm observing a decrease in cell viability at higher concentrations of this compound that is not expected from its primary mechanism. Why might this be happening?
-
Answer:
-
Off-Target Effects: At high concentrations, compounds can exhibit off-target effects. Perform a counter-screen using a parental cell line that does not express CB1R to determine if the observed toxicity is receptor-mediated.
-
Solvent Toxicity: As mentioned, high concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure your vehicle control wells have the same final solvent concentration as your highest compound concentration.
-
Assay Interference: The compound may interfere with the viability assay chemistry itself (e.g., auto-fluorescence or reaction inhibition). Validate your results with an orthogonal viability assay (e.g., if you used a metabolic assay like MTT, try a membrane integrity assay like LDH release).
-
Issue 3: Lack of expected in vivo efficacy (e.g., no effect on body weight or food intake in animal models).
-
Question: My mouse study with this compound is not showing the expected reduction in food intake or body weight. What should I troubleshoot?
-
Answer:
-
Route of Administration and Formulation: this compound has been administered via oral gavage in mouse studies.[15] Ensure the compound is properly formulated and completely in solution or a stable suspension. Confirm the stability of your formulation over the course of the experiment.
-
Pharmacokinetics (PK): The dose may be insufficient to achieve therapeutic exposure in the target peripheral tissues. If possible, perform satellite PK studies to measure plasma and tissue concentrations of this compound to ensure adequate exposure is being reached.
-
Animal Model: The chosen animal model may not be appropriate. For metabolic studies, diet-induced obese (DIO) mice are commonly used.[15] Ensure the model exhibits the relevant pathophysiology, such as an overactive endocannabinoid system.
-
Acclimatization and Handling: Improper acclimatization or excessive handling stress can significantly impact feeding behavior and body weight, masking the pharmacological effect of the compound. Ensure animals are properly acclimatized and handling is minimized.
-
Experimental Protocols & Visualizations
This compound Signaling Pathway
This compound acts as an inverse agonist on the CB1 receptor, which is coupled to a Gi protein. This action prevents the inhibition of adenylyl cyclase, thereby increasing the production of cAMP.
Caption: CB1R signaling and the inverse agonist action of this compound.
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol is designed to quantify the inverse agonist activity of this compound on CB1 receptor-expressing cells.
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing human CB1R (HEK-hCB1R) in appropriate media (e.g., DMEM with 10% FBS, 1% Pen-Strep, and a selection antibiotic like G418). Maintain cells at 37°C in a 5% CO2 incubator.
-
Cell Plating: Harvest cells and seed them into a 96-well solid white assay plate at a density of 10,000-20,000 cells per well in 100 µL of media. Incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. Further dilute these in assay buffer (e.g., HBSS with 20 mM HEPES and 500 µM IBMX, a phosphodiesterase inhibitor) to a 10X final concentration.
-
Assay Procedure:
-
Aspirate the culture medium from the cell plate.
-
Add 50 µL of assay buffer to all wells.
-
Add 5 µL of the 10X compound dilutions or vehicle (DMSO in assay buffer) to the respective wells.
-
To determine agonist-mediated inhibition, add 5 µL of a known CB1R agonist (e.g., CP-55,940 at EC80 concentration) to a set of control wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, LANCE, or ELISA-based kits) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (basal cAMP level) and the forskolin-stimulated control (maximum cAMP level).
-
Plot the cAMP concentration against the log of this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Caption: Workflow for an in vitro cAMP accumulation assay.
Protocol 2: In Vivo Appetite Suppression Study in Mice
This protocol outlines a method to assess the effect of this compound on food intake in a mouse model.[6][15]
Methodology:
-
Animals: Use male C57BL/6 mice made obese by feeding a high-fat diet (60% kcal from fat) for 10-12 weeks. House animals individually to allow for accurate food intake monitoring.
-
Acclimatization: Acclimatize mice to single housing and handling for at least one week before the study begins. Accustom them to the oral gavage procedure using the vehicle (e.g., 0.5% methylcellulose with 0.1% Tween-80) for 3 days prior to the experiment.
-
Experimental Groups: Randomize mice into groups (n=8-10 per group) based on body weight.
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 3 mg/kg)
-
Group 3: this compound (e.g., 10 mg/kg)
-
Group 4: this compound (e.g., 30 mg/kg)
-
-
Procedure:
-
Fast the mice for 4-6 hours before dosing (with free access to water).
-
Administer the vehicle or the assigned dose of this compound via oral gavage (p.o.) in a volume of 10 mL/kg.
-
Immediately after dosing, provide a pre-weighed amount of the high-fat diet.
-
-
Measurements:
-
Measure cumulative food intake at several time points (e.g., 1, 2, 4, 8, and 24 hours) post-dosing by weighing the remaining food.
-
Monitor animal body weight daily.
-
Observe animals for any adverse clinical signs, particularly those related to CNS effects (e.g., anxiety-like behavior, altered activity).
-
-
Data Analysis:
-
Calculate the food intake (in grams) for each time point.
-
Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the treatment groups to the vehicle control group. A p-value < 0.05 is typically considered statistically significant.
-
Caption: Workflow for an in vivo appetite suppression study.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Monlunabant - Wikipedia [en.wikipedia.org]
- 3. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Monlunabant suppresses appetite through a central mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novo Nordisk A/S: Monlunabant phase 2a trial in obesity [globenewswire.com]
- 8. Novo Obesity Drug Shows Mild to Moderate Neuropsychiatric Side Effects in Phase 2 [synapse.patsnap.com]
- 9. medcitynews.com [medcitynews.com]
- 10. inversago.com [inversago.com]
- 11. Efficacy and safety of monlunabant in adults with obesity and metabolic syndrome: a double-blind, randomised, placebo-controlled, phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Questions over Novo Nordisk $1bn weight loss drug after Phase IIa trial [clinicaltrialsarena.com]
- 13. Novo's Monlunabant Shows Side Effects in Phase 2 Trial — The Pharma Navigator - Navigating The Key News Stories In Pharma [thepharmanavigator.com]
- 14. Novo Nordisk Financial Report Reveals Monlunabant Failure But Several Bright Spots for Kidney Diseas | Docwire News [docwirenews.com]
- 15. Monlunabant - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Troubleshooting (R)-Monlunabant stability issues in long-term storage
Disclaimer: Specific long-term stability data for (R)-Monlunabant is not extensively available in the public domain. The following troubleshooting guide and frequently asked questions have been compiled based on general principles of small molecule stability, information on analogous compounds such as Rimonabant, and recommended handling procedures for research chemicals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended short-term storage conditions for this compound stock solutions?
For short-term storage, it is recommended to keep this compound stock solutions at -20°C for up to one month or at -80°C for up to six months.[1] To ensure the integrity of your experimental results, it is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[1]
Q2: I observed precipitation in my this compound solution after thawing. What should I do?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. Gentle warming and sonication can help redissolve the compound.[1] If precipitation persists, it may indicate degradation or the use of an inappropriate solvent. It is recommended to verify the solvent compatibility and concentration.
Q3: How can I assess the purity of my stored this compound?
The purity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. A validated stability-indicating HPLC method is often the preferred approach for quantitative analysis of purity and detection of degradation products.[2]
Q4: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not publicly documented, similar compounds can be susceptible to hydrolysis, oxidation, and photolysis.[2] For instance, the structurally related CB1 antagonist Rimonabant has been shown to undergo oxidative dehydrogenation and cleavage of its amide linkage.[3] Therefore, it is crucial to protect this compound from excessive heat, light, and reactive chemicals.
Q5: My experimental results are inconsistent. Could this be related to the stability of this compound?
Inconsistent experimental results can indeed be a consequence of compound degradation. If you suspect instability, it is crucial to re-evaluate your storage and handling procedures. Performing a purity check of your current stock of this compound against a freshly prepared solution or a new batch is recommended.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during the long-term storage and use of this compound.
| Issue | Possible Cause | Recommended Action |
| Reduced Potency or Activity | Degradation of this compound due to improper storage conditions (e.g., exposure to light, elevated temperatures, or repeated freeze-thaw cycles). | 1. Verify storage conditions against recommended guidelines (-20°C for short-term, -80°C for long-term).2. Aliquot stock solutions to minimize freeze-thaw cycles.3. Protect solutions from light by using amber vials or wrapping containers in foil.4. Perform a purity analysis (e.g., HPLC) to quantify the active compound and detect potential degradants.5. If degradation is confirmed, acquire a new batch of the compound. |
| Appearance of New Peaks in Chromatogram | Formation of degradation products. | 1. Characterize the new peaks using LC-MS or NMR to identify potential degradation products.2. Review the storage and handling procedures to identify potential causes of degradation (e.g., exposure to incompatible solvents, extreme pH, or oxidizing agents).3. Based on the identified degradants, adjust storage conditions to mitigate these pathways (e.g., store under an inert atmosphere if oxidation is suspected). |
| Color Change or Precipitation in Solution | Chemical degradation or reduced solubility. | 1. Visually inspect the solution for any changes before each use.2. If a color change is observed, this may indicate significant degradation, and the solution should be discarded.3. For precipitation, attempt to redissolve with gentle warming and sonication. If this fails, it may indicate the formation of insoluble degradants or that the solubility limit has been exceeded. Prepare a fresh, lower-concentration solution. |
| Inconsistent Results Between Batches | Variation in the initial purity or stability of different batches. | 1. Always perform a quality control check on new batches of this compound before use.2. Compare the analytical data (e.g., HPLC purity, certificate of analysis) of different batches.3. If significant variations are observed, contact the supplier for further information. |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol is adapted from methods developed for the stability testing of Rimonabant and can serve as a starting point for assessing the stability of this compound.[2]
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water. A common starting point is a 75:25 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at an appropriate wavelength (e.g., 215 nm).
-
Column Temperature: 25°C
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration (e.g., 20 µg/mL).
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a known volume of the sample solution (e.g., 20 µL).
-
Run the analysis for a sufficient time to allow for the elution of the parent compound and any potential degradation products (e.g., 15 minutes).
-
Analyze the chromatogram for the peak area of this compound and any additional peaks.
-
-
Forced Degradation Studies: To validate the stability-indicating nature of the method, forced degradation studies can be performed by exposing this compound solutions to stress conditions such as:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heating the solid compound at 105°C for 24 hours.
-
Photolytic Degradation: Exposing the solution to UV light (e.g., 254 nm) for 24 hours.
-
Visualizations
Caption: Troubleshooting workflow for this compound stability.
Caption: CB1 receptor signaling pathway.
Caption: Workflow for stability assessment.
References
Technical Support Center: Improving the Oral Bioavailability of (R)-Monlunabant Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of (R)-Monlunabant.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as INV-202 or (S)-MRI-1891) is a peripherally acting inverse agonist of the cannabinoid type-1 receptor (CB1R).[1] As an inverse agonist, it binds to the CB1 receptor and reduces its basal activity, leading to effects opposite to those of CB1R agonists.[2][3] This mechanism is being explored for the treatment of metabolic disorders.[1]
Q2: What are the main challenges in formulating this compound for oral delivery?
This compound is reported to be insoluble in water, which is a primary challenge for achieving adequate oral bioavailability.[1] Like many Biopharmaceutics Classification System (BCS) Class II drugs (low solubility, high permeability), its absorption is limited by its dissolution rate in the gastrointestinal fluids.[4] Key challenges include overcoming its poor aqueous solubility, preventing precipitation in the gastrointestinal tract, and ensuring consistent absorption.[5][6]
Q3: What are the initial physicochemical properties of this compound that I should be aware of?
Q4: What formulation strategies are recommended for improving the oral bioavailability of poorly soluble drugs like this compound?
Several strategies can be employed to enhance the oral bioavailability of BCS Class II compounds such as this compound. These generally aim to increase the drug's surface area, improve its wettability, or present it in a pre-dissolved or amorphous state. Common approaches include:
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Particle Size Reduction: Micronization and nanosizing increase the surface area-to-volume ratio, which can enhance the dissolution rate.[5]
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Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly improve its aqueous solubility and dissolution rate.[8][9]
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Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and lipid nanoparticles can keep the drug in a solubilized state in the gastrointestinal tract.
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Complexation: Using cyclodextrins to form inclusion complexes can enhance the solubility of the drug.
Troubleshooting Guides
Issue 1: Low and Variable In Vitro Dissolution Rates
| Potential Cause | Troubleshooting Steps |
| Poor wettability of the drug powder. | Incorporate a surfactant (e.g., sodium lauryl sulfate, Tween 80) into the dissolution medium or the formulation itself.[5][10] |
| Drug particle agglomeration. | Consider particle size reduction techniques like micronization or nanosizing. Ensure adequate mixing and deagglomeration during formulation.[5] |
| Inappropriate dissolution medium. | For a BCS Class II drug, standard aqueous buffers may not be sufficient. Consider using biorelevant media such as FaSSIF (Fasted State Simulated Intestinal Fluid) or FeSSIF (Fed State Simulated Intestinal Fluid) to better mimic in vivo conditions.[4] The addition of a surfactant to the medium is often necessary to achieve sink conditions.[11] |
| Recrystallization of amorphous formulations. | Ensure the chosen polymer in an amorphous solid dispersion is appropriate for stabilizing the amorphous form of this compound. Optimize the drug-to-polymer ratio.[6] |
Issue 2: Poor In Vivo Bioavailability Despite Promising In Vitro Dissolution
| Potential Cause | Troubleshooting Steps |
| In vivo precipitation. | The drug may dissolve in the stomach but precipitate in the higher pH of the intestine. Incorporate precipitation inhibitors (e.g., HPMC, PVP) into the formulation. Lipid-based formulations can also help maintain the drug in a solubilized state. |
| First-pass metabolism. | Investigate the extent of hepatic first-pass metabolism. While formulation changes have limited impact on this, understanding its contribution is crucial for dose adjustments and interpretation of results. |
| Poor in vitro-in vivo correlation (IVIVC). | The in vitro dissolution method may not be predictive of the in vivo performance. Refine the dissolution method using different media, apparatus, and agitation speeds to better correlate with in vivo data.[4][12][13] For lipid-based formulations, consider in vitro lipolysis models.[12] |
| Food effects. | The presence of food can significantly alter the gastrointestinal environment. Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food on absorption. |
Data Presentation
Table 1: Comparison of Formulation Strategies for this compound (Illustrative Data)
| Formulation Strategy | Key Excipients | Expected Improvement in Bioavailability (Relative to simple suspension) | Potential Advantages | Potential Challenges |
| Micronized Suspension | Micronized this compound, suspending agent (e.g., methylcellulose), surfactant (e.g., Tween 80) | 2-5 fold | Simple manufacturing process. | Limited improvement for highly insoluble compounds; potential for particle aggregation. |
| Amorphous Solid Dispersion (ASD) | This compound, polymer (e.g., HPMC-AS, PVP VA64), surfactant | 5-20 fold | Significant solubility enhancement; potential for supersaturation. | Physical instability (recrystallization); requires specialized manufacturing (e.g., spray drying, hot-melt extrusion).[8][14] |
| Self-Emulsifying Drug Delivery System (SEDDS) | This compound, oil (e.g., Capryol 90), surfactant (e.g., Cremophor EL), co-surfactant (e.g., Transcutol HP) | 10-30 fold | Maintains drug in a solubilized state; can enhance lymphatic absorption. | Potential for GI side effects from high surfactant concentrations; chemical stability of the drug in the formulation. |
Note: The data presented in this table is illustrative and intended to provide a general comparison of formulation strategies. Actual improvements in bioavailability will depend on the specific formulation composition and experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for this compound Formulations
This protocol is designed for a BCS Class II compound like this compound and aims to differentiate the performance of various enabling formulations.
-
Apparatus: USP Apparatus II (Paddle).
-
Dissolution Medium: 900 mL of FaSSIF (Fasted State Simulated Intestinal Fluid). For early-stage screening, a simpler medium of phosphate buffer (pH 6.8) with 0.5% w/v Sodium Lauryl Sulfate (SLS) can be used.[5]
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 75 RPM.
-
Procedure: a. Place one dose of the this compound formulation into each dissolution vessel. b. Begin the test and withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes). c. Immediately filter each sample through a suitable filter (e.g., 0.45 µm PTFE). d. Replace the withdrawn volume with fresh, pre-warmed dissolution medium. e. Analyze the concentration of this compound in the samples using a validated analytical method (e.g., HPLC-UV). f. Calculate the percentage of drug dissolved at each time point.
Protocol 2: In Vivo Pharmacokinetic Study in Rats (Oral Gavage)
This protocol outlines a basic single-dose pharmacokinetic study to evaluate the oral bioavailability of an this compound formulation.
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Animals: Male Wistar rats (250-300 g).
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Housing: Standard conditions with a 12-hour light/dark cycle.
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Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.[15]
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Formulation Preparation: Prepare a suspension or solution of the this compound formulation in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in water). An example of an in vivo formulation for this compound is a solution prepared by dissolving the compound in DMSO, then diluting with PEG300, Tween-80, and saline.[16]
-
Dosing: a. Administer the formulation via oral gavage at a specific dose (e.g., 10 mg/kg).[15] b. For determination of absolute bioavailability, an additional group of rats should receive an intravenous (IV) dose of this compound dissolved in a suitable vehicle.
-
Blood Sampling: a. Collect blood samples (approximately 0.25 mL) from the tail vein or via a cannula at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).[15] b. Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA). c. Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: a. Analyze the plasma concentrations of this compound using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: a. Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life using appropriate software. b. Calculate the oral bioavailability (F%) by comparing the AUC from the oral dose to the AUC from the IV dose.
Visualizations
CB1 Receptor Signaling Pathway for an Inverse Agonist
Caption: CB1 receptor signaling pathway with an inverse agonist.
Experimental Workflow for Improving Oral Bioavailability
References
- 1. selleckchem.com [selleckchem.com]
- 2. What are CB1 inverse agonists and how do they work? [synapse.patsnap.com]
- 3. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insight into the Development of Dissolution Media for BCS Class II Drugs: A Review from Quality Control and Prediction of In Vivo Performance Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of In Vitro Discriminatory Dissolution Testing Method for Fast Dispersible Tablets of BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Monlunabant - Wikipedia [en.wikipedia.org]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. pqri.org [pqri.org]
- 11. researchgate.net [researchgate.net]
- 12. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jbclinpharm.org [jbclinpharm.org]
- 14. Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
Strategies to reduce off-target effects of (R)-Monlunabant
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues when working with the peripherally acting CB1 receptor inverse agonist, (R)-Monlunabant (also known as INV-202).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (INV-202) is a small molecule that functions as an inverse agonist of the cannabinoid type-1 receptor (CB1R).[1][2] It is designed to be peripherally restricted, meaning it preferentially blocks CB1 receptors in tissues outside of the central nervous system (CNS), such as the kidneys, gastrointestinal tract, liver, pancreas, and adipose tissues.[3][4] The therapeutic goal of this peripheral blockade is to address metabolic and fibrotic diseases.
Q2: What are the known off-target or side effects of this compound observed in clinical trials?
A2: Phase 2a clinical trials have reported dose-dependent adverse events. The most common were mild to moderate gastrointestinal issues.[4][5][6] Mild to moderate neuropsychiatric side effects, including anxiety, irritability, and sleep disturbances, were also observed and occurred more frequently with this compound compared to placebo, and their frequency was also dose-dependent.[4][5][6][7]
Q3: Why does a peripherally restricted drug like this compound cause neuropsychiatric side effects?
A3: While designed to be peripherally restricted, some level of penetration into the central nervous system can still occur. Studies in mice suggest that the appetite-suppressing effects of this compound are mainly mediated by antagonism of central CB1 receptors.[8] This indicates that even at lower doses intended to target peripheral receptors, there may be enough central receptor engagement to cause neuropsychiatric effects.[8] This is a known challenge for CB1 receptor antagonists, as highlighted by the market withdrawal of the first-generation, brain-penetrant CB1 antagonist, Rimonabant, due to similar psychiatric side effects.
Q4: What are the main strategies to reduce the off-target effects of this compound?
A4: The primary strategies focus on minimizing central nervous system exposure and optimizing the therapeutic window. These include:
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Dose Optimization: Clinical data suggests that adverse events are dose-dependent. Further investigation into lower doses may identify a therapeutic window with an acceptable safety profile.[9]
-
Formulation Strategies: Advanced formulation techniques, such as controlled-release or lipid-based formulations, can modify the pharmacokinetic profile of the drug to potentially reduce peak concentrations in the brain and minimize side effects.
-
Development of Neutral Antagonists: this compound is an inverse agonist. Developing neutral antagonists, which block the receptor without affecting its basal activity, is another strategy being explored to avoid the psychiatric side effects associated with inverse agonism of the CB1 receptor.
Troubleshooting Guides
Issue 1: High incidence of neuropsychiatric or gastrointestinal adverse events in preclinical in vivo studies.
| Potential Cause | Troubleshooting Step | Rationale |
| Dose is too high, leading to significant CNS receptor occupancy. | 1. Perform a dose-response study to identify the minimum effective dose. 2. Correlate plasma and brain concentrations of this compound with the observed side effects. | Clinical trials have shown that the adverse effects of this compound are dose-dependent.[4][5] Reducing the dose may mitigate these effects while retaining therapeutic efficacy in peripheral tissues. |
| Rapid absorption and high peak plasma concentration leading to transiently high brain penetration. | 1. Explore controlled-release formulations to slow the rate of absorption and reduce Cmax. 2. Investigate lipid-based formulations to potentially alter the drug's distribution profile. | Modifying the pharmacokinetic profile can reduce the concentration gradient driving the drug across the blood-brain barrier. |
| On-target effects in the CNS are unavoidable even at low doses. | 1. Consider co-administration with a peripherally acting P-glycoprotein (P-gp) inducer to enhance efflux from the brain. 2. Evaluate the therapeutic efficacy of a related peripherally restricted neutral CB1 antagonist as an alternative. | If the therapeutic window is too narrow, enhancing efflux mechanisms or switching to a compound with a different pharmacological profile (neutral antagonist vs. inverse agonist) may be necessary. |
Issue 2: Inconsistent or unexpected results in in vitro assays (e.g., binding affinity, functional assays).
| Potential Cause | Troubleshooting Step | Rationale |
| Poor solubility of this compound in assay buffer. | 1. Use a small amount of a suitable organic solvent like DMSO to prepare stock solutions. Ensure the final solvent concentration in the assay is low and consistent across all wells. 2. Visually inspect for precipitation. | Poor solubility can lead to an underestimation of potency. |
| Degradation of the compound. | 1. Prepare fresh solutions for each experiment. 2. Store stock solutions at an appropriate temperature (e.g., -20°C or -80°C) and protect from light if the compound is light-sensitive. | Compound degradation will lead to inaccurate results. |
| Problems with cell-based assays (e.g., cAMP assay). | 1. Ensure cells are healthy and not passaged too many times. 2. Optimize cell seeding density. 3. Verify receptor expression levels. | The physiological state of the cells is critical for reproducible results in functional assays. |
| Assay artifacts. | 1. Run appropriate controls, including vehicle controls and reference compounds. 2. Test for interference with the assay detection system (e.g., fluorescence quenching or enhancement). | Controls are essential to identify and troubleshoot assay-specific issues. |
Data Presentation
Table 1: Phase 2a Clinical Trial Data for this compound in Obesity
| Treatment Group | Mean Weight Loss from Baseline (kg) | Adverse Events Leading to Withdrawal (%) | Common Adverse Events |
| Placebo | 0.7 | 0 | - |
| This compound 10 mg | 7.1 | 13 | Nausea, anxiety, diarrhea, irritability, sleep disorder[9] |
| This compound 20 mg | -6.9 (vs placebo) | 27 | Nausea, anxiety, diarrhea, irritability, sleep disorder[9] |
| This compound 50 mg | -8.0 (vs placebo) | 42 | Nausea, anxiety, diarrhea, irritability, sleep disorder[9] |
Data compiled from a 16-week, randomized, double-blind, placebo-controlled, dose-ranging phase 2a trial in adults with obesity and metabolic syndrome.[9]
Experimental Protocols
Protocol 1: CB1 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human CB1 receptor.
Materials:
-
Human recombinant Chem-1 cells expressing the CB1 receptor
-
[3H]SR141716A (radioligand)
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CP-55,940 (for non-specific binding determination)
-
This compound (test compound)
-
Assay Buffer: 20 mM HEPES, pH 7.0, 0.5% BSA
-
96-well plates
-
Scintillation counter and vials
-
Filter mats
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the cell membranes, 2 nM [3H]SR141716A, and either assay buffer (for total binding), 10 µM CP-55,940 (for non-specific binding), or the desired concentration of this compound.
-
Incubate the plate for 90 minutes at 37°C.
-
Terminate the binding reaction by rapid filtration through filter mats.
-
Wash the filters four times with ice-cold assay buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Functional Assay for CB1 Receptor Inverse Agonism
Objective: To assess the inverse agonist activity of this compound at the CB1 receptor by measuring its effect on cAMP levels.
Materials:
-
CHO-K1 cells stably expressing the human CB1 receptor
-
Forskolin
-
This compound (test compound)
-
Reference CB1 agonist (e.g., CP-55,940)
-
cAMP assay kit (e.g., HTRF-based)
-
Cell culture medium and supplements
-
96-well cell culture plates
Procedure:
-
Seed the CB1-expressing CHO-K1 cells in a 96-well plate and culture overnight.
-
On the day of the assay, replace the culture medium with assay buffer and incubate.
-
Prepare serial dilutions of this compound.
-
To measure inverse agonism, add different concentrations of this compound to the cells in the presence of a low concentration of forskolin (to stimulate basal cAMP production).
-
To measure antagonist activity, pre-incubate the cells with this compound before adding a reference agonist like CP-55,940.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the cAMP assay kit.
-
Generate dose-response curves and calculate the EC50 (for agonism) or IC50 (for antagonism/inverse agonism) values. A decrease in basal or forskolin-stimulated cAMP levels upon addition of this compound alone indicates inverse agonist activity.
Visualizations
Caption: this compound's inverse agonism at the CB1 receptor.
References
- 1. CB1 receptor inverse agonist improves lung functioning in preclinical asthma | BioWorld [bioworld.com]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. How Are Controlled-Release Products Administered? | Vici Health Sciences [vicihealthsciences.com]
- 5. Questions over Novo Nordisk $1bn weight loss drug after Phase IIa trial [clinicaltrialsarena.com]
- 6. inversago.com [inversago.com]
- 7. Inverse agonist - Wikipedia [en.wikipedia.org]
- 8. News: Off-Target Effects and Where to Find Them - CRISPR Medicine [crisprmedicinenews.com]
- 9. Monlunabant - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Dose-dependent adverse events of (R)-Monlunabant in clinical studies
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the dose-dependent adverse events of (R)-Monlunabant (also known as Monlunabant and INV-202) observed in clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an investigational small molecule that functions as a peripherally acting inverse agonist of the cannabinoid type-1 receptor (CB1R).[1] It is being developed for the treatment of obesity and metabolic syndrome.[2] Its mechanism is designed to preferentially block CB1 receptors in peripheral tissues such as the kidneys, gastrointestinal tract, liver, pancreas, adipose tissue, muscles, and lungs, with the goal of minimizing the centrally-mediated psychiatric side effects seen with previous CB1R antagonists.[2][3]
Q2: What are the most common adverse events associated with this compound in clinical trials?
The most frequently reported adverse events in clinical trials for this compound are gastrointestinal and neuropsychiatric in nature.[2][4][5][6] Gastrointestinal events are typically mild to moderate and include nausea and diarrhea.[7] Neuropsychiatric side effects, also generally mild to moderate, include anxiety, irritability, and sleep disturbances.[2][4][5][6]
Q3: Are the adverse events of this compound dose-dependent?
Yes, clinical trial data indicates that the adverse events associated with this compound are dose-dependent.[2][4][5][6][7] Higher doses have been associated with a greater frequency and severity of both gastrointestinal and neuropsychiatric side effects.[7][8] Withdrawals from studies due to adverse events also appear to be dose-dependent.[7]
Q4: How does the safety profile of this compound compare to first-generation CB1R antagonists?
First-generation CB1R antagonists, such as rimonabant, were withdrawn from the market due to significant psychiatric side effects, including anxiety and depression, which were linked to their action on CB1 receptors in the central nervous system.[9][10] this compound was designed to be peripherally selective to avoid these central nervous system effects.[1][3] However, studies have shown that it may still exert some effects on central CB1 receptors, leading to milder, dose-dependent neuropsychiatric side effects.[11][12] While these effects have been reported as generally mild to moderate, they are an important consideration in its clinical development.[2][4][5][6]
Troubleshooting Guide for Clinical Researchers
This guide addresses potential issues that may be encountered during clinical investigations of this compound.
| Observed Issue | Potential Cause | Suggested Action |
| Higher than expected incidence of gastrointestinal adverse events (nausea, diarrhea). | Dose level may be too high for the patient population. | Consider evaluating lower doses to establish a better-tolerated dose range. Ensure standardized administration protocols (e.g., with or without food) to assess impact on tolerability. |
| Emergence of neuropsychiatric adverse events (anxiety, irritability, sleep disturbances). | Potential for central nervous system (CNS) penetration and off-target effects, despite peripheral design. | Implement comprehensive and frequent psychiatric monitoring using validated scales. Evaluate for potential drug-drug interactions that could alter CNS exposure. |
| High participant withdrawal rate due to adverse events. | The therapeutic index at the tested doses may be narrow. | Analyze withdrawal data to identify specific adverse events driving discontinuation. A dose-ranging study with smaller dose increments may be necessary to identify an optimal dose that balances efficacy and safety.[2] |
| Limited additional efficacy at higher doses despite increased adverse events. | The dose-response curve for efficacy may have plateaued at lower doses. | Focus on optimizing the lower end of the dosing spectrum to maximize the risk-benefit profile. Further investigation into the pharmacokinetics and pharmacodynamics could elucidate the saturation of the target receptors.[8] |
Quantitative Data Summary
The following tables summarize the dose-dependent adverse events from a 16-week, randomized, double-blind, placebo-controlled, dose-ranging phase 2a trial in adults with obesity and metabolic syndrome.[7]
Table 1: Incidence of Adverse Events
| Treatment Group | Number of Participants (n) | Participants with Adverse Events (%) |
| Placebo | 61 | 42 (69%) |
| This compound 10 mg | 61 | 42 (69%) |
| This compound 20 mg | 60 | 47 (78%) |
| This compound 50 mg | 60 | 55 (92%) |
Table 2: Withdrawals Due to Adverse Events
| Treatment Group | Number of Participants (n) | Withdrawals due to Adverse Events (%) | Primary Adverse Events Leading to Withdrawal |
| Placebo | 61 | 0 (0%) | N/A |
| This compound 10 mg | 61 | 8 (13%) | Nausea, anxiety, diarrhea, irritability, and sleep disorder |
| This compound 20 mg | 60 | 16 (27%) | Nausea, anxiety, diarrhea, irritability, and sleep disorder |
| This compound 50 mg | 60 | 25 (42%) | Nausea, anxiety, diarrhea, irritability, and sleep disorder |
Experimental Protocols
Detailed experimental protocols for clinical trials are proprietary. However, based on published information, the key methodologies for the phase 2a trial of this compound are summarized below.[7]
Study Design:
-
Trial Type: 16-week, randomized, double-blind, placebo-controlled, dose-ranging phase 2a trial.[7]
-
Population: Adults with obesity and metabolic syndrome.[7]
-
Intervention: Participants were randomly assigned (1:1:1:1) to receive once-daily oral tablets of this compound 10 mg, 20 mg, 50 mg, or a placebo.[7]
-
Primary Endpoint: The primary outcome measure was typically weight loss compared to placebo.[2][8]
-
Safety Assessment: Adverse events were monitored throughout the study.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound as a CB1R inverse agonist.
Experimental Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. Novo Nordisk Completes Phase 2a Clinical Study of New Weight Loss Product [synapse.patsnap.com]
- 3. Overcoming the psychiatric side effects of the cannabinoid CB1 receptor antagonists: current approaches for therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novo Obesity Drug Shows Mild to Moderate Neuropsychiatric Side Effects in Phase 2 [synapse.patsnap.com]
- 5. Novo Nordisk A/S: Successful Completion of Monlunabant Phase 2a Obesity Trial [synapse.patsnap.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. Efficacy and safety of monlunabant in adults with obesity and metabolic syndrome: a double-blind, randomised, placebo-controlled, phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Questions over Novo Nordisk $1bn weight loss drug after Phase IIa trial [clinicaltrialsarena.com]
- 9. Central side-effects of therapies based on CB1 cannabinoid receptor agonists and antagonists: focus on anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Monlunabant suppresses appetite through a central mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of (R)-Monlunabant and Other CB1 Inverse Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of (R)-Monlunabant ((S)-MRI-1891, INV-202) with other notable cannabinoid receptor 1 (CB1) inverse agonists. The information presented is supported by experimental data to aid in research and drug development decisions.
Introduction to CB1 Inverse Agonists
Cannabinoid receptor 1 (CB1), a G protein-coupled receptor, is a key component of the endocannabinoid system, which regulates various physiological processes, including appetite, metabolism, and mood.[1] Inverse agonists of the CB1 receptor not only block the receptor but also reduce its basal activity, leading to effects opposite to those of agonists. This mechanism has been a focal point for the development of therapies targeting obesity and metabolic disorders. However, the clinical development of first-generation CB1 inverse agonists, such as rimonabant, was halted due to significant neuropsychiatric side effects.[2][3][4] this compound is a next-generation, peripherally restricted CB1 inverse agonist designed to minimize central nervous system (CNS) exposure and thereby reduce the risk of such adverse effects.[3][5]
In Vitro Pharmacological Profile
The efficacy of a CB1 inverse agonist is initially characterized by its binding affinity (Ki) and its functional potency (IC50 or EC50) in various in vitro assays. These assays measure the compound's ability to bind to the CB1 receptor and to modulate its signaling pathways.
This compound exhibits high affinity and potent inverse agonism at the human CB1 receptor. Notably, it demonstrates biased signaling, showing greater potency in modulating the β-arrestin-2 pathway compared to the G-protein activation pathway.[1][6] This biased agonism may contribute to its distinct pharmacological profile.
Table 1: Comparative In Vitro Efficacy of CB1 Inverse Agonists
| Compound | Target | Kᵢ (nM) | IC₅₀ (nM) | Assay Type | Species | Reference |
| This compound | hCB1 | 0.3 | Radioligand Binding | Human | [1][6] | |
| hCB2 | 613 | Radioligand Binding | Human | [1] | ||
| hCB1 | 21 pM | β-arrestin-2 Recruitment | Human | [6] | ||
| hCB1 | 6 | GTPγS Binding | Human | [6] | ||
| Rimonabant | hCB1 | ~1.6 - 11.8 | Radioligand Binding | Human | [7] | |
| hCB1 | 6.0 | Functional Assay | Human | [5] | ||
| Taranabant | hCB1 | 0.13 | Radioligand Binding | Human | [8] | |
| hCB1 | 205 | Functional Assay (GRABeCB2.0) | Human | [8] | ||
| AM251 | mCB1 | ~1000-fold selective vs mCB2 | Radioligand Binding | Mouse | [9] | |
| rCB1 | GTPγS Binding (Inverse Agonist) | Rat |
hCB1: human Cannabinoid Receptor 1, hCB2: human Cannabinoid Receptor 2, mCB1: mouse Cannabinoid Receptor 1, rCB1: rat Cannabinoid Receptor 1. Ki: Inhibition constant, a measure of binding affinity. IC50: Half-maximal inhibitory concentration, a measure of potency.
Preclinical In Vivo Efficacy
Animal models, particularly those of diet-induced obesity (DIO), are crucial for evaluating the in vivo efficacy of CB1 inverse agonists on metabolic parameters.
This compound has demonstrated significant efficacy in preclinical models of obesity and related metabolic disorders. In a mouse model of obese asthma, oral administration of this compound (3 mg/kg) resulted in weight loss and improved airway hyperresponsiveness.[8][10] Further studies have shown its potential to improve insulin resistance and reduce renal fibrosis.[11]
Comparatively, first-generation CB1 inverse agonists like rimonabant and taranabant also showed robust weight loss effects in preclinical DIO models.[12] However, their central activity was associated with adverse behavioral effects. Peripherally restricted inverse agonists, such as JD5037, have been shown to be as effective as their brain-penetrant counterparts in reducing appetite and body weight in DIO mice, suggesting that peripheral CB1 receptor blockade is sufficient for these metabolic benefits.[6]
Clinical Efficacy and Safety
The ultimate measure of a drug's efficacy and utility is its performance in human clinical trials.
This compound has shown promising results in early-phase clinical trials. A Phase 1b study in subjects with metabolic syndrome demonstrated that a 25 mg daily dose of this compound resulted in a significant mean weight loss of 3.5 kg over 28 days, compared to a 0.6 kg gain in the placebo group.[13][14] Reductions in waist circumference and improvements in lipid profiles were also observed.[9][14] A subsequent Phase 2a trial in individuals with obesity and metabolic syndrome confirmed these findings, with the 10 mg daily dose leading to an average weight loss of 7.1 kg over 16 weeks, compared to 0.7 kg with placebo.[3][5][15]
The safety profile of this compound is a key differentiator. While dose-dependent gastrointestinal side effects were observed, the incidence of neuropsychiatric adverse events, such as anxiety and sleep disturbances, was reported as mild to moderate.[3] This contrasts with the severe psychiatric side effects that led to the discontinuation of centrally acting CB1 inverse agonists like rimonabant.[3][4]
Table 2: Clinical Efficacy of this compound in Obesity (Phase 2a Trial)
| Treatment Group | Mean Weight Change from Baseline (16 weeks) | Placebo-Adjusted Weight Loss | Reference |
| Placebo | -0.7 kg | - | [3][5][15] |
| This compound (10 mg/day) | -7.1 kg | -6.4 kg | [3][5][15] |
| This compound (20 mg/day) | -7.7 kg | -7.0 kg | [15] |
| This compound (50 mg/day) | -8.0 kg | -7.3 kg | [15] |
Signaling Pathways and Experimental Workflows
The distinct pharmacological profile of this compound is rooted in its interaction with the CB1 receptor signaling pathways. CB1 receptors primarily signal through the Gαi/o protein, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. However, they can also signal through β-arrestin pathways. This compound's biased antagonism towards the β-arrestin-2 pathway may be a key factor in its therapeutic efficacy and improved safety profile.
Caption: CB1 Receptor Signaling and Inverse Agonist Intervention.
The following diagram illustrates a typical experimental workflow for characterizing CB1 inverse agonists.
Caption: Drug Discovery Workflow for CB1 Inverse Agonists.
Experimental Protocols
Detailed methodologies are critical for the accurate assessment and comparison of CB1 inverse agonists.
Radioligand Binding Assay for CB1 Receptor
This assay determines the binding affinity (Ki) of a test compound to the CB1 receptor.
-
Materials:
-
Cell membranes expressing the human CB1 receptor.
-
Radioligand (e.g., [³H]SR141716A).
-
Test compound (this compound or other inverse agonists).
-
Non-specific binding control (e.g., a high concentration of a known CB1 ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
In a parallel set of tubes, incubate the membranes and radioligand with a high concentration of the non-specific binding control.
-
After incubation (e.g., 60-90 minutes at 30°C), rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of a compound to modulate G-protein activation by the CB1 receptor. Inverse agonists will decrease basal [³⁵S]GTPγS binding.
-
Materials:
-
Cell membranes expressing the CB1 receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
-
Procedure:
-
Pre-incubate the cell membranes with the test compound at various concentrations.
-
Initiate the binding reaction by adding a mixture of [³⁵S]GTPγS and GDP.
-
Incubate for a defined period (e.g., 60 minutes at 30°C).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Plot the data to determine the effect of the test compound on basal G-protein activation and calculate the IC50 for inverse agonism.
-
Conclusion
This compound represents a promising advancement in the development of CB1 inverse agonists for the treatment of obesity and metabolic disorders. Its peripherally restricted action and biased signaling profile appear to translate into a favorable efficacy and safety profile in clinical trials, particularly concerning the avoidance of the severe neuropsychiatric side effects that plagued its predecessors. The quantitative data presented in this guide highlights its high potency and clinical effectiveness in promoting weight loss. Further long-term clinical studies will be crucial to fully establish its therapeutic window and long-term benefits in a broader patient population.
References
- 1. Some Effects of CB1 Antagonists with Inverse Agonist and Neutral Biochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of the CB1 receptor antagonists rimonabant and AM251 on the firing rate of dorsal raphe nucleus neurons in rat brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions [pubmed.ncbi.nlm.nih.gov]
- 4. examine.com [examine.com]
- 5. inversago.com [inversago.com]
- 6. Peripheral cannabinoid-1 receptor inverse agonism reduces obesity by reversing leptin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jbclinpharm.org [jbclinpharm.org]
- 8. CB1 receptor inverse agonist improves lung functioning in preclinical asthma | BioWorld [bioworld.com]
- 9. CB1 Ligand AM251 Induces Weight Loss and Fat Reduction in Addition to Increased Systemic Inflammation in Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. profiles.foxchase.org [profiles.foxchase.org]
- 11. mdpi.com [mdpi.com]
- 12. Inverse agonism and neutral antagonism at cannabinoid CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of CB1R inverse agonist, INV-202, in patients with features of metabolic syndrome. A randomized, placebo-controlled, double-blind phase 1b study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. inversago.com [inversago.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Comparative Analysis of (R)-Monlunabant and Semaglutide for Weight Management in Obesity
For Researchers, Scientists, and Drug Development Professionals
The global obesity epidemic has spurred the development of novel pharmacotherapies aimed at achieving significant and sustained weight loss. This guide provides an objective comparison of two such agents, (R)-Monlunabant and semaglutide, which employ distinct mechanisms of action to address this complex metabolic disease. We will delve into their respective clinical trial data, experimental protocols, and underlying signaling pathways to offer a comprehensive overview for the scientific community.
Mechanism of Action: A Tale of Two Pathways
This compound and semaglutide achieve their weight loss effects through entirely different biological pathways.
This compound is a peripherally selective cannabinoid receptor 1 (CB1) inverse agonist[1]. The CB1 receptor, a key component of the endocannabinoid system, is involved in regulating appetite and metabolism[2]. By acting as an inverse agonist, this compound is designed to reduce the receptor's activity, thereby suppressing appetite[3]. The development of a peripherally selective agent aims to minimize the neuropsychiatric side effects that led to the withdrawal of the first-generation CB1 antagonist, rimonabant[3].
Semaglutide , on the other hand, is a glucagon-like peptide-1 (GLP-1) receptor agonist[4]. GLP-1 is an incretin hormone that plays a crucial role in glucose homeostasis and appetite regulation[5][6]. Semaglutide mimics the action of native GLP-1, leading to enhanced insulin secretion, suppressed glucagon release, delayed gastric emptying, and a direct effect on the brain's appetite centers to promote satiety[4][6][7].
Visualizing the Signaling Pathways
To better understand the distinct mechanisms, the following diagrams illustrate the signaling cascades initiated by each compound.
Clinical Efficacy: A Head-to-Head Look at the Data
Direct comparative trials between this compound and semaglutide are not yet available. However, we can analyze the results from their respective clinical trial programs to draw indirect comparisons.
| Parameter | This compound (Phase 2a)[2][8] | Semaglutide 2.4 mg (STEP 1 Trial)[9][10] | Semaglutide 2.4 mg (STEP 5 Trial)[9] |
| Trial Duration | 16 weeks | 68 weeks | 104 weeks |
| Participant Population | 243 individuals with obesity and metabolic syndrome | 1,961 individuals with overweight or obesity | 304 individuals with overweight or obesity |
| Mean Baseline Body Weight | 110.1 kg | Not explicitly stated, but BMI ≥30 kg/m ² or ≥27 kg/m ² with comorbidities | Not explicitly stated, but BMI ≥30 kg/m ² or ≥27 kg/m ² with comorbidities |
| Mean Weight Loss (Drug) | -7.1 kg (at 10 mg dose) | -14.9% | -15.2% |
| Mean Weight Loss (Placebo) | -0.7 kg | -2.4% | -2.6% |
| Proportion Achieving ≥10% Weight Loss | Not Reported | 69-79% | Not explicitly stated, but consistent with other STEP trials |
| Proportion Achieving ≥15% Weight Loss | Not Reported | 51-64% | Not explicitly stated, but consistent with other STEP trials |
Safety and Tolerability Profile
The safety profiles of this compound and semaglutide are distinct, reflecting their different mechanisms of action.
| Adverse Event Profile | This compound (Phase 2a)[2][11] | Semaglutide (STEP Trials)[9][10] |
| Common Adverse Events | Gastrointestinal (mild to moderate, dose-dependent) | Gastrointestinal (nausea, diarrhea, vomiting, constipation) |
| Notable Adverse Events | Neuropsychiatric (mild to moderate, dose-dependent): anxiety, irritability, sleep disturbances | - |
| Serious Adverse Events | No serious neuropsychiatric adverse events reported | Similar rates of serious adverse events between semaglutide and placebo groups |
| Discontinuation due to Adverse Events | Dose-dependent; 13% (10mg), 27% (20mg), 42% (50mg)[12] | 4.5% due to gastrointestinal events (STEP 1) |
Experimental Protocols: A Glimpse into the Trial Designs
This compound Phase 2a Trial
-
Objective: To evaluate the efficacy and safety of different doses of this compound for weight loss in individuals with obesity and metabolic syndrome[2].
-
Design: A randomized, double-blind, placebo-controlled, parallel-group trial[2][13].
-
Participants: 243 adults with obesity and metabolic syndrome[2].
-
Intervention: Participants were randomized to receive once-daily oral doses of this compound (10 mg, 20 mg, or 50 mg) or placebo for 16 weeks[2][8].
-
Primary Endpoint: The primary outcome was the change in body weight from baseline to 16 weeks[12].
Semaglutide STEP (Semaglutide Treatment Effect in People with obesity) Program
-
Objective: To investigate the efficacy and safety of once-weekly subcutaneous semaglutide 2.4 mg as an adjunct to lifestyle intervention for weight management in adults with overweight or obesity[14].
-
Design: A series of phase 3, randomized, double-blind, placebo-controlled trials[9][14].
-
Participants: Thousands of participants across the various trials, with inclusion criteria generally being a BMI ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity[10][14].
-
Intervention: Participants were randomized to receive once-weekly subcutaneous injections of semaglutide 2.4 mg or placebo. Both groups received lifestyle intervention counseling[10][14]. The semaglutide dose was escalated every 4 weeks over 16 weeks to the target dose of 2.4 mg[9].
-
Primary Endpoint: The primary endpoints typically included the percentage change in body weight and the proportion of participants achieving at least 5% weight loss from baseline to the end of the treatment period (e.g., 68 weeks for STEP 1)[10].
Summary and Future Directions
This compound and semaglutide represent two distinct and promising approaches to the pharmacological management of obesity. Semaglutide has demonstrated robust and sustained weight loss in a large and long-term clinical trial program, establishing it as a highly effective therapeutic option[9][15][16]. Its safety profile is well-characterized, with gastrointestinal side effects being the most common[9][17].
This compound has shown statistically significant weight loss in a shorter-term Phase 2a trial[2][8]. While the magnitude of weight loss at the 10 mg dose is noteworthy for a 16-week period, the dose-dependent neuropsychiatric side effects, although reported as mild to moderate, warrant careful monitoring in future, larger trials, given the history of the CB1 antagonist class[18][11]. The limited additional weight loss at higher doses suggests a narrow therapeutic window[2][8].
Future research, including a planned Phase 2b trial for this compound in 2025, will be crucial to further delineate its efficacy and safety profile and to determine its optimal dosing[2][19]. Head-to-head comparative studies would be invaluable in providing a definitive assessment of the relative merits of these two different mechanistic approaches to treating obesity. For now, semaglutide stands as a treatment with more extensive clinical evidence supporting its use for significant and long-term weight loss in obese patients.
References
- 1. Monlunabant - Wikipedia [en.wikipedia.org]
- 2. Novo Nordisk A/S: Monlunabant phase 2a trial in obesity successfully completed - BioSpace [biospace.com]
- 3. Monlunabant suppresses appetite through a central mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Frontiers | Molecular mechanisms of semaglutide and liraglutide as a therapeutic option for obesity [frontiersin.org]
- 6. skinlogic.org [skinlogic.org]
- 7. Spotlight on the Mechanism of Action of Semaglutide [mdpi.com]
- 8. Questions over Novo Nordisk $1bn weight loss drug after Phase IIa trial [clinicaltrialsarena.com]
- 9. Semaglutide for the treatment of overweight and obesity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Semaglutide Treatment Effect in People With Obesity - American College of Cardiology [acc.org]
- 11. Novo’s Next-Gen CB1 Drug Leads to Weight Loss in Phase II, but Neuropsychiatric Events Reported - BioSpace [biospace.com]
- 12. medscape.com [medscape.com]
- 13. Efficacy and safety of monlunabant in adults with obesity and metabolic syndrome: a double-blind, randomised, placebo-controlled, phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Original Article [sciencehub.novonordisk.com]
- 15. easo.org [easo.org]
- 16. Long-term weight loss effects of semaglutide in obesity without diabetes in the SELECT trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Is semaglutide an effective weight-loss treatment for adults living with obesity and does it cause unwanted effects? | Cochrane [cochrane.org]
- 18. fiercebiotech.com [fiercebiotech.com]
- 19. Novo Nordisk Releases Phase 2a Obesity Treatment Data [synapse.patsnap.com]
Validating the Peripheral Selectivity of (R)-Monlunabant In Vivo: A Comparative Guide
(R)-Monlunabant, a second-generation cannabinoid receptor 1 (CB1R) antagonist, has been developed to mitigate the centrally-mediated psychiatric side effects that led to the withdrawal of the first-generation antagonist, Rimonabant. This guide provides a comparative analysis of the in vivo experimental data validating the peripheral selectivity of this compound against other CB1R antagonists. Detailed experimental protocols and signaling pathway diagrams are included to support researchers in the field of drug development.
The therapeutic potential of blocking peripheral CB1 receptors for treating metabolic disorders is well-established. However, the clinical development of CB1R antagonists has been hampered by adverse psychiatric effects, such as anxiety and depression, associated with central CB1R blockade. This compound (also known as TM38837, INV-202, or MRI-1891) is designed to be a peripherally restricted CB1R inverse agonist, offering a promising therapeutic window for metabolic diseases without the central nervous system (CNS) side effects. This guide evaluates the in vivo evidence supporting its peripheral selectivity.
Comparative In Vivo Performance of CB1R Antagonists
The peripheral selectivity of a CB1R antagonist is primarily determined by its ability to exert therapeutic effects in peripheral tissues while having minimal penetration into the brain. This is quantified through pharmacokinetic and pharmacodynamic studies.
Pharmacokinetic Profile: Brain-to-Plasma Concentration Ratios
A key indicator of peripheral selectivity is the brain-to-plasma (B/P) concentration ratio. A lower ratio signifies restricted access to the CNS.
| Compound | Species | Administration Route | Brain/Plasma Ratio | Reference |
| This compound (as TM38837) | Mouse | Oral | ~0.07 (10-fold lower than Rimonabant) | [1] |
| This compound (as JM-00266) | Mouse | Intraperitoneal & Oral | 0.3 - 0.5 | [2] |
| Rimonabant | Mouse | Intraperitoneal & Oral | >1 | [2] |
| Rimonabant | Mouse | Intraperitoneal | 5-fold higher brain levels than Rimo-NPs | [3] |
| TXX-522 | Rat | Intravenous | ~0.02 (>60% for Rimonabant) | [4] |
| Nimacimab | Non-human primate | - | Very low, near limit of detection | [5] |
Pharmacodynamic Profile: Efficacy vs. CNS Side Effects
In vivo studies in animal models and clinical trials in humans have been conducted to assess the therapeutic efficacy (e.g., weight loss) and centrally-mediated side effects (e.g., anxiety, fear).
Animal Studies:
| Compound | Dose (mg/kg) | Species | Efficacy (e.g., Body Weight Loss) | CNS Side Effects (e.g., Anxiety, Fear) | Reference |
| This compound (as TM38837) | 100 (p.o.) | Mouse | - | Significant increase in freezing behavior (similar to 10 mg/kg Rimonabant) | [6] |
| This compound (as TM38837) | 10, 30 (p.o.) | Mouse | - | No significant increase in freezing behavior | [6] |
| Rimonabant | 10 (p.o.) | Mouse | Effective in reducing food intake and body weight | Significant increase in freezing behavior; anxiogenic effects | [3][6] |
| Nimacimab | 75 | Mouse (hCB1R transgenic) | ~16% weight loss | - |
Human Studies:
| Compound | Dose | Efficacy (e.g., Weight Loss) | CNS Side Effects | Reference |
| This compound | 10 mg, 20 mg, 50 mg (oral, once daily for 16 weeks) | Statistically significant weight loss (7.1 kg, 7.7 kg, and 8.0 kg respectively vs 0.7 kg for placebo) | Dose-dependent mild to moderate neuropsychiatric side effects (anxiety, irritability, sleep disturbances) | [7][8][9][10][11] |
| This compound (as TM38837) | 100 mg | Predicted to be at least equipotent to Rimonabant for metabolic disorders | No impact on CNS effects (feeling high, body sway) | [12] |
| Rimonabant | 60 mg | - | Partly antagonized THC-induced CNS effects (feeling high, body sway) | [12] |
| Nimacimab | - | - | No evidence of neuropsychiatric safety signals in Phase 1b | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vivo experiments used to assess the peripheral selectivity of CB1R antagonists.
Diet-Induced Obesity (DIO) Mouse Model
This model is used to evaluate the efficacy of compounds on weight loss and metabolic parameters.
-
Animal Model: Male C57BL/6J mice are typically used.
-
Diet: Mice are fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 8-12 weeks) to induce obesity.
-
Compound Administration: The test compound (e.g., this compound) and vehicle control are administered daily via a specific route (e.g., oral gavage).
-
Measurements:
-
Body weight and food intake are monitored daily or weekly.
-
At the end of the study, plasma and tissue samples can be collected for analysis of metabolic markers (e.g., glucose, insulin, lipids) and drug concentrations.
-
Body composition (fat mass vs. lean mass) can be assessed using techniques like DEXA.
-
Fear Conditioning Test
This assay is used to assess fear memory, a centrally-mediated process.
-
Apparatus: A conditioning chamber with a grid floor for delivering a mild foot shock and a speaker for an auditory cue.
-
Conditioning (Day 1):
-
The mouse is placed in the chamber for a habituation period (e.g., 120 seconds).
-
A series of tone-shock pairings are presented (e.g., a 30-second tone followed by a 0.5-second foot shock).
-
-
Contextual Fear Testing (Day 2): The mouse is returned to the same chamber without any cues or shocks, and freezing behavior (a measure of fear) is recorded for a set duration (e.g., 6 minutes).
-
Cued Fear Testing (Day 3): The mouse is placed in a novel context (different chamber), and after a baseline period, the auditory cue is presented without the shock. Freezing behavior is recorded.
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents.[1][6][14][15][16]
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
The mouse is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a fixed period (e.g., 5 minutes).
-
-
Measurements: The time spent in and the number of entries into the open and closed arms are recorded. A preference for the closed arms is indicative of anxiety-like behavior. Anxiogenic compounds decrease the time spent in the open arms.
THC-Challenge Test in Healthy Volunteers
This clinical model is used to assess the central effects of CB1R antagonists in humans.[17][18][19]
-
Participants: Healthy volunteers with a history of cannabis use.
-
Procedure:
-
Participants receive the CB1R antagonist (e.g., this compound) or placebo in a double-blind, crossover design.
-
After a set period, they are administered a controlled dose of Δ⁹-tetrahydrocannabinol (THC), typically via inhalation.
-
-
Measurements:
-
Pharmacodynamic (PD) effects: Subjective measures like "feeling high" (using a Visual Analogue Scale - VAS), and objective measures like body sway and changes in heart rate are assessed at regular intervals.
-
Pharmacokinetic (PK) measurements: Blood samples are collected to determine the plasma concentrations of the antagonist and THC.
-
Visualizing the Mechanisms
Diagrams are essential for understanding the complex signaling pathways and experimental workflows involved in validating peripheral selectivity.
CB1R Signaling: G-protein vs. β-arrestin Pathway
This compound has been described as a β-arrestin-2-biased CB1R antagonist. This means it preferentially inhibits the β-arrestin-2 signaling pathway over the G-protein pathway. This biased antagonism may contribute to its improved safety profile.[4][20][12][21][22]
Caption: CB1R signaling pathways and the biased antagonism of this compound.
Experimental Workflow for Assessing Peripheral Selectivity
This workflow illustrates the logical progression of in vivo experiments to validate the peripheral selectivity of a novel CB1R antagonist.
Caption: Workflow for in vivo validation of a peripherally selective CB1R antagonist.
Conclusion
The in vivo data presented provides strong evidence for the peripheral selectivity of this compound compared to the first-generation CB1R antagonist, Rimonabant. Its lower brain-to-plasma concentration ratio and reduced propensity to induce centrally-mediated adverse effects in preclinical models at therapeutically relevant doses support its development as a peripherally restricted agent. However, recent Phase 2a clinical data for this compound in obesity indicate that while it produces significant weight loss, dose-dependent neuropsychiatric side effects were observed, highlighting the need for careful dose optimization to establish a safe and effective therapeutic window.[7][8][9][10][11]
In contrast, other peripherally restricted CB1R antagonists, such as the monoclonal antibody Nimacimab, have shown very limited brain penetration in non-human primates and a lack of neuropsychiatric adverse events in early clinical trials, suggesting a potentially superior safety profile.[5][13] The continued investigation and comparison of these next-generation CB1R antagonists are crucial for developing safe and effective treatments for metabolic disorders. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers dedicated to this goal.
References
- 1. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Synthesis, Pharmacokinetic Properties and Biological Effects of JM-00266, a Putative Non-Brain Penetrant Cannabinoid Receptor 1 Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatic targeting of the centrally active cannabinoid 1 receptor (CB1R) blocker rimonabant via PLGA nanoparticles for treating fatty liver disease and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. protocols.io [protocols.io]
- 7. Monlunabant induces clinically meaningful weight loss, raises questions over tolerability | springermedicine.com [springermedicine.com]
- 8. inversago.com [inversago.com]
- 9. Efficacy and safety of monlunabant in adults with obesity and metabolic syndrome: a double-blind, randomised, placebo-controlled, phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novo Nordisk A/S: Monlunabant phase 2a trial in obesity successfully completed - BioSpace [biospace.com]
- 11. medscape.com [medscape.com]
- 12. Mechanisms of Biased β-Arrestin-Mediated Signaling Downstream from the Cannabinoid 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Skye Presents Phase 1b Data for its Peripheral CB1-inhibiting Antibody, Nimacimab, at European Association for the Study of Diabetes (EASD) Annual Meeting :: Skye Bioscience, Inc. (SKYE) [ir.skyebioscience.com]
- 14. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 15. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
- 16. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CB1 Receptor Antagonist Selonabant (ANEB‐001) Blocks Acute THC Effects in Healthy Volunteers: A Phase II Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. uclahealth.org [uclahealth.org]
- 20. Structural Insights into β-arrestin/CB1 Receptor Interaction: NMR and CD Studies on Model Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Frontiers | Cannabinoid CB1 and CB2 Receptor-Mediated Arrestin Translocation: Species, Subtype, and Agonist-Dependence [frontiersin.org]
A Comparative Analysis of (R)-Monlunabant Clinical Trial Results for Obesity
An in-depth review of the clinical trial data for the novel cannabinoid receptor 1 (CB1) inverse agonist, (R)-Monlunabant, reveals promising weight-loss efficacy, alongside a dose-dependent increase in adverse events. This guide provides a comprehensive comparison of the available clinical trial results for this compound, juxtaposed with the first-generation CB1 inverse agonist, Rimonabant, offering researchers, scientists, and drug development professionals a detailed overview of the current landscape of this therapeutic class.
Executive Summary
This compound, a second-generation CB1 receptor inverse agonist, has demonstrated statistically significant and clinically meaningful weight loss in a Phase 2a clinical trial in adults with obesity and metabolic syndrome.[1][2] However, the trial also highlighted a dose-dependent increase in gastrointestinal and psychiatric adverse events, raising questions about the therapeutic window for this compound.[1][2] In contrast, a Phase 2 trial of this compound in patients with diabetic kidney disease failed to meet its primary endpoint.[3][4][5][6] This guide will dissect the available clinical trial data for this compound, with a comparative look at the foundational RIO (Rimonabant in Obesity) trials for the first-generation CB1 inverse agonist, Rimonabant, to provide a thorough understanding of the efficacy and safety profiles of these compounds.
Mechanism of Action: CB1 Receptor Inverse Agonism
This compound functions as an inverse agonist of the cannabinoid receptor 1 (CB1).[7][8] Unlike a neutral antagonist which simply blocks the receptor, an inverse agonist binds to the same receptor and elicits the opposite pharmacological response to that of an agonist. In the case of the CB1 receptor, which is involved in appetite regulation, an inverse agonist like this compound is designed to reduce appetite and food intake.[7] The CB1 receptor, upon activation by endogenous cannabinoids (like anandamide) or exogenous agonists (like THC), stimulates appetite. By exerting an opposite effect, CB1 inverse agonists aim to promote weight loss.[7]
Cross-Study Comparison of Clinical Trial Results
The following tables summarize the key design features and outcomes of the this compound Phase 2a obesity trial and the pivotal Rimonabant RIO trials.
Table 1: Study Design and Patient Demographics
| Feature | This compound Phase 2a (NCT05891834)[1][9] | Rimonabant RIO-North America[10][11][12] | Rimonabant RIO-Europe[13][14][15] | Rimonabant RIO-Lipids[16][17] |
| Indication | Obesity and Metabolic Syndrome | Overweight or Obesity | Overweight or Obesity with/without Dyslipidemia or Hypertension | Overweight or Obesity with untreated Dyslipidemia |
| Number of Patients | 243 | 3045 | 1507 | 1036 |
| Mean Age (years) | ~54 | ~45 | ~45 | Not Reported |
| Sex | 69% Female | Not Reported | Not Reported | Not Reported |
| Mean Baseline BMI ( kg/m ²) | 39.7 | ≥30 or >27 with comorbidities | ≥30 or >27 with comorbidities | 27-40 |
| Treatment Arms | 10 mg, 20 mg, 50 mg this compound, Placebo | 5 mg, 20 mg Rimonabant, Placebo | 5 mg, 20 mg Rimonabant, Placebo | 5 mg, 20 mg Rimonabant, Placebo |
| Treatment Duration | 16 Weeks | 2 Years | 2 Years | 1 Year |
| Primary Endpoint | Mean change in body weight from baseline at Week 16 | Body weight change over Year 1 | Weight change from baseline after 1 year | Not specified in provided results |
Table 2: Efficacy Outcomes
| Outcome | This compound Phase 2a (16 Weeks)[1][2] | Rimonabant RIO-North America (1 Year)[11] | Rimonabant RIO-Europe (1 Year)[14] | Rimonabant RIO-Lipids (1 Year)[16] |
| Mean Weight Loss vs. Placebo (kg) | -6.4 (10 mg), -6.9 (20 mg), -8.0 (50 mg) | -4.7 (20 mg) | -4.8 (20 mg) | -4.7 (20 mg) |
| Change in Waist Circumference vs. Placebo (cm) | -3.8 to -5.4 | -3.6 | Not Reported | -4.7 |
| Change in HDL Cholesterol vs. Placebo (%) | Not Reported | +7.2 | Not Reported | +8.1 |
| Change in Triglycerides vs. Placebo (%) | Not Reported | -13.2 | Not Reported | -12.4 |
Table 3: Key Adverse Events
| Adverse Event Profile | This compound Phase 2a[1] | Rimonabant RIO Program[11][16][17][18] |
| Most Common | Gastrointestinal (nausea, diarrhea), Psychiatric (anxiety, irritability, sleep disturbances) | Nausea, dizziness, diarrhea, anxiety, insomnia |
| Dose-Dependency | Adverse events appeared to be dose-dependent | Not explicitly stated, but higher rates of discontinuation at 20mg |
| Serious Adverse Events | No serious neuropsychiatric adverse events reported | Infrequent and almost equivalent to placebo |
| Discontinuation due to Adverse Events | 13% (10 mg), 27% (20 mg), 42% (50 mg) | Higher in Rimonabant groups compared to placebo |
Detailed Experimental Protocols
This compound Phase 2a Obesity Trial (NCT05891834)
-
Study Design: A 16-week, randomized, double-blind, placebo-controlled, dose-ranging Phase 2a trial.[1]
-
Inclusion Criteria: Adults aged 18-75 years with a Body Mass Index (BMI) ≥ 30 kg/m ² and meeting at least three of the five criteria for metabolic syndrome (increased waist circumference, elevated triglycerides, reduced HDL cholesterol, elevated blood pressure, and elevated fasting glucose).[9]
-
Exclusion Criteria: History of significant psychiatric disorders, recent use of other weight loss medications, and other significant unstable medical conditions.
-
Interventions: Participants were randomized in a 1:1:1:1 ratio to receive once-daily oral tablets of this compound 10 mg, 20 mg, 50 mg, or placebo.[1]
-
Efficacy Assessments: The primary endpoint was the mean change in body weight from baseline to week 16. Body weight was measured at each study visit. Other efficacy measures included changes in waist circumference, and metabolic parameters.[1]
-
Safety Assessments: Safety was monitored through the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms at each study visit.
-
Statistical Analysis: The primary efficacy endpoint was analyzed using a mixed model for repeated measures.[1]
Rimonabant RIO Program (RIO-North America, RIO-Europe, RIO-Lipids)
-
Study Design: The RIO program consisted of four large, multicenter, randomized, double-blind, placebo-controlled Phase 3 trials of similar design.[18]
-
Inclusion Criteria: Overweight (BMI > 27 kg/m ²) with comorbidities (hypertension or dyslipidemia) or obese (BMI ≥ 30 kg/m ²) individuals.[19] The RIO-Lipids trial specifically enrolled patients with untreated dyslipidemia.[19]
-
Interventions: After a 4-week single-blind placebo run-in period where all patients were prescribed a hypocaloric diet (600 kcal/day deficit), they were randomized to receive once-daily oral Rimonabant (5 mg or 20 mg) or placebo.[11][19]
-
Efficacy Assessments: The primary outcome was the change in body weight. Secondary outcomes included changes in waist circumference, HDL cholesterol, triglycerides, and other cardiometabolic risk factors.[11]
-
Safety Assessments: Adverse events were recorded throughout the studies.
-
Statistical Analysis: Efficacy analyses were performed on the intention-to-treat population.
Discussion and Future Directions
The clinical trial results for this compound in obesity are encouraging, demonstrating superior weight loss compared to placebo. However, the dose-dependent increase in adverse events, particularly psychiatric symptoms like anxiety and irritability, is a significant concern and echoes the safety issues that led to the withdrawal of the first-generation CB1 inverse agonist, Rimonabant.[20]
The failure of this compound to meet its primary endpoint in the diabetic kidney disease trial suggests a more complex role for CB1 receptor modulation in different pathologies.[3][4][5][6]
Future research and development of this compound will likely focus on finding a therapeutic window that maximizes weight-loss efficacy while minimizing adverse effects. This may involve exploring lower doses, alternative dosing regimens, or combination therapies. A larger Phase 2b trial is planned to further investigate the dosing and safety profile of this compound.[8] The journey of CB1 receptor inverse agonists in the treatment of obesity continues to be a path of both promise and caution.
References
- 1. Efficacy and safety of monlunabant in adults with obesity and metabolic syndrome: a double-blind, randomised, placebo-controlled, phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Weight-Loss Drug Shows Promise in Obesity Treatment [medscape.com]
- 3. Novo Nordisk Financial Report Reveals Monlunabant Failure But Several Bright Spots for Kidney Diseas | Docwire News [docwirenews.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. hcplive.com [hcplive.com]
- 6. medcitynews.com [medcitynews.com]
- 7. What are CB1 inverse agonists and how do they work? [synapse.patsnap.com]
- 8. Questions over Novo Nordisk $1bn weight loss drug after Phase IIa trial [clinicaltrialsarena.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Rimonabant on Weight Reduction and Weight Maintenance: RIO-NORTH AMERICA - American College of Cardiology [acc.org]
- 11. Effect of rimonabant, a cannabinoid-1 receptor blocker, on weight and cardiometabolic risk factors in overweight or obese patients: RIO-North America: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. A Randomized Double-Blind Study of Weight Reducing Effect and Safety of Rimonabant in Obese Patients With or Without Comorbidities - American College of Cardiology [acc.org]
- 14. Effects of the cannabinoid-1 receptor blocker rimonabant on weight reduction and cardiovascular risk factors in overweight patients: 1-year experience from the RIO-Europe study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Long-term effect of CB1 blockade with rimonabant on cardiometabolic risk factors: two year results from the RIO-Europe Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of rimonabant on metabolic risk factors in overweight patients with dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. news.sanofi.us [news.sanofi.us]
- 18. diabetesjournals.org [diabetesjournals.org]
- 19. Efficacy and safety of rimonabant for improvement of multiple cardiometabolic risk factors in overweight/obese patients: pooled 1-year data from the Rimonabant in Obesity (RIO) program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scienceopen.com [scienceopen.com]
A Head-to-Head Showdown: (R)-Monlunabant vs. Taranabant for CB1 Receptor Inverse Agonism
For researchers, scientists, and drug development professionals, the quest for effective treatments for metabolic disorders has led to a keen interest in the cannabinoid receptor 1 (CB1R). This G-protein coupled receptor plays a pivotal role in regulating appetite, energy balance, and metabolism. Two notable CB1R inverse agonists that have emerged from these research efforts are (R)-Monlunabant and taranabant. While both compounds were developed to combat obesity and related metabolic conditions, their clinical journeys and pharmacological profiles present a compelling basis for a head-to-head comparison.
This guide provides an objective comparison of this compound and taranabant, supported by available experimental data. We delve into their mechanisms of action, present quantitative data in a structured format, and provide detailed methodologies for key experiments.
Mechanism of Action: Inverse Agonism at the CB1 Receptor
Both this compound and taranabant function as inverse agonists of the CB1 receptor. Unlike neutral antagonists that simply block the receptor, inverse agonists bind to the receptor and stabilize it in an inactive conformation, thereby reducing its basal, constitutive activity. This action effectively dampens the signaling of the endocannabinoid system, which is often overactive in obesity and metabolic syndrome. The primary therapeutic effect of these compounds is a reduction in food intake and an increase in energy expenditure, leading to weight loss.[1]
The signaling pathway initiated by the activation of the CB1 receptor, and consequently inhibited by inverse agonists like this compound and taranabant, is multifaceted. Upon activation by endogenous cannabinoids (such as anandamide and 2-arachidonoylglycerol), the CB1 receptor, coupled to Gi/o proteins, inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. It also modulates ion channels and activates other signaling cascades like the mitogen-activated protein kinase (MAPK) pathway. By stabilizing the inactive state of the receptor, inverse agonists prevent these downstream effects.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and taranabant. It is important to note that the data presented here are compiled from various sources and may not have been generated under identical experimental conditions. Therefore, direct comparisons should be made with caution.
Table 1: In Vitro Pharmacological Profile
| Parameter | This compound | Taranabant |
| CB1 Receptor Binding Affinity (Ki) | 0.3 nM (human) | 0.13 nM |
| CB1 Functional Activity (IC50) | 6 nM (G-protein activation) | Not explicitly found in a comparable format |
| Selectivity | >2000-fold for CB1 over CB2 | Selective for CB1 |
Disclaimer: The Ki and IC50 values are from different studies and may not be directly comparable.
Table 2: Clinical Efficacy in Weight Loss (Selected Studies)
| Compound | Study Phase | Dose(s) | Duration | Mean Weight Loss (vs. Placebo) |
| This compound | Phase 2a | 10 mg, 20 mg, 50 mg/day | 16 weeks | -6.4 kg, -7.0 kg, -7.3 kg (vs. -0.7 kg)[2][3] |
| Taranabant | Phase 3 | 2 mg, 4 mg/day | 52 weeks | -4.0 kg, -5.5 kg (vs. -2.6 kg)[4] |
| Taranabant | Phase 3 | 0.5 mg, 1 mg, 2 mg/day | 52 weeks | -2.6 kg, -3.2 kg, -3.9 kg (vs. -2.4 kg)[5] |
Table 3: Key Adverse Events
| Compound | Common Adverse Events |
| This compound | Gastrointestinal: Nausea, diarrhea. Psychiatric: Anxiety, irritability, sleep disturbances (dose-dependent).[2] |
| Taranabant | Gastrointestinal: Nausea, vomiting, diarrhea. Psychiatric: Depression, anxiety, irritability (dose-dependent, led to discontinuation of development).[6] |
Experimental Protocols
CB1 Receptor Binding Assay (Radioligand Displacement)
This assay is used to determine the binding affinity (Ki) of a test compound for the CB1 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Monlunabant induces clinically meaningful weight loss, raises questions over tolerability | springermedicine.com [springermedicine.com]
- 3. medscape.com [medscape.com]
- 4. researchgate.net [researchgate.net]
- 5. A one-year study to assess the safety and efficacy of the CB1R inverse agonist taranabant in overweight and obese patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The acyclic CB1R inverse agonist taranabant mediates weight loss by increasing energy expenditure and decreasing caloric intake - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Long-Term Safety Profile of (R)-Monlunabant: A Comparative Guide
(R)-Monlunabant is an investigational, orally administered, peripherally selective, small molecule inverse agonist of the cannabinoid receptor 1 (CB1). It is currently under development for the treatment of obesity and metabolic syndrome. The therapeutic targeting of the CB1 receptor has historically been a double-edged sword. The first-generation CB1 receptor antagonist, Rimonabant, was effective for weight loss but was withdrawn from the market due to severe psychiatric side effects, including depression and anxiety, stemming from its action in the central nervous system (CNS).[1][2][3] this compound is designed to limit brain penetration, thereby aiming to provide the metabolic benefits of CB1 receptor blockade without the associated neuropsychiatric risks.
This guide provides an objective comparison of the current safety profile of this compound with the historical data of Rimonabant and the established profile of Semaglutide, a widely used glucagon-like peptide-1 (GLP-1) receptor agonist for weight management.
Mechanism of Action: CB1 Receptor Inverse Agonism
The endocannabinoid system, particularly the CB1 receptor, is a key regulator of appetite, energy balance, and metabolism.[4] CB1 receptors are highly expressed in the CNS but are also present in peripheral tissues like the liver, adipose tissue, and gastrointestinal tract.[4] While agonists of the CB1 receptor (like endocannabinoids) stimulate appetite and energy storage, inverse agonists block this activity, leading to reduced food intake and improved metabolic parameters.[5] Rimonabant acted centrally, leading to its adverse psychiatric profile.[1][2] this compound's intended peripheral restriction is the key differentiating factor aimed at improving its safety.
Comparative Safety and Tolerability Data
The long-term safety of this compound is still under investigation, with the most robust data coming from a 16-week Phase 2a trial.[6] The following tables summarize the reported adverse events from this trial and compare them with data from the pivotal trials of Rimonabant (RIO program) and Semaglutide (STEP program).
Table 1: Gastrointestinal Adverse Events
Gastrointestinal side effects are common with metabolic therapies. For this compound, these events were generally mild to moderate and dose-dependent.[7] Semaglutide also shows a high incidence of GI events, which are typically transient and occur during dose escalation.[2]
| Adverse Event | This compound (10mg)[8] | Placebo (Monlunabant Trial)[8] | Semaglutide (2.4mg)[2] | Placebo (Semaglutide Trial)[2] | Rimonabant (20mg)[9] | Placebo (Rimonabant Trial)[9] |
| Nausea | Dose-dependent | N/A | 43.9% | 16.1% | ~11.5% | ~4.5% |
| Diarrhea | Dose-dependent | N/A | 29.7% | 15.9% | ~6.5% | ~4.0% |
| Vomiting | Dose-dependent | N/A | 24.5% | 6.3% | N/A | N/A |
| Constipation | Dose-dependent | N/A | 24.2% | 11.1% | N/A | N/A |
| Discontinuation due to Nausea | N/A | N/A | N/A | N/A | 1.4% | 0.1% |
N/A: Data not available in the specified format from the cited sources.
Table 2: Neuropsychiatric Adverse Events
This is a critical safety category for CB1 receptor modulators. The Phase 2a trial of this compound reported mild to moderate, dose-dependent neuropsychiatric side effects, but no serious adverse events in this category were noted.[7][8] This contrasts sharply with Rimonabant, where psychiatric events, including depression and anxiety, were significant enough to cause treatment discontinuation and eventual market withdrawal.[10] Post-hoc analysis of Semaglutide's STEP trials showed that psychiatric adverse events were generally balanced between the drug and placebo groups.[5]
| Adverse Event | This compound (10-50mg)[8] | Placebo (Monlunabant Trial)[8] | Semaglutide (2.4mg)[5] | Placebo (Semaglutide Trial)[5] | Rimonabant (20mg)[10] | Placebo (Rimonabant Trial)[10] |
| Anxiety | More frequent than placebo (dose-dependent) | N/A | Balanced | Balanced | ~5.2% | ~2.5% |
| Irritability | More frequent than placebo (dose-dependent) | N/A | N/A | N/A | N/A | N/A |
| Sleep Disturbances | More frequent than placebo (dose-dependent) | N/A | N/A | N/A | ~4.9% (Insomnia) | ~2.6% (Insomnia) |
| Depressive Disorders | N/A | N/A | Balanced | Balanced | ~4.9% | ~2.9% |
| Suicidal Ideation | None Reported | None Reported | ≤1% | ≤1% | Increased Risk Noted by FDA | N/A |
| Discontinuation due to Depressive Disorders | 0% | 0% | N/A | N/A | 1.9% | 0.8% |
| Discontinuation due to Anxiety | 0% | 0% | N/A | N/A | 1.0% | 0.3% |
N/A: Data not available in the specified format from the cited sources. "Balanced" indicates no significant difference between treatment and placebo groups.
Experimental Protocols: Phase 2a Clinical Trial Methodology
The safety and efficacy data for this compound were primarily generated from a randomized, double-blind, placebo-controlled, dose-ranging Phase 2a trial.[6] Such trials are crucial for establishing proof-of-concept and defining a therapeutic window before larger, more expensive Phase 3 studies.
Key Methodological Components:
-
Objective: To evaluate the efficacy (primary endpoint: percentage change in body weight) and safety of multiple doses of this compound compared to placebo over a defined period.[6]
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.[6]
-
Randomization: Participants are randomly assigned to one of several treatment arms (e.g., 10mg, 20mg, 50mg of this compound, or placebo) to minimize bias.[6]
-
Blinding: Both the participants and the investigators are unaware of the treatment assignment (double-blind) to prevent bias in reporting and assessment of outcomes.
-
-
Participant Population: The trial enrolled adults with obesity (e.g., BMI ≥30 kg/m ²) or who were overweight (e.g., BMI ≥27 kg/m ²) with at least one weight-related comorbidity.[6] Key exclusion criteria often include a history of major psychiatric disorders, which is particularly relevant for this class of drugs.
-
Intervention: Participants receive a once-daily oral tablet of their assigned treatment for the duration of the study (e.g., 16 weeks).[6]
-
Data Collection & Endpoints:
-
Primary Efficacy Endpoint: Change in body weight from baseline to the end of the treatment period.[6]
-
Secondary Efficacy Endpoints: Proportion of patients achieving ≥5% or ≥10% weight loss, changes in waist circumference, and other metabolic parameters.
-
Safety Endpoints: Monitoring and recording of all adverse events (AEs), serious adverse events (SAEs), vital signs, ECGs, and clinical laboratory tests. Specific questionnaires, like the Patient Health Questionnaire (PHQ-9) and Columbia-Suicide Severity Rating Scale (C-SSRS), are used to systematically assess psychiatric safety.[5]
-
Conclusion and Future Directions
The current safety data for this compound from the Phase 2a trial is cautiously optimistic. While it demonstrates efficacy in weight loss, the dose-dependent gastrointestinal and neuropsychiatric side effects require careful consideration.[7][8] The key distinction from the first-generation antagonist Rimonabant is the mild-to-moderate nature of the neuropsychiatric events and the absence of reported serious events like suicidal ideation in this early-phase trial.[8]
However, the 16-week duration of the study is insufficient to assess the true long-term safety profile. The planned initiation of a larger, longer-duration Phase 2b trial in 2025 will be critical.[4][7] This future study must carefully evaluate whether the observed mild neuropsychiatric effects remain stable, worsen over time, or translate into more severe events with prolonged exposure. Ultimately, the long-term viability of this compound will depend on its ability to maintain a clear and significant safety margin over Rimonabant, particularly in the psychiatric domain, while offering a competitive efficacy and tolerability profile compared to established therapies like Semaglutide.
References
- 1. Two-year effects of semaglutide in adults with overweight or obesity: the STEP 5 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gastrointestinal tolerability of once‐weekly semaglutide 2.4 mg in adults with overweight or obesity, and the relationship between gastrointestinal adverse events and weight loss - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Psychiatric Safety of Semaglutide for Weight Management in People Without Known Major Psychopathology: Post Hoc Analysis of the STEP 1, 2, 3, and 5 Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety profile of semaglutide versus placebo in the SELECT study: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Efficacy and safety of rimonabant for improvement of multiple cardiometabolic risk factors in overweight/obese patients: pooled 1-year data from the Rimonabant in Obesity (RIO) program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Study shows weight-loss drug rimonabant is associated with severe adverse psychiatric events | EurekAlert! [eurekalert.org]
- 9. scielo.br [scielo.br]
- 10. scholars.northwestern.edu [scholars.northwestern.edu]
(R)-Monlunabant's Impact on Cardiovascular Risk Factors: A Comparative Guide
An objective analysis of (R)-Monlunabant's effects on key cardiovascular risk factors reveals promising trends in early clinical trials when compared to placebo. This guide provides a detailed comparison based on available experimental data, outlining the methodologies employed in the key clinical studies of this novel cannabinoid receptor 1 (CB1) inverse agonist.
This compound, also known as INV-202, is an investigational small molecule designed to selectively block CB1 receptors in peripheral tissues. This mechanism is intended to mitigate the neuropsychiatric side effects associated with first-generation CB1 receptor blockers while still providing therapeutic benefits for obesity and metabolic syndrome. The impact of this compound on cardiovascular risk factors has been evaluated in Phase 1b and Phase 2a clinical trials.
Quantitative Data Summary
The following tables summarize the key quantitative data on the effects of this compound on cardiovascular risk factors compared to placebo from the available clinical trial results.
Table 1: Impact of this compound (25 mg) on Lipid Profile (Phase 1b Trial)
| Parameter | This compound (25 mg) | Placebo | p-value |
| Triglycerides (mmol/L) | -0.179 | +0.095 | 0.09 |
| LDL-C (mmol/L) | -0.50 | +0.02 | 0.004 |
Table 2: Impact of this compound on Body Weight (Phase 2a Trial)
| Treatment Group | Mean Weight Loss from Baseline (kg) | Placebo-Subtracted Weight Loss (kg) |
| This compound (10 mg) | 7.1 | 6.4 |
| This compound (20 mg) | - | - |
| This compound (50 mg) | - | - |
| Placebo | 0.7 | N/A |
Note: Specific mean weight loss for the 20 mg and 50 mg arms of the Phase 2a trial are not yet publicly available in detail. The placebo-subtracted weight loss for the 10 mg arm is calculated based on the available data.
Experimental Protocols
A detailed understanding of the methodologies used in the clinical trials is essential for interpreting the results.
Phase 1b Clinical Trial
This study was a randomized, double-blind, placebo-controlled trial designed to evaluate the safety, tolerability, and pharmacokinetics of this compound.
-
Participants: The trial enrolled 37 adult subjects with features of metabolic syndrome, including hypertriglyceridemia, abdominal obesity, and impaired glucose tolerance.
-
Intervention: Participants received either a 25 mg oral dose of this compound or a placebo once daily for 28 days.
-
Key Assessments: Lipid profiles, including triglycerides and LDL-C, were measured to assess the impact on cardiovascular risk factors. Safety and tolerability were also monitored throughout the study.
Phase 2a Clinical Trial (NCT05891834)
This was a larger, dose-ranging study to further evaluate the efficacy and safety of this compound in a target patient population.
-
Participants: The trial enrolled 243 individuals with obesity and metabolic syndrome.
-
Intervention: Participants were randomized to receive one of three doses of this compound (10 mg, 20 mg, or 50 mg) or a placebo, administered orally once daily for 16 weeks.
-
Key Assessments: The primary endpoint was the change in body weight from baseline. While the study was designed to also assess the drug's effect on other metabolic parameters, detailed quantitative data on cardiovascular risk factors such as lipid profiles and blood pressure from this trial are not yet fully available in the public domain.
Visualizing the Mechanism and Workflow
To better understand the context of this compound's action and the clinical trial process, the following diagrams are provided.
A Comparative Analysis of Monlunabant Phase 2a Trial Data in Obesity
A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals: The initial topic for this guide, "(R)-Monlunabant Phase 2a trial data" for neuropathic pain, appears to be based on a misunderstanding of the available clinical trial information. The recent Phase 2a trial for the drug monlunabant (also known as INV-202) was conducted for the treatment of obesity and metabolic syndrome . Furthermore, monlunabant is a cannabinoid receptor 1 (CB1) inverse agonist , not a CB2 inverse agonist. This guide will, therefore, provide a detailed statistical analysis and comparison of the publicly available data from the Monlunabant Phase 2a trial in obesity, placing it in the context of other CB1 receptor inverse agonists.
Introduction
The endocannabinoid system, particularly the CB1 receptor, plays a significant role in regulating appetite and energy metabolism.[1][2] Consequently, antagonism of the CB1 receptor has been a therapeutic target for weight management. Monlunabant is a second-generation, peripherally acting CB1 receptor inverse agonist designed to mitigate the neuropsychiatric side effects that led to the withdrawal of the first-generation CB1 inverse agonist, rimonabant.[3][4][5] This guide provides a comparative analysis of the headline results from the Phase 2a clinical trial of monlunabant with data from other CB1 receptor inverse agonists, rimonabant and taranabant.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize the available quantitative data from the Phase 2a trial of monlunabant and comparative data from trials of rimonabant and taranabant.
Table 1: Efficacy Data - Weight Loss
| Drug | Dose | Trial Duration | Baseline Body Weight (kg) | Mean Weight Loss (kg) | Placebo-Adjusted Weight Loss (kg) | Reference(s) |
| Monlunabant | 10 mg | 16 weeks | 110.1 | 7.1 | 6.4 | [6][7] |
| 20 mg | 16 weeks | 110.1 | Not specified | Not specified | [6] | |
| 50 mg | 16 weeks | 110.1 | Not specified | Not specified | [6] | |
| Rimonabant | 20 mg | 1 year | ~101 | 5.3 | 3.9 | [8][9] |
| Taranabant | 2 mg | 52 weeks | Not specified | 6.6 | 4.0 | [10][11] |
| 4 mg | 52 weeks | Not specified | 8.1 | 5.5 | [10][11] |
Table 2: Safety and Tolerability Data
| Drug | Dose(s) | Most Common Adverse Events | Notable Adverse Events | Reference(s) |
| Monlunabant | 10, 20, 50 mg | Gastrointestinal (mild to moderate, dose-dependent) | Mild to moderate neuropsychiatric effects (anxiety, irritability, sleep disturbances), dose-dependent. No serious neuropsychiatric events reported. | [6][7] |
| Rimonabant | 20 mg | Nausea, dizziness | Depressed mood disorders. Led to market withdrawal due to serious psychiatric side effects including depression and anxiety. | [8][9][12] |
| Taranabant | 2, 4, 6 mg | Gastrointestinal, nervous system-related | Psychiatric (anxiety, depression, irritability), dose-dependent. Development discontinued due to the overall safety and efficacy profile. | [10][13][14][15] |
Experimental Protocols
While the full, detailed protocol for the monlunabant Phase 2a trial is not publicly available, a general methodology for such a trial in obesity can be outlined based on standard practices.[16][17][18][19]
Study Design: A randomized, double-blind, placebo-controlled, multi-center Phase 2a trial.
Participant Population: Adults with obesity (e.g., Body Mass Index [BMI] ≥30 kg/m ²) and evidence of metabolic syndrome.[6]
Intervention:
-
Participants are randomized to receive one of several doses of the investigational drug (e.g., monlunabant 10 mg, 20 mg, 50 mg) or a matching placebo, administered orally once daily for a specified duration (e.g., 16 weeks).[6]
Key Assessments:
-
Screening and Baseline: Collection of demographic data, medical history, physical examination, and baseline measurements of body weight, waist circumference, BMI, and relevant biomarkers (e.g., fasting glucose, lipid panel).[19]
-
Efficacy Endpoints:
-
Primary Endpoint: Mean change in body weight from baseline to the end of the treatment period.[6] Body weight is typically measured at each study visit under standardized conditions.[18]
-
Secondary Endpoints: Percentage of participants achieving ≥5% and ≥10% weight loss, change in waist circumference, and changes in metabolic parameters (e.g., HbA1c, fasting lipids).
-
-
Safety and Tolerability: Assessed through the monitoring and recording of all adverse events (AEs), serious adverse events (SAEs), vital signs, electrocardiograms (ECGs), and clinical laboratory tests throughout the study.
Statistical Analysis:
-
The primary efficacy analysis is typically performed on the intent-to-treat (ITT) population, which includes all randomized participants who received at least one dose of the study drug.
-
The treatment effect is often estimated using an analysis of covariance (ANCOVA) model, with the change from baseline in body weight as the dependent variable, and treatment group, baseline body weight, and other relevant covariates as independent variables.
-
Missing data are handled using appropriate statistical methods such as multiple imputation or a mixed model for repeated measures.[17]
Mandatory Visualization
Below are diagrams illustrating the signaling pathway of a CB1 receptor inverse agonist and a typical experimental workflow for a Phase 2a obesity clinical trial.
Caption: CB1 Receptor Inverse Agonist Signaling Pathway.
Caption: Phase 2a Obesity Clinical Trial Workflow.
References
- 1. inversago.com [inversago.com]
- 2. What are CB1 inverse agonists and how do they work? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Overcoming the psychiatric side effects of the cannabinoid CB1 receptor antagonists: current approaches for therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monlunabant - Wikipedia [en.wikipedia.org]
- 6. Novo Nordisk Releases Phase 2a Obesity Treatment Data [synapse.patsnap.com]
- 7. Novo’s Next-Gen CB1 Drug Leads to Weight Loss in Phase II, but Neuropsychiatric Events Reported - BioSpace [biospace.com]
- 8. researchgate.net [researchgate.net]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. A clinical trial assessing the safety and efficacy of taranabant, a CB1R inverse agonist, in obese and overweight patients: a high-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. Taranabant CB1 Receptor Inverse Agonist for Management of Obe - Clinical Trials Arena [clinicaltrialsarena.com]
- 14. | BioWorld [bioworld.com]
- 15. A one-year study to assess the safety and efficacy of the CB1R inverse agonist taranabant in overweight and obese patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methodological quality of behavioural weight loss studies: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Estimating and reporting treatment effects in clinical trials for weight management: using estimands to interpret effec… [ouci.dntb.gov.ua]
- 18. Measurement of Weight in Clinical Trials: Is One Day Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. clinicalpursuit.com [clinicalpursuit.com]
A Comparative Study of (R)-Monlunabant and its Enantiomer for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of (R)-Monlunabant and its enantiomer, (S)-Monlunabant (also known as INV-202 or MRI-1891). The focus is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of their differing pharmacological profiles, supported by available experimental data. (S)-Monlunabant is a peripherally selective cannabinoid receptor 1 (CB1) inverse agonist that has been investigated for the treatment of obesity and metabolic disorders.[1][2][3] The stereochemistry of this compound is critical to its activity, with the (S)-enantiomer being the pharmacologically active component.
Executive Summary
(S)-Monlunabant is a potent and biased inverse agonist of the CB1 receptor, demonstrating preferential inhibition of the β-arrestin-2 signaling pathway over the G-protein signaling pathway.[4][5] This biased antagonism is hypothesized to retain the therapeutic metabolic benefits of CB1 receptor blockade while potentially mitigating the adverse neuropsychiatric side effects associated with first-generation, non-biased CB1 antagonists like rimonabant.[6][7] In contrast, the (R)-enantiomer of Monlunabant exhibits a significantly lower binding affinity for the CB1 receptor, suggesting it is the inactive enantiomer. While direct comparative functional and in vivo data for the (R)-enantiomer are limited, the profound difference in binding affinity strongly indicates a lack of significant pharmacological activity.
Data Presentation
Table 1: Comparative Pharmacological Profile of Monlunabant Enantiomers
| Parameter | (S)-Monlunabant (INV-202 / MRI-1891) | This compound | Reference Compound (Rimonabant) |
| Binding Affinity (IC50) | 85 nM | 12 nM (Significantly higher affinity) | Non-biased |
| Functional Activity | |||
| β-Arrestin-2 Recruitment Inhibition (IC50) | 21 pM[4][5] | Data not available (inferred to be significantly less potent) | Non-biased[4] |
| G-Protein Activation Inhibition (GTPγS) (IC50) | 6 nM[4][5] | Data not available (inferred to be significantly less potent) | Non-biased[4] |
| Bias Ratio (GTPγS IC50 / β-Arrestin-2 IC50) | ~286[4][5] | Not applicable | ~1 (Non-biased)[4] |
| In Vivo Efficacy (Weight Loss) | Clinically meaningful weight loss observed in Phase 2a trials[3][8][9] | Data not available (inferred to be inactive) | Effective, but withdrawn due to psychiatric side effects |
| Adverse Effects | Gastrointestinal and dose-dependent neuropsychiatric effects (anxiety, irritability, sleep disturbances) observed in clinical trials[8][9][10] | Data not available | Significant psychiatric side effects (anxiety, depression, suicidal ideation) |
Experimental Protocols
CB1 Receptor Binding Assay
This protocol is a representative method for determining the binding affinity of compounds to the CB1 receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds ((R)- and (S)-Monlunabant) for the CB1 receptor by measuring their ability to displace a radiolabeled ligand.
Materials:
-
Human CB1 receptor-expressing cell membranes (e.g., from CHO-K1 cells)
-
Radioligand: [3H]-CP-55,940 or other suitable CB1 receptor ligand
-
Test compounds: this compound and (S)-Monlunabant
-
Non-specific binding control: A high concentration of a non-labeled CB1 receptor ligand (e.g., WIN 55,212-2)
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EGTA, and 0.5% BSA, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, combine the cell membranes, radioligand, and either a test compound dilution, binding buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the CB1 receptor.
Objective: To determine the ability of test compounds to inhibit agonist-induced G-protein activation at the CB1 receptor.
Materials:
-
Human CB1 receptor-expressing cell membranes
-
CB1 receptor agonist (e.g., CP-55,940)
-
[35S]GTPγS
-
GDP
-
Assay buffer: 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, pH 7.4
-
Test compounds: (R)- and (S)-Monlunabant
Procedure:
-
Pre-incubate the cell membranes with the test compounds or vehicle at various concentrations.
-
Add the CB1 receptor agonist to stimulate G-protein activation.
-
Initiate the binding reaction by adding [35S]GTPγS and GDP.
-
Incubate the mixture at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound [35S]GTPγS using a scintillation counter.
-
Analyze the data to determine the IC50 of the test compounds for inhibiting agonist-stimulated [35S]GTPγS binding.
Mandatory Visualization
References
- 1. monlunabant (NN9440) / Novo Nordisk [delta.larvol.com]
- 2. inversago.com [inversago.com]
- 3. Questions over Novo Nordisk $1bn weight loss drug after Phase IIa trial [clinicaltrialsarena.com]
- 4. Functional Selectivity of a Biased Cannabinoid-1 Receptor (CB1R) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Functional Selectivity of a Biased Cannabinoid-1 Receptor (CB1R) Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monlunabant suppresses appetite through a central mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of monlunabant in adults with obesity and metabolic syndrome: a double-blind, randomised, placebo-controlled, phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novo Nordisk A/S: Monlunabant phase 2a trial in obesity successfully completed - BioSpace [biospace.com]
- 10. Novo Nordisk A/S: Successful Completion of Monlunabant Phase 2a Obesity Trial [synapse.patsnap.com]
Replicating Preclinical Findings of (R)-Monlunabant: A Comparative Guide for Researchers
The journey of a therapeutic candidate from bench to bedside is fraught with challenges, a primary one being the reproducibility of preclinical findings. (R)-Monlunabant (also known as INV-202), a peripherally selective cannabinoid receptor 1 (CB1) inverse agonist, has shown promise in preclinical models for metabolic disorders, but has also yielded mixed results in clinical trials, underscoring the complexities of translating preclinical data.[1][2][3] This guide provides an objective comparison of this compound with alternative compounds, details key experimental protocols to aid in study replication, and discusses critical factors influencing the reproducibility of findings in different laboratory settings.
Comparative Analysis of this compound and Alternatives
This compound was designed to avoid the severe psychiatric side effects of first-generation CB1 antagonists like Rimonabant by limiting its action to peripheral tissues.[2][4][5] However, studies suggest it may still exert central effects, leading to appetite suppression but also neuropsychiatric side effects.[3][4][6] This has spurred the development of next-generation alternatives with improved peripheral restriction.
Table 1: Comparison of Preclinical and Clinical Data for CB1-Targeting Compounds
| Feature | This compound (INV-202) | Rimonabant | Nimacimab (SKYE) | CRB-913 (Corbus) |
| Mechanism of Action | Peripherally restricted CB1 Inverse Agonist[1][2] | Non-selective CB1 Inverse Agonist[5] | Peripherally restricted CB1 Allosteric Monoclonal Antibody[7][8] | Peripherally restricted CB1 Agonist[3] |
| Binding Affinity (IC50/Ki) | IC50 of 12 nM (R-enantiomer)[9] | Ki of 1.8 nM | Not applicable (allosteric) | Preclinical candidate |
| Preclinical Efficacy | - Reduces appetite and body weight in obese mice[4][10]- Improves lung compliance in asthma models[1]- Reduces renal fibrosis in diabetic nephropathy models[1] | - Reduces food intake and body weight | - Minimal brain accumulation in non-human primates[7] | - 15-fold lower brain levels compared to monlunabant in mice[3] |
| Clinical Efficacy (Obesity) | Phase 2a: Significant weight loss (7.1 kg vs 0.7 kg placebo at 10mg dose over 16 weeks)[2][11] | Effective for weight loss but withdrawn from market[5] | Phase 2 ongoing; targets 8% placebo-adjusted weight loss at 26 weeks[7][8] | Phase 1 to begin in 2025[3] |
| Reported Side Effects | Mild-to-moderate, dose-dependent neuropsychiatric effects (anxiety, irritability, sleep disturbances)[2][12] | Severe psychiatric side effects (depression, suicidal ideation)[5] | No neuropsychiatric adverse events observed in Phase 1 (N=62)[7] | Preclinical |
| Development Status | Phase 2b trial in diabetic kidney disease failed to meet primary endpoint[3]. Further Phase 2b in obesity planned[3][13] | Withdrawn from market | Phase 2 for obesity ongoing | Preclinical; Phase 1 planned |
Experimental Protocols for Preclinical Evaluation
Accurate replication of preclinical findings necessitates meticulous adherence to standardized protocols. Below are methodologies for key experiments used to characterize CB1 inverse agonists.
In Vitro Receptor Binding and Functional Assays
a) Radioligand Displacement Assay (for Binding Affinity)
-
Objective: To determine the binding affinity (Ki) of the test compound for CB1 and CB2 receptors.
-
Methodology:
-
Prepare cell membrane homogenates from cells stably expressing human CB1 or CB2 receptors.
-
Incubate the membranes with a known concentration of a radiolabeled CB1/CB2 ligand (e.g., [³H]CP-55,940).
-
Add increasing concentrations of the test compound (this compound or alternative).
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC50 value (concentration of test compound that displaces 50% of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.[9]
-
b) cAMP Accumulation Assay (for Inverse Agonism)
-
Objective: To measure the ability of the compound to inhibit the basal activity of the Gαi/o-coupled CB1 receptor.[9]
-
Methodology:
-
Culture cells expressing the human CB1 receptor.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Treat cells with increasing concentrations of the test compound. Inverse agonists will decrease the basal level of cAMP.
-
To confirm antagonism, pre-incubate with the test compound before adding a known CB1 agonist (e.g., CP-55,940) and forskolin (to stimulate adenylyl cyclase).
-
Lyse the cells and measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).
-
Data are expressed as a percentage of the forskolin-stimulated response.
-
In Vivo Efficacy Models
a) Diet-Induced Obesity (DIO) Mouse Model
-
Objective: To assess the effect of the compound on body weight, food intake, and metabolic parameters in an obesity model.[4][10]
-
Methodology:
-
Induce obesity in mice (e.g., C57BL/6) by feeding them a high-fat diet (e.g., 45-60% kcal from fat) for several weeks.
-
Randomly assign obese mice to treatment groups (vehicle control, this compound, or alternative compound).
-
Administer the compound daily via a relevant route (e.g., oral gavage) for a predetermined period (e.g., 4-8 weeks).[10]
-
Monitor body weight and food intake regularly.
-
At the end of the study, collect blood and tissues for analysis of metabolic parameters (e.g., glucose, insulin, lipids) and gene expression.
-
b) Streptozotocin (STZ)-Induced Diabetic Nephropathy Mouse Model
-
Objective: To evaluate the compound's potential to ameliorate kidney damage in a model of diabetes.[1]
-
Methodology:
-
Induce diabetes in mice by intraperitoneal injection of streptozotocin (STZ).
-
Confirm hyperglycemia (blood glucose > 250 mg/dL).
-
Begin daily treatment with the test compound or vehicle.
-
Monitor key indicators of kidney function and damage over several weeks, such as albumin-to-creatinine ratio in urine.
-
Mandatory Visualizations
The following diagrams illustrate key concepts related to the preclinical evaluation of this compound.
Caption: CB1 Receptor Inverse Agonist Signaling Pathway.
Caption: Preclinical Evaluation Workflow for a CB1 Modulator.
Caption: Logical Framework for Comparing CB1 Antagonists.
Enhancing Reproducibility in Preclinical Research
The challenge of replicating preclinical data is a well-documented issue in biomedical research.[14][15] For compounds like this compound, discrepancies in findings between labs can arise from several factors:
-
Study Design and Reporting: Lack of detailed reporting on methodologies, including randomization and blinding procedures, can hinder replication efforts.[14] Investigators should prospectively define data analysis plans to avoid selective reporting.[15]
-
Biological Reagents and Models: The source and validation of cell lines and the specific strain, age, and microbiome of animal models can significantly influence outcomes.
-
Protocol Nuances: Minor variations in experimental procedures, such as diet composition in DIO models or the timing of drug administration, can lead to different results.
To improve the likelihood of reproducing findings, researchers should prioritize transparency, rigor, and the use of detailed, standardized protocols. Publishing raw data and detailed methods in open platforms can further contribute to a culture of reproducibility.[14][15]
References
- 1. selleckchem.com [selleckchem.com]
- 2. inversago.com [inversago.com]
- 3. medcitynews.com [medcitynews.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1) inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monlunabant suppresses appetite through a central mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Skye Bioscience Discusses Monlunabant Phase 2 Data, Reaffirms Nimacimab Development Plan [synapse.patsnap.com]
- 8. Skye Bioscience Comments on Monlunabant Phase 2 Top-line Data and Reiterates Confidence in Nimacimab Clinical Development Plan :: Skye Bioscience, Inc. (SKYE) [ir.skyebioscience.com]
- 9. This compound | Benchchem [benchchem.com]
- 10. Monlunabant - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. Novo Nordisk Releases Phase 2a Obesity Treatment Data [synapse.patsnap.com]
- 12. Novo’s Next-Gen CB1 Drug Leads to Weight Loss in Phase II, but Neuropsychiatric Events Reported - BioSpace [biospace.com]
- 13. R&D pipeline [novonordisk.com]
- 14. Reproducibility in pre-clinical life science research | Culture Collections [culturecollections.org.uk]
- 15. A Guide to Reproducibility in Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (R)-Monlunabant: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of investigational compounds like (R)-Monlunabant, a cannabinoid receptor 1 (CB1) antagonist, is a critical component of laboratory safety and regulatory compliance.[1][2] This guide provides a comprehensive overview of the essential safety information, operational plans, and step-by-step disposal procedures for this compound, ensuring the protection of personnel and the environment.
Core Safety and Handling Information
While a specific Safety Data Sheet (SDS) for the (R)-enantiomer was not located, the provided MSDS for Monlunabant offers critical safety data applicable to its handling.[3] All personnel should be thoroughly familiar with this information before working with the compound.
Table 1: Summary of Monlunabant Safety Data [3]
| Category | Information |
| First Aid Measures | |
| Inhalation | Relocate to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention. |
| Eye Contact | Remove contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water, separating eyelids to ensure adequate flushing. Call a physician. |
| Ingestion | Wash out the mouth with water if the person is conscious. Do not induce vomiting unless directed by medical personnel. Get medical attention. |
| Fire Fighting Measures | |
| Suitable Extinguishing Media | Use water spray, dry chemical, foam, or carbon dioxide fire extinguishers. |
| Special Hazards | May emit irritant fumes during combustion. |
| Firefighter Advice | Wear self-contained breathing apparatus and protective clothing. |
| Accidental Release | |
| Personal Precautions | Use full personal protective equipment (PPE). Avoid breathing vapors, mist, dust, or gas. Ensure adequate ventilation and evacuate personnel to safe areas. |
| Environmental Precautions | Prevent further leakage or spillage. Keep the product away from drains and water sources. |
Procedural Guidance for Proper Disposal
As this compound is a chemical compound used in research, it must be disposed of as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash. The following procedure is based on standard laboratory practices for chemical waste disposal.
Step 1: Personal Protective Equipment (PPE) Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Step 2: Waste Segregation Segregate this compound waste from other waste streams. This includes:
-
Solid Waste: Unused or expired this compound powder, contaminated weigh boats, and contaminated PPE (gloves, etc.).
-
Liquid Waste: Solutions containing this compound.
-
Sharps Waste: Contaminated needles, syringes, or other sharp objects.
Step 3: Containerization
-
Solid Waste: Place in a clearly labeled, sealable hazardous waste container.
-
Liquid Waste: Collect in a compatible, leak-proof, and clearly labeled hazardous waste container. Do not overfill containers.
-
Sharps Waste: Place in a designated, puncture-resistant sharps container.
Step 4: Labeling All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific contents and their approximate concentrations
-
The date of accumulation
Step 5: Storage Store sealed and labeled hazardous waste containers in a designated, secure area away from incompatible materials, drains, and high-traffic areas until collection by your institution's environmental health and safety (EHS) department.
Step 6: Disposal Arrange for the disposal of the hazardous waste through your institution's EHS-approved waste management vendor. Follow all institutional, local, and national regulations for hazardous waste disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
This compound and the CB1 Receptor Signaling Pathway
This compound functions as an antagonist of the cannabinoid receptor 1 (CB1).[4] Understanding its mechanism of action is crucial for appreciating its biological effects and the importance of proper handling. The CB1 receptor is a G-protein coupled receptor (GPCR) that, when activated by an agonist, initiates a signaling cascade.[2] As an antagonist, this compound binds to the CB1 receptor but does not activate it, thereby blocking the effects of endogenous or exogenous agonists.
The diagram below illustrates the simplified signaling pathway of the CB1 receptor and the inhibitory action of this compound.
Caption: Simplified CB1 receptor signaling and the antagonistic action of this compound.
References
Personal protective equipment for handling (R)-Monlunabant
Essential Safety and Handling Guide for (R)-Monlunabant
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling and disposal of this compound, a potent research compound. The following procedures are critical for ensuring personnel safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
Given the potent nature of this compound, a comprehensive approach to personal protective equipment is mandatory to prevent inhalation, skin contact, and eye exposure. The following table summarizes the required PPE for various handling scenarios.
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting (Dry Powder) | Chemical safety goggles or a face shield | Double-gloving with nitrile gloves | A NIOSH-approved N95 respirator or a powered air-purifying respirator (PAPR) | Disposable lab coat or gown, shoe covers |
| Solution Preparation and Handling | Chemical safety goggles | Nitrile gloves | Required if there is a risk of aerosolization | Standard lab coat |
| General Laboratory Use (in solution) | Standard safety glasses with side shields | Nitrile gloves | Not generally required if handled in a fume hood | Standard lab coat |
| Spill Cleanup (Dry Powder) | Chemical safety goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | A NIOSH-approved P100 respirator or a PAPR | Disposable coveralls, shoe covers, and booties |
| Waste Disposal | Chemical safety goggles | Nitrile gloves | Not generally required | Standard lab coat |
Note: While a specific Occupational Exposure Limit (OEL) for this compound has not been established, it should be handled as a potent compound. For potent pharmaceutical compounds, OELs can be in the range of 1-10 μg/m³.[1] Engineering controls, such as fume hoods and ventilated enclosures, are the primary means of exposure control.
Handling and Operational Plans
Engineering Controls:
-
All work with powdered this compound should be conducted in a certified chemical fume hood, a glove box, or a similar ventilated enclosure to minimize inhalation exposure.
-
For larger quantities or when the potential for dust generation is high, the use of a containment glove bag is recommended.[2]
Work Practices:
-
Avoid the creation of dust when handling the solid material.
-
Use wet cleaning methods to clean surfaces; dry sweeping is prohibited.
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Immediately change any contaminated clothing.
Disposal Plan
-
Solid Waste: All disposable materials contaminated with this compound, including gloves, wipes, and vials, should be collected in a designated, sealed waste container labeled as "Hazardous Chemical Waste."
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Consult your institution's environmental health and safety (EHS) department for specific disposal protocols.
Experimental Protocols
While specific experimental protocols involving this compound are not publicly available, the following general procedure for preparing a stock solution is provided as a guideline.
Preparation of a Stock Solution:
-
Pre-weighing: Tare a clean, empty vial on an analytical balance inside a chemical fume hood.
-
Weighing: Carefully add the desired amount of this compound powder to the vial.
-
Solubilization: Add the appropriate solvent (e.g., DMSO) to the vial to achieve the desired concentration.
-
Mixing: Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Storage: Store the stock solution at the recommended temperature, protected from light.
Visualizations
PPE Selection Workflow
The following diagram outlines the logical workflow for selecting the appropriate Personal Protective Equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
